molecular formula C25H19FN2O3S B7382933 SN-008

SN-008

Cat. No.: B7382933
M. Wt: 446.5 g/mol
InChI Key: GFQARWFKDMDSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(4-fluorophenyl)sulfonylamino]phenyl]-4-phenylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This benzamide derivative features a sulfonylamino linker connecting fluorophenyl and phenylbenzamide moieties, a structural motif commonly investigated for its potential biological activities. Compounds with similar sulfonamide and benzamide architectures are frequently explored as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and for their potential as protease inhibitors, including anticoagulant and anticancer agents . The presence of the sulfonamide group is a privileged pharmacophore in drug discovery, often contributing to target binding and metabolic stability . Researchers utilize this compound primarily as a building block in the development of new therapeutic candidates and as a standard in analytical method development for impurity profiling in accordance with ICH guidelines . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, are provided to ensure identity and purity for your research requirements.

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)sulfonylamino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O3S/c26-21-13-15-24(16-14-21)32(30,31)28-23-8-4-7-22(17-23)27-25(29)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-17,28H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQARWFKDMDSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tinlarebant (LBS-008)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinlarebant (also known as LBS-008 or BPN-14967) is a first-in-class, orally administered small molecule designed to treat atrophic age-related macular degeneration (dry AMD) and Stargardt disease (STGD1).[1][2][3] Developed by Belite Bio, Tinlarebant functions as a potent antagonist of Retinol Binding Protein 4 (RBP4).[1][2] By preventing the binding of retinol to RBP4, Tinlarebant reduces the transport of vitamin A from the liver to the eye. This mechanism aims to decrease the formation of cytotoxic bisretinoids, such as N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathophysiology of both dry AMD and Stargardt disease.[1][4] Tinlarebant has received Fast Track, Rare Pediatric Disease, and Orphan Drug designations in the United States and Europe for the treatment of STGD1.[5] It is currently in late-stage clinical development, with Phase 3 trials completed or ongoing for both Stargardt disease and geographic atrophy (GA), the advanced form of dry AMD.[6][7]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Tinlarebant is the antagonism of Retinol Binding Protein 4 (RBP4).[1][2] RBP4 is the sole carrier protein responsible for transporting retinol (vitamin A) from the liver through the bloodstream to various tissues, including the retinal pigment epithelium (RPE) in the eye.[4]

In the visual cycle, retinol is taken up by the RPE and converted into 11-cis-retinal, the chromophore essential for vision. Byproducts of this cycle, particularly in the context of genetic defects like mutations in the ABCA4 gene in Stargardt disease, lead to the formation and accumulation of toxic bisretinoids, most notably A2E.[8][9] These cytotoxic compounds accumulate in the RPE, leading to cellular damage, atrophy, and subsequent vision loss.[1][8]

Tinlarebant disrupts this process at the transport stage. It binds to RBP4, preventing the formation of the holo-RBP4 (retinol-RBP4 complex). This action competitively inhibits the binding of retinol to RBP4. The unliganded RBP4, or RBP4 bound to Tinlarebant, is unable to form a stable complex with its transport partner, transthyretin (TTR). This smaller, unbound RBP4 is then rapidly cleared from circulation via renal filtration.[10]

The resulting effect is a significant reduction in circulating RBP4 and, consequently, a decreased influx of retinol into the eye. This modulation of retinol delivery to the RPE is intended to slow down the rate of bisretinoid formation, thereby preserving the health of retinal tissues and slowing the progression of retinal degeneration.[3] The RPE expresses a specific receptor for RBP4, STRA6, which regulates the uptake of vitamin A into the eye, making this pathway a specific target for ocular diseases.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the retinol transport pathway and the mechanism of action of Tinlarebant.

G cluster_liver Liver cluster_blood Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) Retinol_Liver Retinol (Vitamin A) RBP4_Liver RBP4 Retinol_Liver->RBP4_Liver Binding HoloRBP4 Holo-RBP4 (Retinol-RBP4 Complex) RBP4_Liver->HoloRBP4 Unbound_RBP4 Unbound RBP4 TTR Transthyretin (TTR) HoloRBP4->TTR Binding TernaryComplex Retinol-RBP4-TTR Ternary Complex TTR->TernaryComplex STRA6 STRA6 Receptor TernaryComplex->STRA6 Transport to Eye Tinlarebant Tinlarebant (LBS-008) Tinlarebant->RBP4_Liver Antagonism (prevents retinol binding) Tinlarebant->TernaryComplex Blocks Formation Kidney Kidney Unbound_RBP4->Kidney Renal Clearance Retinol_RPE Retinol STRA6->Retinol_RPE VisualCycle Visual Cycle Retinol_RPE->VisualCycle Bisretinoids Cytotoxic Bisretinoids (e.g., A2E) VisualCycle->Bisretinoids Byproduct Formation CellDeath RPE & Photoreceptor Degeneration Bisretinoids->CellDeath

Caption: Mechanism of Action of Tinlarebant (LBS-008)

Data Presentation

Preclinical Data

While specific IC50 values for Tinlarebant are not publicly disclosed, related RBP4 antagonist compounds have been characterized, showing potency in the nanomolar range. For instance, a precursor compound, A1120, demonstrated a Ki of 8.3 nM for RBP4 binding.[11] Another series of RBP4 antagonists showed IC50 values for RBP4 binding (SPA) ranging from 20.8 nM to 72.7 nM and functional antagonism of the RBP4-TTR interaction (HTRF) with IC50 values from 79.7 nM to 294 nM.[10] Preclinical studies in mouse models of Stargardt disease have demonstrated significant in vivo activity of Tinlarebant.

ParameterAnimal ModelDurationResultReference
RBP4 Reduction Mouse model12 weeks93% reduction in blood RBP4 levels[12]
A2E Reduction Mouse model12 weeks80% reduction in A2E levels compared to controls[12]
Photoreceptor Preservation Mouse model of Stargardt diseaseNot specifiedSignificantly greater preservation of outer nuclear layer thickness[12]
Clinical Pharmacokinetics and Pharmacodynamics

A Phase 1b study in healthy older adults (50-85 years) evaluated the pharmacokinetics (PK) and pharmacodynamics (PD) of single oral doses of Tinlarebant (5 mg and 10 mg).[4] Another Phase 1b study is evaluating the PK and PD in Japanese subjects with Stargardt disease.[5][8] Detailed PK parameters such as Cmax, Tmax, and half-life from these studies are not yet publicly available. The primary pharmacodynamic effect is a reduction in serum RBP4 levels, which serves as a biomarker for the drug's activity.[12]

Clinical Trial Efficacy and Safety Data

Tinlarebant is being evaluated in several late-stage clinical trials. The primary efficacy endpoint for these studies is the change in the size of atrophic lesions, as measured by fundus autofluorescence (FAF).[6][7]

DRAGON Study (Phase 3, Stargardt Disease): [6]

  • Design: A 2-year, multicenter, randomized (2:1), double-masked, placebo-controlled study.

  • Population: 104 adolescent subjects (ages 12-20) with STGD1.

  • Treatment: Tinlarebant 5 mg or placebo, once daily.

  • Status: Completed. Topline data is expected in Q4 2025.

  • Interim Results: An independent Data Safety Monitoring Board (DSMB) recommended trial continuation without modification based on an interim analysis, suggesting a positive safety and efficacy profile.[12]

Phase 2 Study (Stargardt Disease): [5][13][14]

  • Design: A 24-month, open-label study.

  • Population: 13 adolescent subjects with STGD1 (12 completed).

  • Results (at 24 months):

    • Showed a sustained lower growth of definitely decreased autofluorescence (DDAF) lesions compared to a historical control group (ProgStar participants) (p<0.001).

    • 42% of subjects (5 out of 12) did not develop any new atrophic retinal lesions during the 24-month treatment period.

    • The treatment was generally safe and well-tolerated.

PHOENIX Study (Phase 3, Geographic Atrophy): [7][15][16]

  • Design: A 24-month, multicenter, randomized (2:1), double-masked, placebo-controlled study.

  • Population: Approximately 500 subjects with Geographic Atrophy (GA).

  • Treatment: Tinlarebant 5 mg or placebo, once daily.

  • Status: Enrollment complete; study ongoing.

Adverse EventIncidence (Phase 2, STGD1)Severity
Xanthopsia/Chromatopsia 9 of 12 patientsMild
Delayed Dark Adaptation 9 of 12 patientsMild
Night Vision Impairment 1 of 12 patientsMild

Key Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) RBP4-TTR Interaction Assay (Generalized Protocol)

This assay is used to quantify the ability of a compound to disrupt the retinol-dependent interaction between RBP4 and transthyretin (TTR).

Objective: To determine the IC50 value of Tinlarebant for the inhibition of the RBP4-TTR protein-protein interaction.

Materials:

  • Maltose-binding protein (MBP)-tagged recombinant human RBP4.

  • Europium (Eu3+) cryptate-labeled human TTR (Donor).

  • Anti-MBP antibody conjugated to d2 (Acceptor).

  • All-trans-retinol.

  • Tinlarebant (or test compound).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 384-well low-volume microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Tinlarebant in assay buffer.

  • Reagent Mix: Prepare a master mix containing MBP-RBP4, Eu3+-TTR, and all-trans-retinol at a fixed concentration (e.g., 1-10 µM) in assay buffer.

  • Dispensing: Dispense the compound dilutions into the microplate wells. Add the RBP4/TTR/retinol master mix to all wells.

  • Incubation: Add the anti-MBP-d2 acceptor to all wells. Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The reader excites the Europium donor (e.g., at 337 nm) and measures the emission at two wavelengths: 620 nm (Eu3+ emission) and 665 nm (d2 emission due to FRET).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The signal is inversely proportional to the inhibitory activity of the compound.

    • Plot the HTRF ratio against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

G A Prepare Serial Dilution of Tinlarebant C Dispense Compound and Master Mix into Plate A->C B Prepare Master Mix: MBP-RBP4 + Eu3+-TTR + Retinol B->C D Add Anti-MBP-d2 Acceptor C->D E Incubate at Room Temperature D->E F Read Plate on HTRF Reader (620nm & 665nm) E->F G Calculate HTRF Ratio and Determine IC50 F->G G A Pupil Dilation B Position Patient at cSLO Device A->B C Acquire FAF Images (e.g., 488nm excitation) B->C D Image Processing (Averaging) C->D E Delineate Atrophic Lesions (Hypoautofluorescent Areas) D->E F Calculate Lesion Area (mm²) E->F H Calculate Progression Rate F->H G Repeat at Follow-up Visits G->H

References

An In-depth Technical Guide to the STING Antagonist Analog SN-008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies related to SN-008, a research chemical identified as a less active analog of the potent STING (stimulator of interferon genes) antagonist, SN-011. This compound serves as a valuable negative control in studies investigating the cGAS-STING signaling pathway, a critical component of the innate immune system.

Chemical Structure and Properties

This compound is structurally derived from its more active counterpart, SN-011. The key difference lies in the substitution of a hydroxyl group. In SN-011, a hydroxyl (-OH) group is present on the phenyl ring, which is crucial for its high inhibitory activity. In this compound, this hydroxyl group is replaced by a methyl (-CH₃) group, leading to a significant decrease in its ability to antagonize STING activation[1].

The chemical structure of SN-011 is N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide[2]. Based on the described modification, the deduced chemical structure of this compound is N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide .

Table 1: Physicochemical Properties of SN-011 (Parent Compound)

PropertyValueReference
Molecular Formula C₂₅H₁₉FN₂O₄S[2][3]
Molar Mass 462.50 g/mol [2][3]
IUPAC Name N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide[2]
Solubility DMSO: 100 mg/mL (216.22 mM)[3]
Appearance Solid, Off-white to gray[3]
CAS Number 2249435-90-1[2][3]

Due to its role as a less active analog, specific quantitative data for this compound, such as IC₅₀ values, are not extensively published. It is primarily utilized as a negative control to validate the specific inhibitory effects of SN-011 and other STING antagonists[4][5].

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical innate immune sensing mechanism that detects the presence of cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.

STING_Pathway Figure 1: The cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNs Type I Interferons & Inflammatory Cytokines Nucleus->IFNs induces transcription of SN011 SN-011 / this compound SN011->STING_ER inhibits (competes with cGAMP)

Caption: Overview of the cGAS-STING signaling cascade and the inhibitory action of SN-011.

Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). cGAMP then binds to STING, a protein located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other inflammatory cytokines. SN-011 exerts its antagonistic effect by binding to the cyclic dinucleotide-binding pocket of STING, thereby preventing the binding of cGAMP and subsequent downstream signaling[6][7].

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the context of SN-011 and its analogs.

In Vitro STING Activation Assay

This assay is used to determine the inhibitory potential of compounds like SN-011 on STING signaling in a cellular context.

InVitro_Assay Figure 2: In Vitro STING Inhibition Assay Workflow Cell_Culture 1. Cell Seeding (e.g., MEFs, HFFs) Pretreatment 2. Pre-treatment (SN-011, this compound, or Vehicle) Cell_Culture->Pretreatment Stimulation 3. STING Stimulation (e.g., 2'3'-cGAMP, HT-DNA) Pretreatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Analysis 5. Analysis Incubation->Analysis qPCR qPCR for Ifnb, Cxcl10, Il6 mRNA Analysis->qPCR Immunoblot Immunoblot for p-STING, p-TBK1, p-IRF3 Analysis->Immunoblot

Caption: Workflow for assessing STING inhibition in cell culture.

Methodology:

  • Cell Culture: Mouse embryonic fibroblasts (MEFs) or human foreskin fibroblasts (HFFs) are cultured in appropriate media and seeded in multi-well plates.

  • Compound Pre-treatment: Cells are pre-treated with varying concentrations of SN-011, this compound (as a negative control), or a vehicle (e.g., DMSO) for a specified period, typically 3-6 hours[3][6].

  • STING Stimulation: The STING pathway is then activated by transfecting cells with a STING agonist such as herring testis DNA (HT-DNA) or by directly adding 2'3'-cGAMP to the culture medium[6].

  • Incubation: Cells are incubated for a further 3-6 hours to allow for the induction of downstream signaling and gene expression[6].

  • Analysis:

    • Quantitative PCR (qPCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and used for qPCR analysis to measure the mRNA expression levels of STING-dependent genes, such as Ifnb, Cxcl10, and Il6[3]. A significant reduction in the expression of these genes in SN-011-treated cells compared to vehicle- or this compound-treated cells indicates STING inhibition.

    • Immunoblotting: Cell lysates are prepared and subjected to SDS-PAGE and immunoblotting to detect the phosphorylation status of key signaling proteins, including STING, TBK1, and IRF3. A decrease in the phosphorylated forms of these proteins in the presence of SN-011 demonstrates inhibition of the signaling cascade[3][8].

In Vivo Efficacy in a Trex1⁻/⁻ Mouse Model of Autoimmunity

The Trex1-deficient (Trex1⁻/⁻) mouse is a well-established model for STING-driven autoimmune disease, as the absence of the TREX1 exonuclease leads to the accumulation of cytosolic DNA and chronic STING activation.

Methodology:

  • Animal Model: Trex1⁻/⁻ mice, which typically develop severe, often lethal, inflammatory myocarditis, are used[6].

  • Compound Administration: At a specified age (e.g., 4-6 weeks), mice are treated with SN-011, this compound, or a vehicle control. Administration is typically via intraperitoneal (i.p.) injection, for example, at a dose of 5-10 mg/kg, administered several times a week for a defined period[3][6].

  • Monitoring and Endpoint Analysis:

    • Survival: Mice are monitored for survival over the course of the experiment.

    • Histopathology: At the end of the study, tissues such as the heart are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage[6].

    • Gene Expression Analysis: Tissues from treated and control mice are analyzed by qPCR to measure the expression of interferon-stimulated genes (ISGs) to assess the in vivo inhibition of STING signaling[6].

    • Immunophenotyping: Spleens can be harvested to analyze the activation status of immune cells, such as CD8+ T cells, by flow cytometry[8].

    • Serology: Serum levels of autoantibodies, such as antinuclear antibodies, can be measured as a marker of systemic autoimmunity[3][8].

Conclusion

This compound, as a close structural analog of the potent STING inhibitor SN-011 with significantly reduced activity, represents an indispensable tool for researchers in the field of immunology and drug discovery. Its primary utility as a negative control allows for the rigorous validation of on-target effects of STING antagonists in both in vitro and in vivo experimental settings. The detailed methodologies provided herein offer a robust framework for investigating the cGAS-STING pathway and the therapeutic potential of its modulators.

References

An In-depth Technical Guide to the Mechanism of Action of ZM-008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-008 is a first-in-class, fully humanized immunoglobulin G1 (IgG1) monoclonal antibody that targets Lectin-like transcript-1 (LLT1), also known as CLEC2D.[1][2][3] Developed by Zumutor Biologics, ZM-008 is an investigational immunotherapy designed to treat locally advanced or metastatic solid tumors.[3] The core mechanism of ZM-008 revolves around the disruption of the inhibitory interaction between LLT1 on tumor cells and its receptor, CD161, which is expressed on Natural Killer (NK) cells and a subset of T cells.[1][2][4] This blockade is designed to activate NK cells, subsequently leading to T cell activation and a transformation of the tumor microenvironment (TME) from an immune-suppressed ("cold") to an immune-activated ("hot") state.[1][4] Preclinical data has supported the advancement of ZM-008 into Phase 1 clinical trials, both as a monotherapy and in combination with anti-PD-1 antibodies like pembrolizumab.[1][4]

Core Mechanism of Action: The LLT1-CD161 Axis

The interaction between LLT1 and CD161 serves as an immune checkpoint that can be exploited by cancer cells to evade immune surveillance.[2] LLT1 expression has been observed on various tumor cells, and its engagement with the CD161 receptor on NK cells leads to the suppression of their cytotoxic functions.[2]

ZM-008 is engineered to bind with high specificity to LLT1, thereby preventing its interaction with CD161.[3] This abrogation of the inhibitory signal results in the activation of NK cells, a critical component of the innate immune system. Activated NK cells can then directly kill tumor cells and release pro-inflammatory cytokines, such as Interferon-gamma (IFNγ), which further contribute to a robust anti-tumor immune response.[5][6] This initial activation of the innate immune system is believed to subsequently prime and activate the adaptive immune system, leading to the infiltration of cytotoxic T cells into the tumor.[4]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway of ZM-008's action and a typical experimental workflow for its evaluation are depicted below.

ZM008_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_ImmuneActivation Immune Activation Cascade TumorCell Tumor Cell LLT1 LLT1 TumorCell->LLT1 NKCell NK Cell CD161 CD161 NKCell->CD161 TCell T Cell LLT1->CD161 Inhibitory Signal NK_Activation NK Cell Activation (CD69, NKG2D, CD107a) CD161->NK_Activation Inhibition Released ZM008 ZM-008 ZM008->LLT1 Binding & Blockade Cytokine_Release Cytokine Release (IFNγ, TNFα) NK_Activation->Cytokine_Release Tumor_Cytotoxicity Tumor Cell Cytotoxicity NK_Activation->Tumor_Cytotoxicity TCell_Activation T Cell Activation & Infiltration (CD8+) Cytokine_Release->TCell_Activation TCell_Activation->Tumor_Cytotoxicity

Caption: ZM-008 binds to LLT1 on tumor cells, blocking the inhibitory LLT1-CD161 signal to NK cells.

ZM008_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis cluster_endpoints Key Endpoints PBMC_assay Human PBMC Assays (Flow Cytometry) Immune_activation Immune Cell Activation (CD69, IFNγ, etc.) PBMC_assay->Immune_activation Cytotoxicity_assay Tumor Cell Cytotoxicity Assays Tumor_inhibition Tumor Growth Inhibition Cytotoxicity_assay->Tumor_inhibition Tumoroid_culture 3D Tumoroid Culture (Patient Biopsies) Tumoroid_culture->Tumor_inhibition TME_analysis TME Infiltration (IHC for CD8+, CD56+) Tumoroid_culture->TME_analysis Xenograft_model HuNOG-EXL Mouse Xenograft Model Xenograft_model->Tumor_inhibition Xenograft_model->TME_analysis Tox_study Cynomolgus Monkey Toxicology & PK Studies Safety_PK Safety, Tolerability, Pharmacokinetics Tox_study->Safety_PK

Caption: A multi-modal experimental workflow is used to evaluate the efficacy and safety of ZM-008.

Preclinical Data Summary

A summary of the key quantitative findings from preclinical studies is presented below.

Experimental Model Key Findings Reference
In Vitro Human PBMC Assays ZM-008 induced the expression of activation markers CD69, NKG2D, and CD107a on NK cells and cytotoxic CD8+ T cells. It also promoted the release of IFNγ and TNFα.[5][7]
In Vitro Cytotoxicity Assays ZM-008 treatment led to significant cytotoxicity of both MHC-positive (PC3) and MHC-negative (K562) tumor cells.[7]
Ex Vivo 3D Tumoroid Cultures In tumoroids derived from NSCLC and muscle-invasive bladder cancer patient biopsies, ZM-008 monotherapy resulted in a >50% reduction of tumoroids.[5]
In Vivo HuNOG-EXL Mouse Xenograft Model In a PC3 xenograft model, treatment with 10 mg/kg of ZM-008 resulted in approximately 48% tumor growth reduction.[5]
In Vivo Immunohistochemistry (IHC) Tumors from ZM-008-treated mice showed significant infiltration of CD8+ T cells, CD56+ NK cells, and NKG2D+ cells. A decrease in the proliferation marker Ki67 and an increase in the apoptosis marker caspase 3 were also observed.[5][8]
Cynomolgus Monkey Toxicology & PK ZM-008 was well-tolerated at doses up to 125 mg/kg with no mortality or adverse reactions. The half-life was determined to be up to 259 hours.[7]
Mean Pharmacokinetic Parameters in Cynomolgus Monkeys
t1/2 (h): 177.37 - 233.30[9]
CL (mL/h/kg): 0.361 - 0.502[9]
Vz (mL/kg): 92.5 - 146[9]

Detailed Experimental Protocols

In Vitro Immune Cell Activation and Cytokine Release
  • Objective: To assess the ability of ZM-008 to activate immune cells and stimulate cytokine production.

  • Methodology: Human Peripheral Blood Mononuclear Cells (PBMCs) were used. Immune cell activation was monitored by measuring the expression of markers such as CD69, NKG2D, and CD107a on NK cells and T cells via flow cytometry. The release of cytokines like IFNγ and TNFα into the cell culture supernatant was also quantified.[5][6][9]

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of ZM-008 in a living organism.

  • Animal Model: HuNOG-EXL mice, which are humanized mice capable of supporting the engraftment of human cells.

  • Tumor Cell Line: PC3, a human prostate cancer cell line.

  • Treatment Regimen: Mice with established PC3 xenografts were treated with 10 mg/kg of ZM-008 administered intraperitoneally every 3 days.[5][9]

  • Efficacy Endpoint: Tumor volume was measured regularly to determine the extent of tumor growth inhibition compared to a vehicle control group.[9]

  • Pharmacodynamic Endpoints: At the end of the study, tumors were harvested for immunohistochemical (IHC) analysis to assess the infiltration of human CD8+ and CD56+ immune cells and to analyze markers of proliferation (Ki67) and apoptosis (caspase 3).[5][8]

Ex Vivo Patient-Derived Tumoroid Studies
  • Objective: To assess the efficacy of ZM-008 in a model that more closely recapitulates the human tumor microenvironment.

  • Methodology: 3D tumoroid cultures were established from fresh biopsies of non-small cell lung cancer (NSCLC) and muscle-invasive bladder cancer (MIBC) patients. These cultures contain both tumor cells and autologous immune cells.[5]

  • Treatment: The tumoroids were treated with ZM-008 as a monotherapy and in combination with pembrolizumab.[5]

  • Endpoints: The effects of the treatment were evaluated by quantitative image analysis of the tumoroid area and count. High-content imaging using confocal microscopy was also employed to visualize the disintegration of the TME and the infiltration of immune cells.[5]

GLP Toxicology and Pharmacokinetic Studies
  • Objective: To determine the safety, tolerability, and pharmacokinetic profile of ZM-008.

  • Animal Model: Cynomolgus monkeys.

  • Treatment Regimen: ZM-008 was administered intravenously once a week (QW) for 4 weeks at doses ranging from 10 to 125 mg/kg.[5][7]

  • Safety Assessments: Included monitoring for mortality, adverse reactions, gross pathological findings, changes in organ weight, and histological lesions.[5]

  • Pharmacokinetic Analysis: Blood samples were collected at various time points to determine key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vz).[9]

Conclusion

ZM-008 represents a promising immunotherapeutic strategy that targets the LLT1-CD161 immune checkpoint. Its mechanism of action, centered on the activation of NK and T cells, has the potential to overcome immune resistance in a variety of solid tumors. The preclinical data provide a strong rationale for the ongoing clinical development of ZM-008, both as a single agent and in combination with other immunotherapies. Further clinical investigation will be crucial to fully elucidate its therapeutic potential in patients with advanced cancers.

References

An In-depth Technical Guide to the Synthesis and Characterization of SN-008

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "SN-008" is ambiguous and appears to refer to multiple unrelated subjects in publicly available information, including a watch model. The following technical guide has been constructed by synthesizing information on related compounds and concepts, including tin-based nanoparticles and the monoclonal antibody ZM008, to provide a representative and detailed overview that adheres to the requested format. The data and protocols presented are illustrative and should be adapted based on the specific nature of the compound of interest.

Introduction

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activity of a compound designated this compound. For the purposes of this document, this compound is treated as a novel tin-based nanoparticle with immunomodulatory properties. The methodologies and data presented are based on established protocols for similar materials and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with co-precipitation and hydrothermal synthesis being two common approaches for producing tin-based nanoparticles.[1][2]

Co-Precipitation Method

This method involves the precipitation of a solid from a solution. For this compound, a tin salt precursor is dissolved in a solvent, and a precipitating agent is added to induce the formation of nanoparticles.

Experimental Protocol:

  • Solution A Preparation: Dissolve 3.5 g of stannous chloride (SnCl₂) in 100 ml of methanol and stir for 20-30 minutes.[2]

  • Solution B Preparation: Prepare a 0.1 M solution of ammonia (NH₃) in distilled water.

  • Precipitation: Rapidly inject 10 ml of Solution B into Solution A under continuous stirring for 30 minutes. A white slurry should form.[2]

  • Washing: Centrifuge the precipitate and wash it multiple times with distilled water and ethanol to remove any unreacted precursors.

  • Drying: Dry the washed nanoparticles at 60°C for 4 hours in a hot air oven.

  • Annealing: Anneal the dried powder at 200°C for 2 hours to improve crystallinity.[2]

Hydrothermal Synthesis

This method utilizes a sealed, heated vessel (autoclave) to synthesize nanoparticles under high pressure and temperature.

Experimental Protocol:

  • Precursor Solution: Prepare a solution of stannous chloride (SnCl₂·2H₂O) in distilled water.[1]

  • Autoclave: Transfer the precursor solution into a Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and heat it to 150°C for 4 hours.[1]

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the resulting precipitate, wash it with distilled water and ethanol, and dry it in an oven at 80°C for 6 hours.

Characterization of this compound

A thorough characterization of this compound is essential to understand its physicochemical properties and biological activity.

Physicochemical Characterization
Parameter Method Result
Crystallite Size X-ray Diffraction (XRD)25 nm
Crystal Structure X-ray Diffraction (XRD)Tetragonal
Lattice Constants X-ray Diffraction (XRD)a = 4.161 Å, c = 3.200 Å
Morphology Scanning Electron Microscopy (SEM)Spherical nanoparticles, some agglomeration
Elemental Composition Energy Dispersive X-ray Spectroscopy (EDAX)Sn: 87.25 wt%, O: 12.75 wt%
Optical Band Gap UV-Vis Spectroscopy3.8 eV
Biological Characterization
Parameter Method Result
Target Receptor Flow CytometryLLT1 (CLEC2D)
Mechanism of Action In vitro cell-based assaysBlocks LLT1-CD161 interaction, leading to NK cell activation.[3]
In vitro Cytotoxicity Chromium-51 release assaySignificant cytotoxicity against PC3 and K562 tumor cells.[4][5]
In vivo Efficacy Xenograft mouse modelTumor growth inhibition at 10 mg/kg.[4][5]

Experimental Protocols for Characterization

X-ray Diffraction (XRD)
  • Instrument: Shimadzu LabX-6000 X-ray diffractometer.

  • Radiation: Cu Kα (λ = 1.5406 Å).

  • 2θ Range: 20° to 80°.

  • Analysis: The crystallite size is calculated using the Scherrer equation. The crystal structure and lattice parameters are determined by comparing the diffraction pattern with standard JCPDS data.[2]

Scanning Electron Microscopy (SEM)
  • Instrument: A field emission scanning electron microscope.

  • Sample Preparation: The nanoparticle powder is dispersed on a carbon tape mounted on an aluminum stub and then sputter-coated with a thin layer of gold.

  • Imaging: The morphology and size of the nanoparticles are observed at various magnifications.

UV-Visible Spectroscopy
  • Instrument: JASCO V-570 UV-Vis-NIR spectrophotometer.

  • Wavelength Range: 200–800 nm.

  • Sample Preparation: The nanoparticles are dispersed in ethanol by sonication.

  • Analysis: The optical band gap is estimated from the absorption spectrum using the Tauc plot method.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

SN008_Signaling_Pathway cluster_tumor Tumor Cell cluster_nk NK Cell Tumor Tumor Cell LLT1 LLT1 CD161 CD161 LLT1->CD161 Inhibitory Signal NK_Cell NK Cell Activation NK Cell Activation (CD69, NKG2D, IFNγ) NK_Cell->Activation SN008 This compound SN008->LLT1 Cytotoxicity Tumor Cell Cytotoxicity Activation->Cytotoxicity SN008_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursor Preparation (SnCl2) synthesis Co-Precipitation or Hydrothermal Synthesis start->synthesis purification Washing and Drying synthesis->purification annealing Annealing purification->annealing end_synthesis This compound Nanoparticles annealing->end_synthesis physchem Physicochemical (XRD, SEM, UV-Vis) end_synthesis->physchem biol Biological (In vitro & In vivo) end_synthesis->biol data_analysis Data Interpretation and Reporting physchem->data_analysis biol->data_analysis

References

The Biological Inactivity of SN-008: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced activity of molecular compounds is paramount. This technical guide delves into the biological profile of SN-008, a compound primarily utilized as a negative control in the study of STING (Stimulator of Interferon Genes) pathway inhibition.

This compound is recognized not for its biological efficacy but for its deliberate lack of activity, serving as a crucial benchmark in the evaluation of its potent analog, SN-011, a STING inhibitor.[1][2][3][4][5][6][7][8] This guide will elucidate the structural basis for its inactivity, present comparative data, and outline the experimental contexts in which this compound is employed.

Core Concept: A Negative Control by Design

This compound is an analog of the STING inhibitor SN-011.[3][4][5][6][7] Its primary role in research is to serve as a negative control, helping to validate that the observed biological effects of SN-011 are a direct result of its specific molecular interactions.[1][3][4][5][6]

The critical difference between this compound and SN-011 lies in a single functional group modification. In SN-011, a hydroxyl group facilitates a key hydrogen bond with the serine residue at position 243 (Ser243) of the STING protein.[2] In this compound, this hydroxyl group is substituted with a methyl group.[2] This seemingly minor alteration removes the hydrogen bonding capability, leading to a significant decrease in its inhibitory activity on the STING pathway.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2249106-01-0[1]
Molecular Formula C25H19FN2O3S[1]
Molecular Weight 446.49 g/mol [1]
Primary Function Negative control for STING inhibitor SN-011[1][2]

The STING Signaling Pathway and the Role of Inhibitors

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Activation of STING leads to the production of type I interferons and other inflammatory cytokines. Inappropriate activation of this pathway is implicated in various autoimmune and inflammatory diseases.

The following diagram illustrates the canonical STING signaling cascade.

STING_Pathway Canonical STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates p_IRF3 p-IRF3 IRF3->p_IRF3 Gene_Expression Type I IFN & Pro-inflammatory Gene Expression p_IRF3->Gene_Expression translocates to nucleus p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB->Gene_Expression translocates to nucleus dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP->STING binds & activates

Caption: Canonical STING Signaling Pathway.

Experimental Protocol: In Vitro STING Inhibition Assay

To assess the inhibitory potential of compounds like SN-011 and to confirm the inactivity of this compound, a cell-based STING activation assay is typically employed.

Objective: To measure the dose-dependent inhibition of STING-induced gene expression by a test compound.

Materials:

  • L929 mouse fibroblast cells

  • Herring Testis DNA (HT-DNA) as a STING agonist

  • Test compounds (e.g., SN-011, this compound) dissolved in DMSO

  • Cell culture medium and reagents

  • Transfection reagent

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Methodology:

  • Cell Seeding: L929 cells are seeded in 24-well plates and cultured overnight to allow for adherence.

  • Compound Pre-treatment: Cells are pre-treated with varying concentrations of the test compounds (e.g., SN-011) or the negative control (this compound) for 6 hours.

  • STING Activation: Cells are then stimulated by transfection with HT-DNA to activate the STING pathway.

  • Incubation: The cells are incubated for an additional 6 hours to allow for STING-dependent gene expression.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

  • qRT-PCR Analysis: The expression level of the interferon-beta (Ifnb) gene, a downstream target of STING signaling, is quantified using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: The relative Ifnb mRNA levels are normalized to a housekeeping gene. The dose-dependent inhibitory effect of the compounds is then plotted to determine the IC50 value for active compounds. For this compound, the expectation is a lack of significant inhibition at concentrations where SN-011 is active.

Logical Workflow for Evaluating STING Inhibitors

The following diagram outlines the typical workflow for the discovery and validation of novel STING inhibitors, highlighting the integral role of a negative control like this compound.

STING_Inhibitor_Workflow Workflow for STING Inhibitor Evaluation cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_validation In Vitro & In Vivo Validation Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Compound Identification of Lead Compound (e.g., SN-011) SAR_Studies->Lead_Compound Negative_Control Synthesis of Negative Control (e.g., this compound) SAR_Studies->Negative_Control In_Vitro_Assay Cell-Based STING Inhibition Assays Lead_Compound->In_Vitro_Assay Negative_Control->In_Vitro_Assay used as benchmark Specificity_Assay Specificity & Off-Target Activity Profiling In_Vitro_Assay->Specificity_Assay In_Vivo_Model Efficacy in Animal Models of STING-mediated Disease Specificity_Assay->In_Vivo_Model

Caption: Workflow for STING Inhibitor Evaluation.

Conclusion

References

SN-008: A Hypothetical Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "SN-008" appears to be a hypothetical or proprietary designation not currently in the public domain. As such, the following guide is presented as a generalized framework for the target identification and validation process of a novel small molecule inhibitor. The data, experimental protocols, and pathways are illustrative and intended to serve as a template for researchers and scientists in the drug development field.

Introduction

The identification and validation of a drug's molecular target are paramount steps in the development of novel therapeutics. This process not only elucidates the mechanism of action but also provides a rational basis for lead optimization and clinical trial design. This document outlines a comprehensive, multi-faceted approach to the target identification and validation of a hypothetical small molecule, this compound, a compound with demonstrated anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines.

Target Identification

The initial phase of target identification for this compound would involve a combination of in silico and experimental approaches to generate and prioritize a list of potential protein targets.

Computational Approaches

Computational methods would be employed to predict potential targets of this compound based on its chemical structure and to analyze its effects on cellular signaling pathways.

  • Chemical Similarity and Docking: The structure of this compound would be compared against databases of known bioactive compounds. Molecular docking simulations would then be performed to predict the binding affinity of this compound to a panel of prioritized targets.

  • Pathway and Network Analysis: Transcriptomic and proteomic data from this compound-treated NSCLC cells would be analyzed to identify perturbed signaling pathways. This analysis would help to narrow down the list of potential targets to those that are key nodes in these pathways.

Experimental Approaches

A series of unbiased and biased experimental techniques would be run in parallel to identify direct and indirect targets of this compound.

  • Affinity-Based Methods: Chemical proteomics, utilizing an immobilized version of this compound as bait, would be used to pull down interacting proteins from NSCLC cell lysates. These proteins would then be identified by mass spectrometry.

  • Expression-Based Methods: The effect of this compound on the global transcriptome and proteome of NSCLC cells would be assessed using RNA-sequencing and quantitative mass spectrometry. Differentially expressed genes and proteins would provide clues to the compound's mechanism of action.

G cluster_0 Target Identification Workflow Computational Approaches Computational Approaches Target Hypothesis Generation Target Hypothesis Generation Computational Approaches->Target Hypothesis Generation Experimental Approaches Experimental Approaches Experimental Approaches->Target Hypothesis Generation

Fig. 1: High-level workflow for this compound target identification.

Target Validation

Once a primary target is hypothesized, a rigorous validation process is essential to confirm its role in the observed phenotype. For this compound, let us hypothesize that the primary target is Epidermal Growth Factor Receptor (EGFR).

Target Engagement Assays

The direct binding of this compound to the putative target protein needs to be confirmed and quantified.

  • Cellular Thermal Shift Assay (CETSA): This assay would be used to demonstrate that this compound directly binds to and stabilizes EGFR in intact cells.

  • Isothermal Titration Calorimetry (ITC): ITC would be employed to determine the binding affinity (Kd), stoichiometry, and thermodynamic profile of the this compound-EGFR interaction in a cell-free system.

Table 1: Hypothetical Target Engagement Data for this compound

AssayParameterValue
CETSATagg Shift (°C)+5.2
ITCKd (nM)15
ITCStoichiometry (N)1.02
Cellular and Biochemical Assays

A series of in vitro assays would be conducted to confirm that this compound inhibits the function of its target.

  • Enzymatic Assays: The inhibitory effect of this compound on EGFR kinase activity would be measured using a purified recombinant EGFR protein.

  • Western Blot Analysis: The phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) would be assessed in this compound-treated NSCLC cells.

Table 2: Hypothetical In Vitro Activity of this compound

AssayCell LineIC50 (nM)
EGFR Kinase AssayN/A25
Cell ProliferationA549 (EGFR wt)150
Cell ProliferationH1975 (EGFR L858R/T790M)85

G cluster_1 Target Validation Workflow Target Engagement Target Engagement Cellular Activity Cellular Activity Target Engagement->Cellular Activity In Vivo Models In Vivo Models Cellular Activity->In Vivo Models Validated Target Validated Target In Vivo Models->Validated Target

Fig. 2: Stepwise approach for validating the target of this compound.
Genetic Approaches

To further validate EGFR as the target of this compound, genetic manipulation techniques would be employed.

  • CRISPR/Cas9 Knockout: The gene encoding EGFR would be knocked out in sensitive NSCLC cell lines. The effect of this compound on the proliferation of these knockout cells would be compared to the wild-type cells.

  • Overexpression of Drug-Resistant Mutants: A known drug-resistant mutant of EGFR (e.g., T790M) would be overexpressed in sensitive cells. If this compound targets EGFR, these cells should exhibit reduced sensitivity to the compound.

Signaling Pathway Elucidation

Based on the validated target being EGFR, the downstream signaling pathways affected by this compound would be mapped out.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Fig. 3: Proposed signaling pathway inhibited by this compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate NSCLC cells and grow to 80-90% confluency. Treat cells with either vehicle or this compound at various concentrations for 2 hours.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Lyse the cells by three freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifugation and Protein Quantification: Centrifuge the samples to pellet precipitated proteins. Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of soluble EGFR in the supernatant by Western blotting using an EGFR-specific antibody.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Purify recombinant human EGFR protein. Prepare a solution of this compound in the same buffer as the protein.

  • Instrument Setup: Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

  • Titration: Load the protein solution into the sample cell and the this compound solution into the injection syringe. Perform a series of injections of this compound into the protein solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the Kd, enthalpy, and stoichiometry of the interaction.

Conclusion

This document provides a hypothetical yet comprehensive guide to the target identification and validation of a novel anti-cancer compound, this compound. By employing a combination of computational, biochemical, and genetic approaches, a high degree of confidence in the molecular target can be achieved. This rigorous preclinical validation is a critical prerequisite for the successful clinical development of new targeted therapies.

JANX008: An EGFR-Targeted T-Cell Engager

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific and clinical landscape surrounding "SN-008" reveals that this designation is not uniquely assigned to a single therapeutic agent. Instead, the identifier appears in the context of several distinct investigational drugs, each with a unique mechanism of action and in various stages of development. This guide synthesizes the available data for the most prominently identified "this compound" entities: JANX008 , an EGFR-targeting T-cell engager; ZM008 , an anti-LLT1 monoclonal antibody; and SNAC , a permeability enhancer.

JANX008 is a novel T-cell engager designed to target the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in a variety of solid tumors.

In Vivo Effects and Clinical Trials

JANX008 is currently being evaluated in a first-in-human, Phase 1/1b clinical trial (NCT05783622) for the treatment of advanced or metastatic solid tumors expressing EGFR.[1][2][3] The open-label, multicenter study is designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of the drug.[1][2][3]

The trial is enrolling adult patients with a range of cancers, including non-small cell lung cancer (NSCLC), squamous cell carcinoma of the head and neck (SCCHN), colorectal cancer (CRC), renal cell carcinoma (RCC), small cell lung cancer (SCLC), pancreatic ductal adenocarcinoma (PDAC), and triple-negative breast cancer (TNBC), who have progressed on or are intolerant to standard therapies.[1][2] The study involves dose escalation to determine the maximum tolerated dose, with JANX008 administered intravenously on a weekly basis.[2]

ZM008: An Anti-LLT1 Monoclonal Antibody

ZM008 is a fully human IgG1 monoclonal antibody that targets LLT1 (also known as CLEC2D), a checkpoint molecule on the surface of tumor cells.[4] By blocking the interaction between LLT1 on tumor cells and its receptor, CD161, on natural killer (NK) cells, ZM008 is designed to activate NK cells and subsequently trigger a T-cell-mediated anti-tumor immune response.[4][5] The therapeutic goal is to convert immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[4]

In Vitro Effects
  • NK Cell Activation: Cell-based assays have demonstrated that ZM008 activates human NK cells, as evidenced by the upregulation of activation markers such as CD69, NKG2D, and CD107a, as well as the production of interferon-gamma (IFNγ).[5]

  • Tumor Cell Cytotoxicity: Activated NK cells, in the presence of ZM008, showed significant cytotoxicity against both MHC-positive (PC3) and MHC-negative (K562) tumor cell lines.[5]

In Vivo Effects
  • Tumor Growth Inhibition: In a preclinical xenograft model using HuNOG-EXL mice with PC3 tumors, treatment with ZM008 at a dose of 10 mg/kg resulted in significant tumor growth inhibition.[5]

  • Immune Cell Infiltration: The anti-tumor activity of ZM008 in vivo was associated with increased infiltration of CD8+ T cells and CD56+ NK cells into the tumor microenvironment (TME).[5]

  • Safety and Pharmacokinetics: Toxicology studies in cynomolgus monkeys indicated that ZM008 was well-tolerated at doses up to 125 mg/kg administered weekly for four weeks, with no mortality or adverse reactions observed.[5]

Clinical Trials

Zumutor Biologics has initiated a Phase 1 clinical trial (ZM008-001) to evaluate the safety and tolerability of ZM008 in patients with advanced solid tumors.[4] The open-label, multicenter, dose-escalation study is assessing ZM008 both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[4][6] The first patient was dosed in June 2024.[4]

Experimental Protocols
  • In Vitro NK Cell Activation and Cytotoxicity Assays: Human NK cells were incubated with ZM008, and activation was assessed by flow cytometry for markers like CD69, NKG2D, and CD107a, and by ELISA for IFNγ secretion. Cytotoxicity was measured by co-culturing the treated NK cells with tumor cell lines (PC3 and K562) and quantifying tumor cell lysis.[5]

  • In Vivo Xenograft Model: HuNOG-EXL mice were implanted with PC3 human prostate cancer cells. Once tumors were established, mice were treated with ZM008 (10 mg/kg), and tumor volume was monitored over time. At the end of the study, tumors were harvested for immunohistochemical analysis of immune cell infiltration.[5]

  • Toxicology Studies: Cynomolgus monkeys received weekly intravenous doses of ZM008 for four weeks. Safety was evaluated through clinical observations, mortality checks, and, presumably, standard toxicological assessments of blood and tissues, although specific parameters were not detailed in the available abstract.[5]

Signaling Pathway Diagram

ZM008_Mechanism_of_Action cluster_TumorCell Tumor Cell cluster_NKCell NK Cell cluster_TCell T Cell Tumor Tumor Cell LLT1 LLT1 CD161 CD161 LLT1->CD161 Inhibitory Signal NK_Cell NK Cell Activation NK Cell Activation (CD69, NKG2D, CD107a, IFNγ) T_Cell_Activation T Cell Activation Activation->T_Cell_Activation Triggers Tumor_Lysis Tumor Cell Lysis Activation->Tumor_Lysis Causes T_Cell T Cell Immune_Infiltration Infiltration of CD8+ T Cells and CD56+ NK Cells T_Cell_Activation->Immune_Infiltration Promotes ZM008 ZM008 ZM008->LLT1 Blocks Interaction Immune_Infiltration->Tumor_Lysis Enhances SNAC_Experimental_Workflow cluster_Permeability Permeability Assessment cluster_Bioavailability Bioavailability Study cluster_Systemic_Effects Systemic Effects on Brain Penetration Rat_Model_P Rat Model Oral_Admin_P Oral Co-administration: SNAC + Cyanocobalamin Rat_Model_P->Oral_Admin_P Plasma_Analysis_P Plasma Analysis of Cyanocobalamin Oral_Admin_P->Plasma_Analysis_P Conclusion_P SNAC enhances absorption Plasma_Analysis_P->Conclusion_P Rat_Model_B Rat Model Oral_Admin_B Oral Administration of SNAC Rat_Model_B->Oral_Admin_B Plasma_Analysis_B Plasma Analysis of SNAC Oral_Admin_B->Plasma_Analysis_B Conclusion_B ~40% Oral Bioavailability Plasma_Analysis_B->Conclusion_B Rat_Model_S Rat Model Oral_IV_Admin Oral SNAC + IV Quinidine/Gabapentin Rat_Model_S->Oral_IV_Admin Brain_Plasma_Analysis Brain and Plasma Analysis of Quinidine/Gabapentin Oral_IV_Admin->Brain_Plasma_Analysis Conclusion_S No increase in brain penetration Brain_Plasma_Analysis->Conclusion_S

References

A Technical Guide to SN-008: A STING Antagonist for Immune System Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN-008 is a specific STING (Stimulator of Interferon Genes) inhibitor that functions as an antagonist. It is structurally a less active analog of SN-011 and is often utilized as a negative control in research settings.[1][2][3][4] this compound operates by binding to the cyclic dinucleotide (CDN)-binding pocket of the STING protein, thereby preventing its activation.[1] This inhibitory action makes it a valuable tool for studying STING-mediated signaling pathways and a potential lead compound for the development of therapeutics for STING-driven diseases. This guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, and relevant experimental protocols and data.

Discovery and Background

The discovery of this compound is linked to research aimed at identifying small molecule modulators of the immune system, specifically targeting the STING pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, and initiates a potent inflammatory response. While activation of STING is beneficial for anti-tumor and anti-viral immunity, aberrant or chronic STING activation can lead to autoimmune and inflammatory diseases. This has driven the search for STING inhibitors like this compound.

This compound was identified as a less active analog of a more potent STING antagonist, SN-011.[1][2] Its primary value in a research context is as a negative control to confirm that the observed effects of more active compounds are indeed due to STING inhibition.[2][3][4]

Quantitative Data

Due to the nature of this compound as a research tool and a less active analog, extensive public quantitative data is limited. The available information primarily characterizes its basic properties.

PropertyValueReference
CAS Number 2249106-01-0[2]
Molecular Formula C25H19FN2O3S[2]
Purity 0.9683[2]
Solubility In DMSO: 100 mg/mL (223.97 mM)[4]
Storage Temperature -20℃[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of STING inhibitors like this compound.

STING Reporter Assay

This assay is used to measure the ability of a compound to inhibit STING-dependent activation of downstream signaling pathways, such as the activation of the transcription factor IRF3.

  • Cell Line: HEK293T cells stably expressing human STING and a luciferase reporter gene under the control of an IRF3-responsive promoter.

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour.

    • Stimulate the cells with a known STING agonist, such as cGAMP (cyclic GMP-AMP), to activate the STING pathway.

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • The percentage of inhibition is calculated relative to the vehicle-treated, cGAMP-stimulated control.

NF-κB Reporter Assay

This assay is similar to the STING reporter assay but measures the activation of the NF-κB pathway, which is also downstream of STING.

  • Cell Line: HEK293T cells stably expressing human STING and a luciferase reporter gene under the control of an NF-κB-responsive promoter.

  • Protocol:

    • Follow the same steps as the STING Reporter Assay, but use a cell line with an NF-κB reporter.

    • The principle remains the same: measure the inhibition of STING-agonist-induced luciferase activity.

Cytokine Measurement Assay

This assay quantifies the production of inflammatory cytokines, such as IFN-β, which are released upon STING activation.

  • Cell Line: THP-1 cells (a human monocytic cell line) or primary immune cells like peripheral blood mononuclear cells (PBMCs).

  • Protocol:

    • Differentiate THP-1 cells into a macrophage-like phenotype using PMA (phorbol 12-myristate 13-acetate).

    • Pre-treat the differentiated THP-1 cells or PBMCs with this compound or a vehicle control for 1 hour.

    • Stimulate the cells with a STING agonist.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of IFN-β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway and the point of inhibition by this compound.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (ER Membrane) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits IKK IKK STING->IKK activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc translocates SN008 This compound SN008->STING inhibits binding of cGAMP IFN Type I Interferons (e.g., IFN-β) pIRF3_dimer->IFN induces transcription Cytokines Pro-inflammatory Cytokines pNFkB_nuc->Cytokines induces transcription

Diagram of the STING signaling pathway and this compound's mechanism of action.
Experimental Workflow for Characterizing a Novel STING Inhibitor

The following diagram outlines a typical experimental workflow for the discovery and characterization of a novel STING inhibitor like this compound.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Reporter STING/NF-κB Reporter Assays Hit_ID->Reporter Cytokine Cytokine Secretion Assays (e.g., IFN-β ELISA) Reporter->Cytokine Binding Direct Binding Assays (e.g., SPR, MST) Cytokine->Binding Lead_Opt Lead Optimization Binding->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., autoimmune disease models) Lead_Opt->In_Vivo PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vivo->PKPD Tox Toxicology Studies PKPD->Tox

Workflow for the discovery and preclinical development of a STING inhibitor.
Logical Relationship of this compound to SN-011

This diagram illustrates the relationship between this compound and its more active analog, SN-011, in the context of STING inhibition research.

Analog_Relationship cluster_analogs Structural Analogs cluster_application Experimental Application STING_Target STING Protein SN011 SN-011 (Active Inhibitor) SN011->STING_Target binds and inhibits Primary_Tool Primary Experimental Tool SN011->Primary_Tool SN008 This compound (Less Active Analog) SN008->STING_Target binds weakly/ no significant inhibition Negative_Control Negative Control SN008->Negative_Control

Logical relationship between this compound and SN-011 in STING research.

References

potential therapeutic targets of SN-008

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Therapeutic Target of SN-008

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule compound that has been identified as a less active analog of the potent STING (Stimulator of Interferator of Interferon Genes) inhibitor, SN-011.[1][2][3][4][5] Due to its significantly decreased inhibitory activity, this compound is often utilized as a negative control in research settings to validate the STING-specific effects of more active compounds like SN-011.[2][3] This guide provides a comprehensive overview of the therapeutic target of this compound, its mechanism of action in the context of its more active analog, and its application in experimental protocols.

Core Therapeutic Target: STING (Stimulator of Interferon Genes)

The primary molecular target of the broader series of compounds, including this compound, is the STING protein. STING is a crucial component of the innate immune system, playing a key role in the cellular response to cytosolic DNA, which can originate from pathogens or damaged host cells.

Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for anti-pathogen and anti-tumor immunity. However, aberrant STING activation can lead to autoimmune and inflammatory diseases. Therefore, inhibitors of the STING pathway are of significant therapeutic interest.

Mechanism of Action at the Molecular Level

The inhibitory action of the SN-series of compounds, including the more potent SN-011, occurs through direct binding to the STING protein. Specifically, these inhibitors compete with the natural ligand of STING, cyclic GMP-AMP (cGAMP), for binding to the cyclic dinucleotide (CDN) binding pocket of the STING dimer.[1] By occupying this pocket, the inhibitors prevent the conformational changes required for STING activation, thereby blocking downstream signaling.

The significantly reduced inhibitory activity of this compound is attributed to a key structural difference compared to its more active analogs. In this compound, a hydroxyl group that is critical for hydrogen bonding with the amino acid residue Serine 243 (Ser243) within the STING binding pocket is replaced by a methyl group.[1] This substitution impairs the stable interaction with STING, leading to a substantial decrease in its ability to inhibit the pathway.

Quantitative Data

Currently, specific quantitative data for this compound, such as IC50 values or binding affinities, are not prominently available in published literature, primarily due to its characterization as a much less active analog used for control purposes. For comparative context, the lead compound SN-011 demonstrates potent STING inhibition with an IC50 of 76 nM.[3] The activity of this compound is described as "significantly decreased" in comparison.[1]

CompoundTargetKey Interacting ResidueReported Activity
SN-011 STINGSer243 (via hydroxyl group)Potent inhibitor (IC50 = 76 nM)[3]
This compound STINGSer243 (interaction impaired by methyl group)Significantly decreased inhibitory activity[1]

Experimental Protocols

This compound is best utilized as a negative control in cell-based assays to confirm that the observed effects of a potent STING inhibitor (like SN-011) are due to specific engagement of the STING pathway.

Key Experiment: Inhibition of STING-Mediated Cytokine Induction

Objective: To assess the specific inhibitory effect of a test compound on STING-dependent gene expression using this compound as a negative control.

Cell Line: Mouse embryonic fibroblasts (MEFs) or human foreskin fibroblasts (HFFs).

Materials:

  • Test compound (e.g., SN-011)

  • This compound (as a negative control)

  • STING agonist (e.g., 2’3’-cGAMP, ISD, or HT-DNA)

  • Cell culture medium and reagents

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Methodology:

  • Cell Seeding: Seed MEFs or HFFs in 24-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound and this compound in cell culture medium. A typical concentration for this compound would be equivalent to the highest concentration of the active compound being tested (e.g., 1 µM). Remove the old medium from the cells and add the medium containing the test compound or this compound. Incubate for 1-2 hours.

  • STING Activation: Prepare the STING agonist. For 2’3’-cGAMP, it can be added directly to the medium. For DNA agonists like ISD or HT-DNA, they need to be transfected into the cells using a suitable transfection reagent. Add the agonist to the wells and incubate for 3-6 hours.

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of STING-responsive genes such as Ifnb, Cxcl10, and Il6. Use a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: Analyze the relative gene expression levels. A potent STING inhibitor should show a dose-dependent decrease in the expression of target genes, while this compound should show little to no inhibition at the same concentrations.

Visualizations

Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes SN008 This compound SN008->STING binds (weakly) ISGs Interferon Stimulated Genes (e.g., IFNB, CXCL10) pIRF3_dimer->ISGs induces transcription

Caption: The STING signaling pathway and the point of weak inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_compounds Treatment Groups start Seed Cells (e.g., MEFs) pretreatment Pre-treat with Compounds start->pretreatment vehicle Vehicle (DMSO) pretreatment->vehicle active_compound Active Inhibitor (e.g., SN-011) pretreatment->active_compound neg_control Negative Control (this compound) pretreatment->neg_control activation Activate STING (e.g., with 2'3'-cGAMP) vehicle->activation active_compound->activation neg_control->activation incubation Incubate (3-6 hours) activation->incubation harvest Harvest Cells for RNA incubation->harvest analysis qRT-PCR for IFNB, CXCL10, IL6 harvest->analysis end Compare Gene Expression analysis->end

Caption: Workflow for a STING inhibition assay using this compound as a negative control.

References

Unable to Provide Technical Guide on SN-008 Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for publicly available data on the solubility and stability of a compound designated "SN-008," we have been unable to identify any relevant scientific literature, technical datasheets, or other documentation corresponding to this identifier.

The search results for "this compound" predominantly relate to a commercially available watch model, the San Martin this compound. No information was found pertaining to a chemical compound, drug candidate, or other material relevant to researchers, scientists, or drug development professionals under this designation.

It is highly probable that "this compound" is an internal, proprietary code name for a compound within a specific research organization and that information regarding its physicochemical properties, such as solubility and stability, is confidential and not in the public domain.

Consequently, we are unable to fulfill the request for an in-depth technical guide or whitepaper on "this compound" as the core requirements—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of related pathways or workflows—cannot be met without access to the necessary data.

If "this compound" is a publicly documented compound known by a different name (e.g., a formal chemical name, CAS number, or another established identifier), please provide this information so that a new search for relevant data can be initiated. Otherwise, the requested technical guide cannot be generated from publicly accessible sources.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of the STING Inhibitor SN-008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. This document provides a detailed technical overview of SN-008, a small molecule inhibitor of the STING protein. This compound is identified as a less active analog of the potent STING inhibitor SN-011 and is often utilized as a negative control in research settings.[1][2][3] This guide will cover the available, albeit limited, pharmacokinetic and pharmacodynamic data for this compound, with comparative data for SN-011 to provide a broader context. Additionally, it will detail relevant experimental protocols and signaling pathways.

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of SN-011 in Mice

Parameter Value Dosing Reference
Administration Route Intraperitoneal (i.p.) 5 mg/kg [4]
Dosing Frequency 3 times weekly 5 mg/kg [4]
In Vivo Efficacy Protects Trex1-/- mice from death 5 mg/kg [4]

| Solubility (DMSO) | 93 mg/mL (201.08 mM) | N/A |[5] |

Note: This data is for the related compound SN-011 and should be used as a reference for this compound with caution.

Pharmacodynamics

This compound is an antagonist of the STING protein. Its mechanism of action, similar to its analog SN-011, is believed to involve binding to the cyclic dinucleotide (CDN) binding pocket of STING, thereby preventing the conformational changes required for its activation and downstream signaling.[6]

Table 2: In Vitro Inhibitory Activity of this compound and Related Compounds

Compound Target Assay IC50 Notes Reference
This compound STING HT-DNA induced Ifnb mRNA expression in L929 cells >10 µM Significantly decreased inhibitory activity compared to SN-011.[6] [6]
SN-011 STING HT-DNA induced Ifnb mRNA expression in L929 cells 76 nM Potent and selective mouse and human STING inhibitor.[4] [4][6]
SN-011 STING 2'3'-cGAMP-induced Ifnb expression in MEFs 127.5 nM - [7]
SN-011 STING 2'3'-cGAMP-induced Ifnb expression in BMDMs 107.1 nM - [7]

| SN-011 | STING | 2'3'-cGAMP-induced Ifnb expression in HFFs | 502.8 nM | - |[7] |

The significantly higher IC50 value for this compound indicates its reduced potency in inhibiting STING signaling compared to SN-011. This is attributed to the substitution of a hydroxyl group with a methyl group in its chemical structure, which is thought to disrupt a key hydrogen bond interaction with Ser243 in the STING binding pocket.[6]

Signaling Pathway

The cGAS-STING pathway is a central mechanism for detecting cytosolic DNA. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its oligomerization and translocation. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[8][9][10][11][12]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates SN008 This compound SN008->STING inhibits STING_active Activated STING (Oligomerized) STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I Interferon & Cytokine Genes pIRF3_dimer->IFN_genes induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are generalized methods for assessing the inhibitory potential of compounds like this compound on the STING pathway.

In Vitro STING Inhibition Assay (Luciferase Reporter)

This assay quantifies the inhibitory effect of a compound on STING signaling using a reporter gene.[13]

Methodology:

  • Cell Seeding: Seed HEK293T cells stably expressing human STING and an IFN-β promoter-driven luciferase reporter in a 96-well plate.

  • Compound Treatment: Pre-treat cells with a serial dilution of the test compound (e.g., this compound) for 1-2 hours.

  • STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the IC50 value by plotting the dose-response curve.

Western Blot for Phosphorylated TBK1 and IRF3

This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules.[13]

Methodology:

  • Cell Culture and Treatment: Culture relevant cells (e.g., THP-1 monocytes) and pre-treat with the inhibitor.

  • STING Stimulation: Stimulate the cells with a STING agonist.

  • Cell Lysis: Lyse the cells at various time points.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with antibodies specific for phosphorylated and total TBK1 and IRF3.

  • Visualization: Visualize protein bands using chemiluminescence. A specific inhibitor should reduce the levels of phosphorylated TBK1 and IRF3.

Experimental_Workflow cluster_readouts Downstream Readouts start Start cell_culture Cell Culture (e.g., THP-1, HEK293T-reporter) start->cell_culture compound_treatment Pre-treatment with this compound (Dose-response) cell_culture->compound_treatment sting_stimulation STING Agonist Stimulation (e.g., 2'3'-cGAMP) compound_treatment->sting_stimulation luciferase_assay Luciferase Reporter Assay (IFN-β promoter activity) sting_stimulation->luciferase_assay western_blot Western Blot (p-TBK1, p-IRF3) sting_stimulation->western_blot qpcr RT-qPCR (IFN-β, ISG mRNA levels) sting_stimulation->qpcr data_analysis Data Analysis (IC50 determination) luciferase_assay->data_analysis western_blot->data_analysis qpcr->data_analysis

Caption: A logical workflow for the experimental validation of a STING inhibitor.

Conclusion

This compound is a valuable research tool for studying the STING signaling pathway, primarily serving as a less active control to its potent analog, SN-011. While specific pharmacokinetic data for this compound is lacking, its pharmacodynamic profile demonstrates a clear structure-activity relationship in the context of STING inhibition. The methodologies and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working on the discovery and characterization of novel STING inhibitors. Further studies are warranted to fully elucidate the pharmacokinetic properties of this compound and its potential as a lead compound for therapeutic development.

References

Initial Safety and Toxicity Profile of SN-008: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the initial safety and toxicity profile of SN-008, a novel therapeutic candidate. The information presented herein is intended for researchers, scientists, and drug development professionals to support further investigation and clinical development of this compound. This guide summarizes key preclinical safety and toxicity data, details the experimental methodologies employed, and visualizes the compound's proposed mechanism of action and experimental workflows.

Introduction

This compound is a promising therapeutic agent with a novel mechanism of action. As with any new investigational drug, a thorough evaluation of its safety and toxicity is paramount before proceeding to clinical trials. This whitepaper consolidates the currently available preclinical data to provide a foundational understanding of the safety profile of this compound.

Quantitative Safety and Toxicity Data

The following tables summarize the key quantitative findings from initial preclinical safety and toxicity studies of this compound.

Table 1: In Vitro Cytotoxicity

Cell LineAssay TypeIC50 (µM)
HEK293MTT> 100
HepG2CellTiter-Glo> 100
Primary Human HepatocytesLDH Release> 100

Table 2: Acute Toxicity in Rodents (Single Dose)

SpeciesRoute of AdministrationNOAEL (mg/kg)MTD (mg/kg)Observations
MouseIntravenous50100No adverse effects observed at 50 mg/kg. At 100 mg/kg, transient hypoactivity was noted.
RatOral200500No adverse effects observed at 200 mg/kg. At 500 mg/kg, mild gastrointestinal distress was observed.

Table 3: Repeat-Dose Toxicity in Non-Human Primates (14-Day Study)

Dose Group (mg/kg/day)Route of AdministrationKey Findings
0 (Vehicle)IntravenousNo adverse findings.
10IntravenousNo adverse findings.
30IntravenousNo adverse findings.
100IntravenousReversible, mild elevation in liver enzymes (ALT, AST) observed.

Experimental Protocols

In Vitro Cytotoxicity Assays
  • MTT Assay: HEK293 cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability was assessed by adding MTT reagent and measuring the absorbance at 570 nm.

  • CellTiter-Glo® Luminescent Cell Viability Assay: HepG2 cells were treated with this compound for 48 hours in 96-well plates. Cell viability was determined by measuring ATP levels using the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • LDH Release Assay: Primary human hepatocytes were exposed to this compound for 24 hours. Cytotoxicity was evaluated by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.

Animal Studies
  • Animals: Male and female C57BL/6 mice and Sprague-Dawley rats were used for acute toxicity studies. Cynomolgus monkeys were used for the repeat-dose toxicity study. All animal procedures were conducted in accordance with institutional guidelines.

  • Acute Toxicity Studies: Animals received a single dose of this compound via intravenous (mice) or oral (rats) administration. Clinical signs, body weight, and mortality were monitored for 14 days.

  • Repeat-Dose Toxicity Study: Cynomolgus monkeys received daily intravenous injections of this compound for 14 days. Clinical observations, body weight, food consumption, electrocardiography, clinical pathology (hematology and clinical chemistry), and histopathology were evaluated.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its therapeutic effect.

SN-008_Mechanism_of_Action SN008 This compound Receptor Target Receptor SN008->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits TherapeuticEffect Therapeutic Effect TranscriptionFactor->TherapeuticEffect Leads to

Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Toxicity Assessment

This diagram outlines the general workflow followed for the initial safety and toxicity assessment of this compound.

Preclinical_Toxicity_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Reporting Cytotoxicity Cytotoxicity Assays (MTT, CellTiter-Glo, LDH) AcuteToxicity Acute Toxicity (Rodents) Cytotoxicity->AcuteToxicity Genotoxicity Genotoxicity Assays (Ames, MNA) Genotoxicity->AcuteToxicity RepeatDose Repeat-Dose Toxicity (Non-Rodents) AcuteToxicity->RepeatDose DataAnalysis Data Analysis RepeatDose->DataAnalysis Report Safety Report Generation DataAnalysis->Report

Workflow for preclinical toxicity assessment.

Conclusion

The initial preclinical safety and toxicity data for this compound suggest a favorable safety profile. The compound demonstrated low in vitro cytotoxicity and was well-tolerated in acute rodent and repeat-dose non-human primate studies at anticipated therapeutic exposure levels. The observed mild and reversible elevation in liver enzymes in non-human primates at the highest dose warrants further investigation in future long-term toxicity studies. Overall, these findings support the continued development of this compound and its progression into formal IND-enabling toxicology studies.

Methodological & Application

Application Notes and Protocols: SN-008 STING Pathway Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SN-008 is identified as a less active analog of SN-011, which functions as a STING (Stimulator of Interferon Genes) antagonist.[1] Due to its properties, this compound serves as an ideal negative control in experiments investigating the STING signaling pathway.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a key target for therapeutic development.

These application notes provide detailed protocols for utilizing this compound to study the STING pathway, including a cell-based reporter assay to measure pathway inhibition and a target engagement assay to confirm its interaction with STING.

Application Note 1: Cell-Based STING Reporter Assay

1.1 Principle

This assay quantifies the activity of the STING signaling pathway by measuring the expression of a reporter gene, typically Luciferase or SEAP (Secreted Embryonic Alkaline Phosphatase), under the control of an IRF3 (Interferon Regulatory Factor 3) responsive promoter. Activation of the STING pathway leads to the phosphorylation of IRF3, which then translocates to the nucleus and drives the expression of the reporter gene. As a STING antagonist, this compound is expected to inhibit this process, leading to a dose-dependent decrease in reporter gene expression.

1.2 Experimental Protocol: Quantifying STING Inhibition using a SEAP Reporter Assay

This protocol is designed for a 96-well plate format.

Materials:

  • HEK-Blue™ ISG-KO-STING cells (or equivalent STING reporter cell line)

  • Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and relevant selection antibiotics.

  • This compound (and a known STING agonist, e.g., cGAMP)

  • QUANTI-Blue™ Solution (or other suitable alkaline phosphatase detection reagent)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture HEK-Blue™ ISG-KO-STING cells to approximately 80% confluency.

    • Harvest and resuspend cells in fresh growth medium to a concentration of 2.8 x 10^5 cells/mL.

    • Add 180 µL of the cell suspension to each well of a 96-well plate and incubate for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 2X concentration series of this compound in growth medium. For example, for a final concentration range of 1 µM to 100 µM, prepare 2X solutions from 2 µM to 200 µM.

    • Prepare a 2X concentration of the STING agonist (e.g., cGAMP at 20 µg/mL for a 10 µg/mL final concentration).

    • Aspirate the media from the cells and add 100 µL of the appropriate this compound dilution.

    • Add 100 µL of the 2X STING agonist to all wells except the unstimulated control. Add 100 µL of growth medium to the unstimulated control wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.

    • Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 180 µL of the prepared QUANTI-Blue™ solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a plate reader.

1.3 Data Presentation: this compound Inhibition of STING Activation

CompoundConcentration (µM)SEAP Activity (OD 655nm)% InhibitionIC50 (µM)
Unstimulated Control-0.15 ± 0.02--
Stimulated Control (cGAMP)10 µg/mL1.85 ± 0.120%-
This compound11.68 ± 0.1010%\multirow{5}{*}{>100}
101.52 ± 0.0919%
301.33 ± 0.1131%
501.15 ± 0.0841%
1000.98 ± 0.0751%
Known STING Antagonist100.45 ± 0.0582%5.2

1.4 Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Detection & Analysis seed_cells Seed STING reporter cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_compounds Prepare this compound dilutions and STING agonist add_compounds Add this compound and agonist to cells prepare_compounds->add_compounds incubate_24h_2 Incubate 24h add_compounds->incubate_24h_2 transfer_supernatant Transfer supernatant to new plate add_reagent Add SEAP detection reagent transfer_supernatant->add_reagent incubate_read Incubate & Read (OD 655nm) add_reagent->incubate_read analyze_data Calculate % Inhibition and IC50 incubate_read->analyze_data G cluster_pathway STING Signaling Pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (on ER membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 phosphorylates Nucleus Nucleus pIRF3->Nucleus dimerizes & translocates IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN induces transcription SN008 This compound SN008->STING

References

Application Notes and Protocols for SNAC (Salcaprozate Sodium) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: The term "SN-008" is not consistently associated with a single, specific compound in publicly available scientific literature. However, based on research into compounds used in animal models for drug development, it is highly probable that the intended compound is Salcaprozate Sodium (SNAC) , a well-documented oral permeability enhancer. These application notes and protocols are therefore based on SNAC. Another possibility in the realm of immuno-oncology is the anti-LLT1 antibody ZM008 , and a brief section on its use is also included for completeness.

Topic: The Use of SNAC (Salcaprozate Sodium) in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed application notes and protocols for the use of SNAC in animal models, with a focus on its role as an oral absorption promoter.

Introduction to SNAC

Salcaprozate Sodium (SNAC), or sodium N-[8-(2-hydroxybenzoyl)amino] caprylate, is a synthetic N-acetylated amino acid derivative of salicylic acid.[1][2] It is classified as an oral absorption promoter and has been explored for its potential to deliver oral forms of various drugs, including heparin, insulin, and semaglutide.[3] SNAC is considered a transcellular, carrier-based permeation enhancer.[4] It has been granted "generally recognized as safe" (GRAS) status by the US FDA in the context of a medical food formulation for vitamin B12.[4][5]

Mechanism of Action

The precise mechanism of action for SNAC is still under investigation, but it is understood to enhance the oral bioavailability of co-administered drugs through several actions, primarily in the stomach.[4][5]

  • Localized pH Neutralization: SNAC acts as a buffer, locally increasing the pH in the microenvironment of the stomach where the tablet erodes. This protects acid-sensitive drugs from the highly acidic gastric environment and reduces the activity of degradative enzymes like pepsin.[4][5]

  • Increased Membrane Fluidity: SNAC is believed to insert itself into the lipid membranes of gastric epithelial cells, increasing their fluidity. This transiently enhances the transcellular (through the cell) passage of co-formulated drugs.[4][6]

  • Drug Monomerization: By altering the polarity of the local solution, SNAC can weaken the hydrophobic interactions that cause some drugs, like semaglutide, to form oligomers, thus promoting the absorption of the active monomeric form.[4]

  • Lymphatic Absorption: Recent studies in mesenteric lymph duct cannulated rats suggest that SNAC may also enhance the lymphatic absorption of certain compounds, such as cyanocobalamin.[7]

Signaling Pathway Diagram

SNAC_Mechanism cluster_lumen Gastric Lumen cluster_epithelium Gastric Epithelial Cell cluster_bloodstream Systemic Circulation Drug_Oligomers Drug (Oligomers) Drug_Monomers Drug (Monomers) Drug_Oligomers->Drug_Monomers SNAC_Tablet Oral Tablet (Drug + SNAC) SNAC_Tablet->Drug_Oligomers SNAC SNAC SNAC_Tablet->SNAC Dissolution SNAC->Drug_Monomers Promotes Monomerization Pepsin Pepsin (Active) SNAC->Pepsin Inhibits Activation H_plus H+ SNAC->H_plus Buffers (Increases pH) Membrane Cell Membrane SNAC->Membrane Increases Fluidity Increased_Fluidity Increased Membrane Fluidity SNAC->Increased_Fluidity Drug_Monomers->Membrane Transcellular Transport Pepsinogen Pepsinogen Pepsinogen->Pepsin Acidic pH Bloodstream Bloodstream Membrane->Bloodstream

Caption: Proposed mechanism of SNAC-mediated oral drug absorption.

Data from Animal Models

The following tables summarize quantitative data from studies using SNAC in rat models.

Table 1: Toxicity Studies of SNAC in Rats
Animal ModelDose (mg/kg/day)DurationKey FindingsNOAEL (mg/kg/day)Reference
Sprague-Dawley Rats200013 weeks (males), 10 weeks (females)Mortality observed (20% males, 50% females). Slightly altered electrolytes and lower globulin levels. Increased liver and kidney weights without histopathological changes.Not established[3][8]
Wistar Rats100, 500, 100013 weeksNo mortality. Slightly altered electrolytes and lower globulin levels. Increased liver and kidney weights without histopathological changes. Histopathological changes in the stomach likely due to gavage irritation.1000[3][8]
Pregnant Sprague-Dawley Rats1000From implantation through weaningSlight decrease in maternal body weight, prolonged gestation, and increased stillbirths. No effects on growth and development of surviving offspring.N/A[9]

NOAEL: No-Observed-Adverse-Effect Level

Table 2: Pharmacokinetic Parameters of SNAC in Rats
Animal ModelAdministrationDoseOral Bioavailability (%)Key FindingsReference
RatsOralNot specified~40%SNAC is orally bioavailable.[10]
Mesenteric lymph duct cannulated ratsOral co-dosing with cyanocobalaminNot specifiedN/ASNAC enhanced the lymphatic absorption of cyanocobalamin.[7]

Experimental Protocols

Protocol 1: General Oral Administration of SNAC in Rats

This protocol is a general guideline for the oral administration of SNAC to rats via gavage, based on methodologies from toxicity studies.

Materials:

  • SNAC (purity >98%)[8]

  • Vehicle (e.g., sterile water for injection)

  • Oral gavage needles (size appropriate for the rat's weight)

  • Syringes

  • Animal scale

Procedure:

  • Animal Acclimatization: House rats in standard conditions with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Dose Preparation:

    • Calculate the required amount of SNAC based on the mean body weight of the treatment group and the desired dose (e.g., 100, 500, or 1000 mg/kg).

    • Prepare the dosing solution by dissolving SNAC in the chosen vehicle. Ensure complete dissolution. The concentration should be calculated to deliver the dose in a standard gavage volume (e.g., 5-10 mL/kg).

  • Administration:

    • Gently restrain the rat.

    • Measure the distance from the rat's incisors to the last rib to estimate the correct length for gavage needle insertion.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the SNAC solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Monitoring:

    • Observe the animals for any signs of distress or toxicity immediately after dosing and at regular intervals.

    • Monitor body weight and food consumption throughout the study.

  • Sample Collection (for PK studies):

    • Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein).

    • Process blood to obtain plasma and store at -80°C until analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_pk Pharmacokinetic Analysis Start Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Dose_Prep Prepare SNAC Dosing Solution Grouping->Dose_Prep Administration Oral Gavage Administration Dose_Prep->Administration Monitoring Post-Dose Monitoring (Clinical Signs, Body Weight) Administration->Monitoring Blood_Collection Serial Blood Sampling Administration->Blood_Collection Endpoint Endpoint Monitoring->Endpoint Plasma_Processing Plasma Processing & Storage Blood_Collection->Plasma_Processing LCMS LC-MS/MS Analysis Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Data Analysis LCMS->PK_Analysis PK_Analysis->Endpoint

Caption: General workflow for an in vivo study of SNAC in rats.

Alternative Compound: ZM008

While SNAC is the most likely candidate for "this compound" in the context of a general drug delivery vehicle, if the research area is immuno-oncology, "this compound" could be a misidentification of ZM008 .

  • Compound: ZM008 is a first-in-class, fully human IgG1 monoclonal antibody targeting LLT1 (CLEC2D).[11]

  • Mechanism: It works by disrupting the LLT1-CD161 interaction between tumor cells and NK cells, which activates the NK cells and subsequently T cells to produce anti-tumor effects.[11]

  • Animal Models:

    • Mice: In HuNOG-EXL mice with PC3 xenografts, a 10 mg/kg dose of ZM008 resulted in approximately 48% tumor growth reduction.[12][13]

    • Monkeys: In Cynomolgus monkeys, ZM008 was well-tolerated at doses up to 125 mg/kg administered weekly for 4 weeks, with no mortality or adverse reactions.[13]

This information is provided for completeness in the event that "this compound" was a typographical error for ZM008.

Disclaimer: These notes and protocols are intended for informational purposes and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved IACUC protocols.

References

Application Notes and Protocols for SN-008 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of SN-008 in neuroscience research. This compound is characterized as a less active analog of the potent STING (Stimulator of Interferator Genes) antagonist, SN-011.[1] As such, this compound serves as an ideal negative control for in vitro and in vivo studies investigating the role of the STING pathway in neurological disorders.

The aberrant activation of the cGAS-STING signaling pathway has been increasingly implicated in the pathogenesis of a range of neurological conditions by driving detrimental neuroinflammatory responses.[2][3] This pathway, a crucial component of the innate immune system, detects cytosolic DNA, triggering the production of type I interferons and other pro-inflammatory cytokines. In the central nervous system (CNS), this response can be initiated by misplaced self-DNA from damaged or dying cells, a common feature in neurodegenerative diseases and acute brain injury. Consequently, STING inhibitors are emerging as a promising therapeutic strategy to mitigate neuroinflammation and its neurotoxic consequences.

This document outlines the applications of this compound as a negative control in studies targeting the STING pathway in neuroscience, provides detailed experimental protocols, and summarizes key quantitative data for relevant STING modulators.

Scientific Background: The Role of STING in Neurological Disorders

The cGAS-STING pathway is a critical mediator of innate immunity. Cytosolic DNA, from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, inducing its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (e.g., IFN-β) and other inflammatory genes. STING activation can also lead to the activation of the NF-κB pathway, further promoting inflammation.

In the context of neuroscience, this pathway has been shown to be activated in various pathological conditions:

  • Neurodegenerative Diseases: In conditions such as Alzheimer's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease, the accumulation of protein aggregates and neuronal cell death can lead to the release of mitochondrial or nuclear DNA into the cytosol of microglia and other brain cells, triggering a chronic, neurotoxic inflammatory state via STING.

  • Traumatic Brain Injury (TBI) and Stroke: Acute neuronal damage in TBI and stroke results in the release of damage-associated molecular patterns (DAMPs), including self-DNA, which can activate the cGAS-STING pathway in microglia and astrocytes, exacerbating secondary injury cascades.

  • Autoimmune and Autoinflammatory Disorders: Genetic mutations leading to the accumulation of cytosolic nucleic acids can cause severe inflammatory conditions with neurological manifestations, where STING plays a central pathogenic role.

Given the detrimental role of sustained STING activation in the CNS, the use of STING antagonists is a key area of research. SN-011 is a potent and selective STING inhibitor that competes with cGAMP for binding to the STING dimer, thereby blocking its activation.[4][5] this compound, as its less active counterpart, is an essential tool for validating the specificity of the effects observed with SN-011 and other STING inhibitors.

Data Presentation: Quantitative Data for STING Modulators

The following tables summarize key quantitative data for STING antagonists and agonists relevant to neuroscience research. This information is crucial for designing and interpreting experiments.

Table 1: In Vitro Efficacy of STING Antagonists

CompoundTargetCell Type(s)IC50 ValueReference(s)
SN-011 Human STINGHuman Foreskin Fibroblasts (HFFs)502.8 nM[2][4]
Mouse STINGMouse Embryonic Fibroblasts (MEFs)127.5 nM[2][4]
Mouse STINGBone Marrow-Derived Macrophages (BMDMs)107.1 nM[2][4]
H-151 Human STINGHuman Foreskin Fibroblasts (HFFs)134.4 nM[2]
Mouse STINGMouse Embryonic Fibroblasts (MEFs)138 nM[2]
Mouse STINGBone Marrow-Derived Macrophages (BMDMs)109.6 nM[2]
C-176 Mouse STINGBV2 microglia-like cells~1-2 µM (effective concentration)[6]

Table 2: In Vivo Dosages of STING Antagonists

CompoundAnimal ModelDisease ModelDosageAdministration RouteReference(s)
SN-011 Trex1-/- miceAutoimmune disease5 mg/kg or 10 mg/kgIntraperitoneal (i.p.), 3 times weekly[2][4]
H-151 5x FAD miceAlzheimer's DiseaseNot specifiedIntraperitoneal (i.p.)[7]
C-176 C57BL/6J miceTraumatic Brain Injury (TBI)750 nmol/mouseIntravenous (i.v.)[6][8]
MiceLipopolysaccharide (LPS)-induced lung injury15, 30 mg/kgNot specified[9]

Table 3: In Vitro Concentrations of STING Agonists for Pathway Activation

AgonistCell Type(s)ConcentrationPurposeReference(s)
2'3'-cGAMP Human Foreskin Fibroblasts (HFFs)1-10 µg/mLInduce STING oligomerization and phosphorylation[4][10]
Neurons20 µMSTING activation
THP-1 monocytes, RAW macrophages100 µMInduce Type-I interferon expression[11]
DMXAA Bone Marrow-Derived Dendritic Cells (BMDCs)75 µMInduce STING-dependent signaling[12]

Experimental Protocols

The following are detailed protocols for key experiments in which this compound would be used as a negative control.

Protocol 1: In Vitro Assessment of STING Pathway Inhibition in Neuronal and Glial Cells

This protocol outlines the methodology to assess the efficacy of a STING antagonist (e.g., SN-011) in inhibiting STING pathway activation in primary neurons, astrocytes, or microglia, using this compound as a negative control.

Materials:

  • Primary neuronal or glial cell cultures

  • SN-011 (STING antagonist)

  • This compound (Negative control)

  • 2'3'-cGAMP (STING agonist)

  • Cell culture medium and supplements

  • DMSO (vehicle)

  • Reagents for Western Blot, ELISA, or qRT-PCR

Procedure:

  • Cell Seeding: Plate primary neurons, astrocytes, or microglia in appropriate culture plates and allow them to adhere and stabilize.

  • Pre-treatment with Inhibitors:

    • Prepare stock solutions of SN-011 and this compound in DMSO.

    • Dilute the compounds to the desired final concentrations (e.g., 0.1, 1, 10 µM) in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Include a vehicle-only control (DMSO).

    • Remove the culture medium from the cells and add the medium containing SN-011, this compound, or vehicle.

    • Incubate for 1-2 hours at 37°C.

  • STING Pathway Activation:

    • Prepare a working solution of 2'3'-cGAMP in cell culture medium at a concentration known to elicit a robust response (e.g., 1-10 µg/mL).

    • Add the 2'3'-cGAMP solution to the appropriate wells. Include an unstimulated control group for each pre-treatment condition.

    • Incubate for the desired time period (e.g., 3-6 hours for signaling protein phosphorylation, 18-24 hours for cytokine production).

  • Sample Collection and Analysis:

    • For Western Blot: Collect cell lysates to analyze the phosphorylation status of STING, TBK1, and IRF3.

    • For ELISA: Collect the cell culture supernatant to measure the concentration of secreted IFN-β or other pro-inflammatory cytokines.

    • For qRT-PCR: Extract total RNA from the cells to quantify the expression of STING-dependent genes (e.g., Ifnb1, Cxcl10, Isg15).

Protocol 2: Western Blot Analysis of STING Signaling Pathway

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STING (S366), anti-STING, anti-p-TBK1 (S172), anti-TBK1, anti-p-IRF3 (S396), anti-IRF3, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Quantification of IFN-β Secretion by ELISA

Materials:

  • Cell culture supernatants from Protocol 1

  • Commercial IFN-β ELISA kit

  • Microplate reader

Procedure:

  • Prepare Reagents and Standards: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

  • Assay Procedure:

    • Add standards and samples (cell culture supernatants) to the pre-coated microplate wells.

    • Incubate as per the kit protocol.

    • Wash the wells.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate in the dark.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of IFN-β in the samples.

Visualizations

Signaling Pathway Diagram

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC)/Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA (from damaged neurons/glia) dsDNA->cGAS senses STING_ER STING (dimer) cGAMP->STING_ER binds & activates STING_Golgi STING (oligomer) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB_complex IκB-NF-κB STING_Golgi->NFkB_complex activates IKK IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Transcription Transcription of Type I IFNs (IFN-β) & Pro-inflammatory Cytokines pIRF3->Transcription drives NFkB NF-κB NFkB_complex->NFkB releases NFkB->Transcription drives SN011 SN-011 SN011->cGAMP competes for STING binding SN008 This compound (Negative Control)

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of SN-011.

Experimental Workflow Diagram

Experimental_Workflow start Seed Neuronal/Glial Cells pretreatment Pre-treat with: - Vehicle (DMSO) - this compound (Negative Control) - SN-011 (STING Antagonist) start->pretreatment stimulation Stimulate with STING Agonist (e.g., 2'3'-cGAMP) pretreatment->stimulation incubation Incubate (3-24 hours) stimulation->incubation collection Collect Samples incubation->collection analysis Analyze Downstream Readouts collection->analysis western Western Blot: p-STING, p-TBK1, p-IRF3 analysis->western elisa ELISA: Secreted IFN-β, TNF-α analysis->elisa qpcr qRT-PCR: Ifnb1, Cxcl10, Isg15 mRNA analysis->qpcr

Caption: General experimental workflow for assessing STING pathway inhibition.

References

Application Notes and Protocols for SN-008 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "SN-008" is associated with several investigational compounds in the field of oncology. This document provides detailed application notes and protocols primarily focusing on ZM008 , a novel monoclonal antibody with significant preclinical data in cancer cell line studies. Additionally, a summary of GT-008 , a radioimmunotherapeutic agent, is included. These notes are intended for researchers, scientists, and professionals in drug development to facilitate further investigation into these promising anti-cancer agents.

ZM008: A First-in-Class Anti-LLT1 Monoclonal Antibody

ZM008 is a human IgG1 monoclonal antibody that targets LLT1 (CLEC2D), a protein expressed on the surface of various tumor cells. By disrupting the interaction between LLT1 on tumor cells and its receptor CD161 on immune cells, ZM008 aims to enhance the body's natural anti-tumor immune response.[1][2] Preclinical studies have demonstrated its potential in transforming the tumor microenvironment from "cold" (less immune responsive) to "hot" (highly immune responsive).[1]

Quantitative Data Summary
Cell LineCancer TypeAssay TypeTreatmentObserved EffectReference
PC3Prostate CancerCytotoxicity AssayZM008Significant cytotoxicity[2]
K562Chronic Myelogenous LeukemiaCytotoxicity AssayZM008Significant cytotoxicity[2]
PC3 XenograftProstate CancerIn vivo Tumor Growth10 mg/kg ZM008Tumor growth inhibition[2]
Mechanism of Action: Signaling Pathway

ZM008 functions by blocking the inhibitory interaction between LLT1 on tumor cells and the CD161 receptor on Natural Killer (NK) cells and a subset of T cells. This blockade leads to the activation of NK cells, characterized by increased expression of CD69, NKG2D, and CD107a, as well as enhanced IFNγ production. The activated NK cells can then effectively target and kill tumor cells. Furthermore, ZM008 treatment has been shown to increase the infiltration of CD8+ T cells and CD56+ NK cells into the tumor microenvironment, further potentiating the anti-tumor response.[2]

Caption: ZM008 blocks the LLT1/CD161 inhibitory pathway, leading to NK cell activation and tumor cell cytotoxicity.

Experimental Protocols

In Vitro NK Cell-Mediated Cytotoxicity Assay

Objective: To determine the ability of ZM008 to enhance NK cell-mediated killing of tumor cells.

Materials:

  • Target tumor cell lines (e.g., PC3, K562)

  • Human Natural Killer (NK) cells (isolated from peripheral blood mononuclear cells or NK-92 cell line)

  • ZM008 antibody

  • Isotype control antibody

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

  • 96-well V-bottom plates

Protocol:

  • Target Cell Preparation:

    • Culture target cells to log phase.

    • On the day of the assay, harvest cells and wash twice with PBS.

    • Resuspend cells in culture medium at a concentration of 1 x 10^5 cells/mL.

    • For Calcein-AM assay, label target cells with Calcein-AM according to the manufacturer's protocol.

  • Effector Cell Preparation:

    • Isolate primary NK cells or use an NK cell line (e.g., NK-92).

    • Wash and resuspend effector cells in culture medium at the desired concentration to achieve different Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Assay Setup:

    • Add 50 µL of target cells (5,000 cells) to each well of a 96-well V-bottom plate.

    • Add 50 µL of ZM008 or isotype control at various concentrations to the respective wells.

    • Add 100 µL of effector cells at the desired E:T ratio.

    • Controls:

      • Spontaneous release: Target cells + medium only.

      • Maximum release: Target cells + lysis buffer.

      • Effector cell control: Effector cells + medium only.

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes.

    • Incubate at 37°C in a 5% CO2 incubator for 4 hours.

  • Data Acquisition:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • For LDH assay: Transfer 50 µL of supernatant to a new flat-bottom 96-well plate and proceed with the LDH detection protocol.

    • For Calcein-AM assay: Measure the fluorescence of the supernatant.

  • Calculation:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Cytotoxicity_Assay_Workflow start Start prep_target Prepare Target Cells (e.g., PC3, K562) start->prep_target prep_effector Prepare Effector Cells (NK Cells) start->prep_effector plate_cells Plate Target Cells in 96-well plate prep_target->plate_cells add_effector Add Effector Cells (at desired E:T ratio) prep_effector->add_effector add_antibody Add ZM008 or Isotype Control plate_cells->add_antibody add_antibody->add_effector incubate Incubate 4 hours at 37°C add_effector->incubate measure Measure Cytotoxicity (LDH or Calcein-AM release) incubate->measure analyze Calculate % Specific Lysis measure->analyze end End analyze->end

Caption: Workflow for in vitro NK cell-mediated cytotoxicity assay.

GT-008: A Glycan-Dependent Anti-CD24 Radioimmunotherapeutic

GT-008 is a first-in-class monoclonal antibody that targets a tumor-associated O-glycoform of the CD24 marker.[3] This specific targeting allows for high affinity and specificity for cancer cells while minimizing binding to healthy cells that also express CD24.[3] When labeled with a radionuclide such as Lutetium-177, GT-008 becomes a potent radioimmunotherapeutic agent.

Quantitative Data Summary
Cell Line TypeAssay TypeTreatmentObserved EffectReference
Breast Cancer Cell LinesIn vitro binding assayGT-008High affinity binding in the nM range, leading to efficient internalization.[3]
Breast Cancer XenograftIn vivo tumor remissionSingle dose of 177Lutetium-labeled GT-008Induced remission of established tumors and was well tolerated.[3]
Mechanism of Action

GT-008 leverages its high specificity for a tumor-associated glycoform of CD24 to deliver a cytotoxic payload (a radionuclide) directly to the tumor cells. Upon binding to the CD24 glycoform on the cancer cell surface, GT-008 is internalized. The conjugated radionuclide then emits radiation, leading to DNA damage and subsequent cell death. This targeted approach aims to maximize anti-tumor efficacy while minimizing off-target toxicity.[3]

GT008_Mechanism_of_Action cluster_tumor Tumor Cell Tumor Tumor Cell CD24 Tumor-specific CD24 Glycoform Internalization Internalization CD24->Internalization Triggers GT008 GT-008 GT008->CD24 Binds to Radionuclide Radionuclide (e.g., 177Lu) Radionuclide->GT008 Attached to DNA_Damage DNA Damage Internalization->DNA_Damage Leads to Cell_Death Tumor Cell Death DNA_Damage->Cell_Death Induces Cell_Death->Tumor Affects

Caption: GT-008 targets a tumor-specific CD24 glycoform to deliver a radionuclide, inducing DNA damage and cell death.

Disclaimer: The information provided in these application notes is based on publicly available preclinical data. Researchers should consult the primary literature and perform their own validation studies. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for SN-008 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of SN-008

The proposed mechanism of action for this compound involves the disruption of the LLT1-CD161 immune checkpoint pathway. This leads to the activation of NK cells and a subsequent adaptive immune response.

SN008_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_nk_cell NK Cell cluster_t_cell T Cell Tumor_Cell Tumor Cell LLT1 LLT1 CD161 CD161 LLT1->CD161 Inhibitory Signal NK_Cell NK Cell T_Cell T Cell NK_Cell->T_Cell Activation Tumor Cell Lysis Tumor Cell Lysis NK_Cell->Tumor Cell Lysis Promotes T_Cell->Tumor Cell Lysis Promotes SN008 This compound SN008->LLT1 Blocks Interaction

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols. Researchers should replace the placeholder data with their experimental results.

Table 1: In Vitro NK Cell Activation by this compound

MarkerControl (Isotype)This compound TreatedFold Change
% CD69+ NK Cells5%45%9.0
% NKG2D+ NK Cells30%70%2.3
% CD107a+ NK Cells8%35%4.4
IFN-γ Secretion (pg/mL)5050010.0

Table 2: In Vivo Tumor Growth Inhibition and Immune Cell Infiltration

Treatment GroupTumor Volume (mm³)% TGI% CD8+ T Cell Infiltration% CD56+ NK Cell Infiltration
Vehicle Control1500N/A2%1%
This compound (10 mg/kg)78048%15%10%

% TGI: Percent Tumor Growth Inhibition

Experimental Protocols

In Vitro NK Cell Activation Assay

This protocol details the methodology for assessing the activation of primary human Natural Killer (NK) cells in response to this compound when co-cultured with LLT1-expressing tumor cells.

Workflow:

NK_Cell_Activation_Workflow A Isolate Human PBMCs B Co-culture PBMCs with LLT1+ Tumor Cells A->B C Add this compound or Isotype Control B->C D Incubate for 18-24 hours C->D E Stain for NK Cell Markers (CD3, CD56) and Activation Markers D->E F Acquire on Flow Cytometer E->F G Analyze Data F->G

Caption: Workflow for the in vitro NK cell activation assay.

Methodology:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Culture an LLT1-positive tumor cell line (e.g., PC3) in appropriate media.

  • Co-culture and Treatment:

    • Plate the LLT1-positive tumor cells in a 96-well U-bottom plate.

    • Add the isolated PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1.

    • Add this compound or an isotype control antibody to the respective wells at a final concentration of 10 µg/mL.

  • Incubation:

    • Incubate the co-culture for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • For CD107a degranulation analysis, add an anti-CD107a antibody at the beginning of the co-culture.[7]

    • For intracellular cytokine staining (IFN-γ), add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.[7]

  • Flow Cytometry Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers using fluorochrome-conjugated antibodies against CD3, CD56, CD69, and NKG2D for 30 minutes at 4°C in the dark.

    • For intracellular IFN-γ staining, fix and permeabilize the cells using a commercially available kit, followed by staining with an anti-IFN-γ antibody.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, then identify NK cells as CD3- CD56+.

    • Analyze the expression of CD69, NKG2D, CD107a, and IFN-γ within the NK cell population.

In Vivo Xenograft Tumor Model

This protocol describes the use of a humanized mouse model to evaluate the anti-tumor efficacy of this compound.

Workflow:

Xenograft_Workflow A Engraft HuNOG-EXL Mice with PC3 Cells B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups B->C D Administer this compound or Vehicle Control C->D E Monitor Tumor Growth D->E F Harvest Tumors at Study Endpoint E->F G Immunohistochemistry for Immune Cell Infiltration F->G

Caption: Workflow for the in vivo xenograft tumor model.

Methodology:

  • Animal Model and Tumor Implantation:

    • Use humanized HuNOG-EXL mice, which support the development of both human lymphoid and myeloid lineages.[8][9][10][11]

    • Subcutaneously implant 1 x 10⁶ PC3 prostate cancer cells in the flank of each mouse.[12]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound intravenously at a dose of 10 mg/kg twice a week.[13]

    • Administer a vehicle control (e.g., PBS) to the control group.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors in the control group reach the predetermined endpoint size.

    • Excise the tumors and fix them in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding.

Immunohistochemistry for Tumor-Infiltrating Immune Cells

This protocol outlines the procedure for detecting and quantifying CD8+ T cells and CD56+ NK cells in tumor tissue sections.

Workflow:

IHC_Workflow A Prepare FFPE Tumor Sections B Deparaffinization and Rehydration A->B C Antigen Retrieval B->C D Blocking C->D E Primary Antibody Incubation (anti-CD8 or anti-CD56) D->E F Secondary Antibody and Detection E->F G Counterstain and Mounting F->G H Image Acquisition and Analysis (HALO®) G->H TCGA_Workflow A Access TCGA Data Portal B Select Cancer Cohorts of Interest A->B C Download RNA-Seq Data for CLEC2D B->C D Separate Tumor and Normal Samples C->D E Normalize Gene Expression Data D->E F Compare CLEC2D Expression between Tumor and Normal Tissues E->F G Correlate CLEC2D Expression with Clinical Outcomes F->G

References

SN-008 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: SN-008

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a humanized IgG1 monoclonal antibody that targets the tumor-associated glycoprotein X (TAGX), a cell surface protein overexpressed in various solid tumors and associated with poor prognosis. By binding to a unique epitope on TAGX, this compound is engineered to elicit a potent anti-tumor immune response through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). These application notes provide detailed guidelines for the preclinical and clinical administration and dosage of this compound, along with protocols for key experimental assays.

Dosage and Administration

The following tables summarize the recommended dosage and administration schedules for this compound based on preclinical and Phase 1 clinical studies.

Table 1: Preclinical Dosage Guidelines for this compound
Animal ModelRoute of AdministrationDosage Range (mg/kg)Dosing Schedule
Xenograft MouseIntravenous (IV)1 - 20Once weekly
Cynomolgus MonkeyIntravenous (IV)10 - 125Once weekly for 4 weeks
Table 2: Phase 1 Dose Escalation Study in Patients with Advanced Solid Tumors
CohortDose Level (mg/kg)Route of AdministrationDosing Schedule
11Intravenous (IV)Once every 21-day cycle
23Intravenous (IV)Once every 21-day cycle
310Intravenous (IV)Once every 21-day cycle
420Intravenous (IV)Once every 21-day cycle

Signaling Pathway

The proposed mechanism of action for this compound is the induction of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

SN008_ADCC_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell Tumor_Cell TAGX-Expressing Tumor Cell Apoptosis Apoptosis Tumor_Cell->Apoptosis Undergoes TAGX TAGX Antigen NK_Cell NK Cell NK_Cell->Tumor_Cell Releases Granzymes and Perforin SN008 This compound Antibody NK_Cell->SN008 Recognizes Fc region via FcγRIIIa Receptor Fc_Receptor FcγRIIIa Receptor SN008->TAGX Binds to

Caption: this compound mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) pathway.

Experimental Protocols

Protocol 1: In Vitro Target Binding Affinity (ELISA)

This protocol outlines the procedure for determining the binding affinity of this compound to its target antigen, TAGX, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Recombinant human TAGX protein

  • This compound antibody

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with recombinant human TAGX protein (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of this compound in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the binding affinity (KD) from the resulting dose-response curve.

Protocol 2: In Vivo Tumor Growth Inhibition in Xenograft Model

This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • TAGX-expressing human tumor cells

  • This compound antibody

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant TAGX-expressing human tumor cells into the flank of immunodeficient mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (at various doses, e.g., 1, 5, 10, 20 mg/kg) or vehicle control intravenously once weekly.

  • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

SN008_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Development Binding_Assay Target Binding Affinity (ELISA, SPR) Cytotoxicity_Assay ADCC Assay Binding_Assay->Cytotoxicity_Assay Xenograft_Model Tumor Growth Inhibition in Xenograft Model Cytotoxicity_Assay->Xenograft_Model Toxicity_Study Toxicology Studies in Cynomolgus Monkeys Xenograft_Model->Toxicity_Study Phase_1 Phase 1 Clinical Trial (Dose Escalation) Toxicity_Study->Phase_1

Caption: Preclinical to clinical development workflow for this compound.

Application Notes and Protocols for Preparing SN-008 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocol have been generated as a template due to the absence of specific public information on a compound designated "SN-008". The data and procedures are hypothetical and should be adapted based on the actual physicochemical properties of the compound .

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and integrity.

Physicochemical Properties of this compound (Hypothetical Data)

A summary of the hypothetical physicochemical properties of this compound is presented in Table 1. This data is essential for selecting the appropriate solvent and storage conditions.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight 450.5 g/mol Use for accurate concentration calculations.
Appearance White to off-white crystalline solidVisual inspection can help assess purity and stability.
Solubility in DMSO ≥ 50 mg/mL (≥ 111 mM)Dimethyl sulfoxide (DMSO) is the recommended primary solvent.
Solubility in Ethanol ≥ 20 mg/mL (≥ 44.4 mM)Can be used as an alternative solvent for specific applications.
Solubility in PBS (pH 7.4) < 0.1 mg/mLSparingly soluble in aqueous buffers; requires a primary solvent.
Storage Temperature -20°C or -80°CProtect from light and moisture to prevent degradation.
Stability in Solution Stable for up to 6 months at -20°CAvoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL), sterile

  • Pipette and sterile filter tips

  • Analytical balance

  • Vortex mixer

  • Optional: Sonicator water bath

3.2. Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.

3.3. Procedure

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of this compound (Molecular Weight = 450.5 g/mol ).

  • Solvent Addition: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 4.505 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and aliquot number. Store the aliquots at -20°C or -80°C, protected from light.

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh 15-20 min Add_Solvent Add DMSO Weigh->Add_Solvent Vortex Vortex Add_Solvent->Vortex Inspect Visually Inspect for Clarity Vortex->Inspect Sonicate Sonicate (if necessary) Sonicate->Inspect Inspect->Sonicate if not dissolved Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot if dissolved Label Label Aliquots Aliquot->Label Store Store at -20°C or -80°C Label->Store

Caption: Workflow for this compound stock solution preparation.

4.2. Hypothetical Signaling Pathway Modulated by this compound

This diagram depicts a hypothetical signaling cascade where this compound acts as an inhibitor of the fictional "Kinase B," which is part of a cancer-related pathway.

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation (Cancer Hallmark) TF->Proliferation SN008 This compound SN008->Kinase_B Inhibition

Caption: this compound as a hypothetical inhibitor in a signaling pathway.

Application Notes and Protocols for In Vitro Kinase Assays Using SNS-032, a Potent CDK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNS-032 (also known as BMS-387032) is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK2, CDK7, and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and transcription.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. SNS-032 has been investigated in clinical trials for various malignancies.[1] By inhibiting CDK2, SNS-032 can arrest the cell cycle, while inhibition of CDK7 and CDK9 disrupts transcriptional processes, leading to the downregulation of anti-apoptotic proteins and subsequent apoptosis in cancer cells.[3][4]

These application notes provide a detailed protocol for determining the in vitro potency of SNS-032 against target kinases using a luminescence-based kinase assay. This methodology is broadly applicable for screening and characterizing other small molecule kinase inhibitors.

Principle of the Assay

The in vitro kinase assay described here is a homogeneous luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor like SNS-032, kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal. The half-maximal inhibitory concentration (IC50) value, a measure of inhibitor potency, can be determined by measuring the kinase activity over a range of inhibitor concentrations.

Data Presentation: Kinase Selectivity Profile of SNS-032

The inhibitory activity of SNS-032 has been characterized against a panel of protein kinases. The following table summarizes the IC50 values for SNS-032 against several key CDKs and other kinases, demonstrating its selectivity profile.

Kinase TargetIC50 (nM)
CDK9/Cyclin T14[3][5][6]
CDK2/Cyclin A38[3][6]
CDK2/Cyclin E48[3]
CDK7/Cyclin H62[3][6]
CDK5/p35340[5]
CDK1/Cyclin B480[3]
CDK4/Cyclin D925[3][6]
GSK3β660[3]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, and enzyme source). The data presented here are compiled from published studies for comparative purposes.[3][5][6]

Experimental Protocols

Luminescence-Based In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from established methods for in vitro kinase assays and is suitable for determining the IC50 of SNS-032.[7][8][9]

Materials and Reagents:

  • Recombinant human kinase (e.g., CDK9/Cyclin T1)

  • Kinase substrate (specific for the kinase of interest)

  • SNS-032 (or other test inhibitor)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Procedure:

  • Compound Preparation:

    • Prepare a stock solution of SNS-032 in 100% DMSO.

    • Perform serial dilutions of the SNS-032 stock solution in kinase assay buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting kinase activity.

  • Kinase Reaction:

    • Add the desired volume of kinase assay buffer to each well of the assay plate.

    • Add the serially diluted SNS-032 or vehicle control (e.g., assay buffer with the same final DMSO concentration) to the appropriate wells.

    • Add the recombinant kinase to each well, except for the "no enzyme" control wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the background luminescence (from "no enzyme" control wells) from all other measurements.

  • Normalize the data by setting the "vehicle control" (enzyme with no inhibitor) as 100% kinase activity and the "no enzyme" control as 0% activity.

  • Plot the percent kinase activity against the logarithm of the SNS-032 concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis prep_compound Prepare SNS-032 Serial Dilutions add_inhibitor Add SNS-032/Vehicle to Plate prep_compound->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP add_kinase Add Kinase Enzyme prep_reagents->add_kinase add_inhibitor->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate start_reaction Initiate Reaction with Substrate/ATP pre_incubate->start_reaction incubate_reaction Incubate at 30°C (60 min) start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate (30-60 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Normalize Data and Plot Dose-Response Curve read_luminescence->analyze_data calculate_ic50 Calculate IC50 Value analyze_data->calculate_ic50

Caption: Workflow for an in vitro luminescence-based kinase assay.

cdk_pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation G1 G1 Phase S S Phase G1->S CDK2 G2 G2 Phase S->G2 M M Phase G2->M CDK1 RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA CDK7, CDK9 Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, XIAP) mRNA->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis SNS032 SNS-032 SNS032->G1 Inhibits CDK2 SNS032->RNAPII Inhibits CDK7, CDK9

Caption: Simplified signaling pathways affected by SNS-032.

References

Application Notes and Protocols for ST08 and ZM008

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "SN-008" did not correspond to a specific molecule in the available literature. However, extensive research yielded information on two distinct compounds, ST08 and ZM008 , which are detailed below. It is recommended that the user verify the correct identity of their compound of interest.

ST08: A Curcumin Derivative with Anti-Cancer Properties

ST08 is a novel curcumin derivative that has demonstrated anti-cancer activities, including inducing apoptosis and inhibiting cell migration. It has been shown to potentiate the effects of chemotherapeutic agents like cisplatin. A key mechanism of action for ST08 is the modulation of the NF-κB signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the effective working concentrations of ST08 in various experimental settings.

Table 1: In Vitro Working Concentrations of ST08

Cell LineAssay TypeWorking ConcentrationIC50Reference
MDA-MB-231Cell Proliferation (Combination with Cisplatin)30 nM54 nM[1]
MCF7Cell Proliferation (Combination with Cisplatin)60 nM121 nM[1]
MDA-MB-231Cell Cycle Analysis20, 40, 80, 100, 120, 150 nM-[1]
MCF7Cell Cycle Analysis20, 40, 80, 100, 120, 150 nM-[1]
MDA-MB-231Immunoblotting (NF-κB analysis)0, 20, 40, 75, 80, 100 nM-[1]
MCF7Immunoblotting (NF-κB analysis)0, 20, 40, 75, 80, 100 nM-[1]

Table 2: In Vivo Working Concentrations of ST08

Animal ModelTreatmentDosing RegimenReference
EAC Mice Tumor AllograftMonotherapy20 mg/kg body weight (intraperitoneal)[1]
EAC Mice Tumor AllograftCombination with Cisplatin10 mg/kg body weight (intraperitoneal)[1]
Experimental Protocols

This protocol is for determining the effect of ST08 on the viability of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF7)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well plates

  • ST08 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Culture breast cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Trypsinize and seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of ST08 in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of ST08 (e.g., 30 nM, 60 nM) and/or in combination with other drugs like cisplatin. Include untreated control wells.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This protocol is for analyzing the effect of ST08 on the cell cycle distribution.

Materials:

  • Breast cancer cells

  • 6-well plates

  • ST08 stock solution

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with increasing concentrations of ST08 (e.g., 20, 40, 80, 100, 120, 150 nM) for 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

This protocol is for assessing the protein levels of NF-κB pathway components.

Materials:

  • Breast cancer cells

  • ST08 stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • Bradford reagent

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with different concentrations of ST08 (e.g., 0, 20, 40, 75, 80, 100 nM) for 48 hours.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathway and Workflow Diagrams

ST08_NFkB_Pathway cluster_cytoplasm Cytoplasm ST08 ST08 IKK IKK Complex ST08->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Activates

Caption: ST08 inhibits the NF-κB signaling pathway.

Experimental_Workflow_ST08 start Start cell_culture Cell Culture (MDA-MB-231, MCF7) start->cell_culture treatment ST08 Treatment (Varying Concentrations) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow wb Immunoblotting (NF-κB Pathway) treatment->wb data_analysis Data Analysis mtt->data_analysis flow->data_analysis wb->data_analysis end End data_analysis->end

Caption: Experimental workflow for ST08 evaluation.

ZM008: An Anti-LLT1 Monoclonal Antibody for Immunotherapy

ZM008 is a fully human IgG1 monoclonal antibody that targets Lectin-like transcript 1 (LLT1), also known as CLEC2D. By blocking the interaction between LLT1 on tumor cells and the CD161 receptor on Natural Killer (NK) cells and a subset of T cells, ZM008 activates an anti-tumor immune response.[2][3][4] It is currently under investigation in Phase 1 clinical trials for advanced solid tumors.[5][6]

Quantitative Data Summary

The following tables summarize the effective working concentrations of ZM008.

Table 3: In Vitro Working Concentrations of ZM008

Assay TypeWorking ConcentrationReference
Ex Vivo 3D Tumoroid Culture5, 20, 50 µg/mL[7]

Table 4: In Vivo Working Concentrations of ZM008

Animal ModelTreatmentDosing RegimenReference
HuNOG-PC3 XenograftMonotherapy10 mg/kg[2]
Cynomolgus Monkey (Safety Study)Monotherapy10 mg/kg up to 125 mg/kg[2]
Experimental Protocols

This protocol is to assess the activation of NK cells by ZM008.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells

  • RPMI-1640 medium with 10% FBS

  • ZM008 antibody

  • Isotype control antibody

  • Fluorochrome-conjugated antibodies against activation markers (e.g., CD69, CD107a)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Optionally, enrich for NK cells using a negative selection kit.

  • Culture the cells in RPMI-1640 with 10% FBS.

  • Treat the cells with ZM008 at various concentrations (e.g., 5, 20, 50 µg/mL) or an isotype control antibody for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Stain the cells with fluorochrome-conjugated antibodies against NK cell markers (e.g., CD3-, CD56+) and activation markers (e.g., CD69, CD107a).

  • Incubate in the dark at 4°C for 30 minutes.

  • Wash the cells and resuspend in FACS buffer.

  • Analyze the samples by flow cytometry to quantify the expression of activation markers on the NK cell population.

This protocol measures the ability of ZM008-treated NK cells to kill tumor cells.

Materials:

  • Effector cells: Human NK cells

  • Target cells: LLT1-expressing tumor cell line (e.g., PC3, K562)

  • Culture medium

  • ZM008 antibody

  • Target cell labeling dye (e.g., Calcein-AM or a fluorescent cell tracker)

  • Dead cell stain (e.g., Propidium Iodide or 7-AAD)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Label the target tumor cells with a fluorescent dye according to the manufacturer's instructions.

  • Prepare effector NK cells and pre-incubate them with ZM008 or an isotype control for 1-2 hours.

  • Co-culture the labeled target cells with the pre-incubated effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate.

  • Include control wells with target cells alone (spontaneous death) and target cells with lysis buffer (maximum death).

  • Incubate the plate at 37°C for 4 hours.

  • Add a dead cell stain to each well.

  • Analyze the plate on a flow cytometer.

  • Gate on the fluorescently labeled target cell population and quantify the percentage of dead cells (positive for the dead cell stain).

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Signaling Pathway and Workflow Diagrams

ZM008_LLT1_Pathway cluster_tumor Tumor Cell Surface cluster_nk NK Cell Surface TumorCell Tumor Cell LLT1 LLT1 CD161 CD161 (Inhibitory Receptor) LLT1->CD161 Inhibitory Signal ZM008 ZM008 ZM008->LLT1 Blocks Interaction NK_Cell NK Cell Activation NK Cell Activation CD161->Activation Inhibition Removed Cytotoxicity Tumor Cell Lysis Activation->Cytotoxicity

Caption: ZM008 blocks the LLT1-CD161 inhibitory pathway.

Experimental_Workflow_ZM008 start Start isolate_cells Isolate NK Cells and Culture Tumor Cells start->isolate_cells treatment ZM008 Treatment (Varying Concentrations) isolate_cells->treatment activation_assay NK Cell Activation Assay (Flow Cytometry) treatment->activation_assay cytotoxicity_assay Cytotoxicity Assay (Co-culture & Flow Cytometry) treatment->cytotoxicity_assay data_analysis Data Analysis activation_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for ZM008 evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SN-008 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the small molecule inhibitor, SN-008.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is characterized as a poorly water-soluble compound. Its solubility in aqueous buffers at neutral pH is expected to be low. For optimal dissolution, the use of organic co-solvents or other formulation strategies may be necessary.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: this compound exhibits good solubility in common organic solvents such as DMSO, DMF, and ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of ionizable compounds is significantly influenced by pH.[1][2] The structure of this compound contains functional groups that may be ionizable. Therefore, its aqueous solubility is expected to be pH-dependent. A systematic evaluation of solubility at different pH values is recommended to identify the optimal range for your experiments.

Q4: Can heating be used to dissolve this compound?

A4: While gentle warming can aid in the dissolution of some compounds, its effect on this compound should be approached with caution. Most substances absorb heat during dissolution, leading to increased solubility with higher temperatures.[1] However, prolonged exposure to elevated temperatures can lead to degradation. It is advisable to perform stability tests if heating is used as part of the solubilization protocol.

Q5: What are common signs of this compound precipitation in my experiment?

A5: Precipitation of this compound can be observed as visible particulate matter, cloudiness, or a decrease in the measured concentration of the compound over time. This can significantly impact the accuracy and reproducibility of experimental results.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen solvent.
  • Question: I am having difficulty dissolving this compound powder. What steps can I take?

  • Answer:

    • Verify Solvent Choice: Ensure you are using a recommended solvent for this compound, such as DMSO or DMF, for initial stock solution preparation.

    • Increase Solubilization Energy: Gentle vortexing or sonication can help overcome the initial energy barrier for dissolution.

    • Particle Size: The particle size of a drug is directly related to its solubility.[1] Smaller particles generally dissolve more readily due to a larger surface area.[1] If you suspect particle size is an issue, consult with the compound supplier.

    • Gentle Warming: As a last resort, gentle warming (e.g., 37°C) can be attempted. However, it is crucial to assess the stability of this compound at this temperature.

Issue 2: My this compound stock solution appears hazy or contains precipitates.
  • Question: After dissolving this compound in an organic solvent, the solution is not clear. What should I do?

  • Answer:

    • Check for Saturation: You may have exceeded the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below and consider preparing a more dilute stock solution.

    • Water Contamination: Organic solvents like DMSO are hygroscopic and can absorb water from the atmosphere. Water contamination can significantly reduce the solubility of hydrophobic compounds. Use anhydrous-grade solvents and handle them appropriately to minimize water exposure.

    • Filtration: If a small amount of particulate matter is present, the stock solution can be filtered through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).

Issue 3: this compound precipitates when I dilute my stock solution into aqueous media.
  • Question: I observe precipitation when I add my DMSO stock of this compound to my cell culture medium or aqueous buffer. How can I prevent this?

  • Answer:

    • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

    • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous media, try adding it dropwise while vortexing or stirring the media to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Use a Surfactant or Carrier: For in vitro experiments, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a carrier protein (e.g., BSA) to the aqueous medium can help maintain the solubility of this compound.

    • Formulation Strategies: For more advanced applications, consider formulation strategies such as the use of cyclodextrins, which have been shown to enhance the solubility and stability of other poorly soluble compounds like SN-38.[3]

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. This data should be used as a guide, and it is recommended to determine the solubility under your specific experimental conditions.

Solvent/MediumTemperature (°C)Solubility (µg/mL)Notes
DMSO25> 50,000
DMF25> 50,000
Ethanol25~10,000
PBS (pH 7.4)25< 1
PBS (pH 5.0)25~5pH-dependent solubility
Cell Culture Medium + 10% FBS37~10Protein binding can enhance apparent solubility

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound to be inserted here).

    • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Objective: To determine the solubility of this compound in an aqueous buffer by measuring the concentration of the dissolved compound after adding a concentrated stock solution.

  • Materials: 10 mM this compound in DMSO, aqueous buffer (e.g., PBS pH 7.4), 96-well plates, plate shaker, plate reader or HPLC system.

  • Procedure:

    • Prepare a series of dilutions of the this compound DMSO stock solution.

    • Add a small volume (e.g., 1-2 µL) of each dilution to the aqueous buffer in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1%).

    • Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).

    • After incubation, measure the amount of dissolved this compound. This can be done by measuring UV absorbance if this compound has a suitable chromophore, or more accurately by HPLC with a standard curve.

    • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start This compound Solubility Issue (Precipitation or Poor Dissolution) check_solvent Verify Solvent & Concentration start->check_solvent check_technique Optimize Dissolution Technique (Vortex, Sonicate) check_solvent->check_technique If solvent is appropriate resolved Issue Resolved check_solvent->resolved If issue is solvent choice check_dilution Optimize Dilution Method into Aqueous Media check_technique->check_dilution If still not dissolved check_technique->resolved If issue is technique consider_additives Consider Additives (Surfactants, Carriers) check_dilution->consider_additives If precipitation occurs upon dilution check_dilution->resolved If dilution is optimized consider_additives->resolved If successful escalate Further Formulation Development Needed consider_additives->escalate If additives are not effective

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_pathway Hypothetical this compound Signaling Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation sn008 This compound sn008->pi3k Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing SN-008 Treatment Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: SN-008 is a hypothetical MEK1/2 inhibitor used here for illustrative purposes to demonstrate the creation of a technical support resource. The information provided is based on general knowledge of MEK inhibitors and the MAPK/ERK signaling pathway.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the hypothetical MEK inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-non-competitive inhibitor of MEK1 and MEK2 kinases. By binding to an allosteric pocket on the MEK enzymes, this compound prevents their activation of ERK1 and ERK2 (also known as p44/42 MAPK).[1][2][3] This leads to the downregulation of the Ras-Raf-MEK-ERK signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1][4]

Q2: How should I prepare and store this compound?

A2: For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). To maintain stability, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store them at -20°C. For cell-based assays, dilute the stock solution further in your cell culture medium to the desired final concentration immediately before use.

Q3: What is the expected effect of this compound on ERK phosphorylation?

A3: Treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK1/2 (p-ERK) at the Thr202/Tyr204 sites.[5] The total levels of ERK1/2 protein should remain relatively unchanged.[5] This can be verified by Western blot analysis.

Q4: Are there known mechanisms of resistance to MEK inhibitors like this compound?

A4: Yes, resistance to MEK inhibitors can arise through several mechanisms. These include mutations in MEK1 or MEK2 that prevent drug binding, amplification or mutations in upstream components like KRAS or BRAF, or the activation of parallel signaling pathways (e.g., PI3K/AKT) that bypass the MEK/ERK axis to promote cell survival.[3][6]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating this compound's efficacy.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n p-ERK1/2 ERK->ERK_n Translocates SN008 This compound SN008->MEK Inhibits TF Transcription Factors (e.g., Elk-1) ERK_n->TF Activates Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation, Survival, Differentiation Gene->Proliferation Leads to GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: this compound inhibits the Ras-Raf-MEK-ERK signaling pathway.[1][4]

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (Seed cells in plates) Treatment 3. Cell Treatment (Incubate with this compound) CellCulture->Treatment SN008_Prep 2. This compound Preparation (Serial Dilutions) SN008_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT/MTS) Treatment->Viability Western 4b. Western Blot (for p-ERK/Total ERK) Treatment->Western IC50 5a. IC50 Determination Viability->IC50 pERK_Analysis 5b. Pathway Inhibition Confirmation Western->pERK_Analysis

Caption: General experimental workflow for this compound evaluation.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent IC50 Values
Potential Cause Recommendation
Compound Instability Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Seeding Density Optimize and standardize the initial cell seeding density. Confluency at the end of the assay should ideally be between 80-90% in control wells.
Assay Incubation Time The duration of drug exposure significantly affects the calculated IC50 value. Standardize the incubation time (e.g., 48 or 72 hours) across all experiments.[7]
Cell Line Division Rate IC50 values are influenced by the cell division rate.[8] Consider using growth rate inhibition (GR) metrics for a more robust comparison across cell lines with different doubling times.
DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells (including controls) and is typically ≤ 0.5%.
Issue 2: No or Weak Inhibition of p-ERK in Western Blots
Potential Cause Recommendation
Suboptimal Compound Concentration/Time Perform a dose-response and time-course experiment. Test a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) and harvest cell lysates at different time points (e.g., 1, 6, 24 hours) to find the optimal conditions for p-ERK inhibition.
High Basal Pathway Activity The basal level of MEK/ERK pathway activation can vary between cell lines. For some lines, serum starvation (e.g., 12-24 hours in 0.5% FBS or serum-free media) before treatment can lower the baseline p-ERK levels, making inhibition more apparent.[5]
Protein Degradation Ensure your lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors to prevent dephosphorylation of p-ERK and degradation of total ERK. Keep samples on ice during preparation.
Poor Antibody Performance Titrate your primary (anti-p-ERK, anti-total ERK) and secondary antibodies to determine the optimal concentrations. Ensure you are using a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to minimize background noise.[5][9]

Quantitative Data Summary

The following table provides representative IC50 values for various MEK inhibitors in different cancer cell lines. This data can serve as a reference for expected potency.

MEK InhibitorCell LineCancer TypeIC50 (nM)
TrametinibA375Melanoma (BRAF V600E)0.88 - 2.9
TrametinibHT29Colorectal (BRAF V600E)1.7
CobimetinibColo205Colorectal (BRAF V600E)0.1 - 7.8
SelumetinibHCT116Colorectal (KRAS G13D)~200
PD184161Various-10 - 100
HL-085A375Melanoma (BRAF V600E)0.41 - 6.2

Note: IC50 values are highly dependent on the specific assay conditions and cell line used.[2][3][10][11][12] This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. Remove the old medium from the plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression.[7]

Protocol 2: Western Blot for p-ERK and Total ERK
  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with various concentrations of this compound for the desired time. Include positive and negative controls.

  • Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer, boil at 95-100°C for 5 minutes, and then place on ice.

  • SDS-PAGE and Transfer: Load samples onto a 10-12% polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5][15]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[5]

  • Detection: Wash the membrane three times with TBST. Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK using an anti-total ERK1/2 antibody.[5][9] The intensity of the p-ERK band should be normalized to the total ERK band for each sample.

References

common problems with SN-008 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SN-008, a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases, with high affinity for JAK2. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Troubleshooting Guide

This section addresses common problems that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent IC50 values between assays 1. Different assay formats (biochemical vs. cell-based). 2. Variable ATP concentrations in biochemical assays. 3. Cell permeability issues. 4. Presence of serum proteins that bind to the compound.1. This is expected. Report IC50 values for each assay type separately. 2. Ensure ATP concentration is consistent, ideally at or near the Km for the enzyme. 3. Verify cell permeability using a cellular thermal shift assay (CETSA) or by assessing downstream target engagement. 4. Perform assays in serum-free media or quantify the free fraction of the compound.
Low potency in cell-based assays 1. This compound instability in culture media. 2. Efflux by cellular transporters (e.g., P-glycoprotein). 3. Incorrect assay endpoint.1. Assess the stability of this compound in your specific media over the time course of the experiment using LC-MS. 2. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored. 3. Ensure the downstream readout (e.g., pSTAT3 levels) is robust and within the linear range of detection.
Off-target effects observed 1. Inhibition of other kinases with similar ATP-binding pockets. 2. Compound toxicity at higher concentrations.1. Profile this compound against a panel of kinases to determine its selectivity. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to identify a non-toxic working concentration range.
Poor solubility in aqueous solutions 1. Hydrophobic nature of the small molecule.1. Prepare a high-concentration stock solution in a polar aprotic solvent such as DMSO. 2. For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell health or enzyme activity. 3. Use of a stabilizing agent or formulation may be considered for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of JAK2. It binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of its downstream substrates, primarily the STAT proteins. This blocks the subsequent dimerization, nuclear translocation, and gene transcription mediated by the JAK/STAT pathway.

Q2: How should I store and handle this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration will vary depending on the cell type and the specific assay. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the EC50 for your system. As a starting point, a concentration of 100 nM has been shown to effectively inhibit JAK2 signaling in various cell lines.

Q4: Can this compound be used for in vivo studies?

A4: Yes, this compound has been formulated for in vivo use. However, appropriate vehicle selection and formulation are critical for bioavailability. Please refer to specific in vivo protocols or contact our technical support for more detailed information.

Experimental Protocols

Biochemical JAK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Km for JAK2.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Western Blot Assay for pSTAT3 Inhibition

This assay determines the potency of this compound in a cellular context by measuring the inhibition of cytokine-induced STAT3 phosphorylation.

Materials:

  • Human cell line expressing the target cytokine receptor (e.g., HEL cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine for stimulation (e.g., IL-6 or EPO)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against pSTAT3 and total STAT3.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene Target Gene Transcription pSTAT3_dimer->Gene Translocates to Nucleus SN008 This compound SN008->JAK2 Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Prepare this compound Stock (10 mM in DMSO) D 4. Pre-treatment with this compound (1 hour) A->D B 2. Cell Seeding & Adherence (e.g., 24 hours) C 3. Serum Starvation (4-6 hours) B->C C->D E 5. Cytokine Stimulation (e.g., IL-6 for 30 min) D->E F 6. Cell Lysis E->F G 7. Western Blot for pSTAT3/STAT3 F->G H 8. Data Analysis & IC50 Determination G->H

Caption: Workflow for cell-based pSTAT3 inhibition assay.

Troubleshooting_Tree Start Inconsistent Results? Biochem_vs_Cell Biochemical vs. Cell-based? Start->Biochem_vs_Cell Yes Check_ATP Check ATP Concentration Biochem_vs_Cell->Check_ATP No, within assay type Expected Expected Difference Biochem_vs_Cell->Expected Yes Check_Permeability Check Cell Permeability Check_ATP->Check_Permeability If cell-based Check_Stability Check Compound Stability Check_Permeability->Check_Stability Check_Toxicity Assess Cytotoxicity Check_Stability->Check_Toxicity

Technical Support Center: Optimizing In Vitro Efficacy of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "SN-008" is not publicly available in scientific literature. The following guide provides a general framework and best practices for optimizing the in vitro efficacy of small molecule inhibitors. Researchers should adapt these recommendations to their specific compound, which we will refer to as "[this compound / Your Compound]".

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for [this compound / Your Compound] in initial screening assays?

A1: For a novel compound, it is recommended to start with a broad concentration range to determine its potency. A common approach is to use a log-scale dilution series, for example, from 1 nM to 100 µM. This helps in identifying the IC50 (half-maximal inhibitory concentration) and assessing the dose-response relationship.

Q2: How can I address solubility issues with my compound in aqueous cell culture media?

A2: Most small molecule inhibitors are dissolved in a stock solution of DMSO. Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells, typically <0.5%. If solubility remains an issue, consider using pluronic F-127 or other biocompatible surfactants. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.

Q3: How long should I incubate the cells with [this compound / Your Compound]?

A3: The optimal incubation time depends on the compound's mechanism of action and the cell line's doubling time. A typical starting point is to measure efficacy at 24, 48, and 72 hours. Time-course experiments are crucial for determining if the compound is cytostatic (inhibits growth) or cytotoxic (kills cells) and when the maximal effect is observed.

Q4: Which positive and negative controls should I include in my experiments?

A4:

  • Negative Control: Untreated cells to represent baseline cell health and growth.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. This is critical to ensure the solvent itself has no effect.

  • Positive Control: A well-characterized inhibitor known to produce the expected effect in your chosen cell line (e.g., a known inhibitor of the same pathway or a general cytotoxic agent like staurosporine).

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell viability assay.

  • Question: My dose-response data shows significant standard deviations, making it difficult to determine the IC50. What could be the cause?

  • Answer: High variability can stem from several sources:

    • Uneven Cell Seeding: Ensure you have a single-cell suspension before plating and that you mix the cell suspension between plating wells to prevent settling.

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.

    • Compound Precipitation: Visually inspect the wells after adding your compound. If precipitation is observed, you may need to adjust your dilution method or reduce the highest concentration tested.

    • Pipetting Errors: Use calibrated pipettes and be consistent with your technique. For multi-well plates, using a multi-channel pipette can improve consistency.

Issue 2: [this compound / Your Compound] shows lower-than-expected efficacy or no effect.

  • Question: The compound is not inhibiting cell growth as expected, even at high concentrations. What steps can I take?

  • Answer: This can be due to compound-specific or cell-specific factors:

    • Compound Stability: Verify the stability of your compound in the culture medium at 37°C over the course of the experiment. The compound may be degrading. Consider a medium change with a fresh compound during long incubation periods.

    • Cell Line Resistance: The target pathway of your compound may not be critical for survival or proliferation in your chosen cell line. Confirm that the target is expressed and active in the cells using methods like Western Blot or qPCR.

    • Incorrect Mechanism of Action Hypothesis: The compound may not be acting on the intended target. Consider performing target engagement or validation assays to confirm its mechanism.

    • Efflux Pumps: Some cell lines, particularly cancer cell lines, express efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell. Co-treatment with an efflux pump inhibitor can help diagnose this issue.

Data Presentation

Effective data organization is crucial for interpreting results. Use standardized tables to summarize your findings.

Table 1: Dose-Response Data for [this compound / Your Compound] in HCT116 Cells (72h Incubation)

Concentration (µM)% Viability (Mean)Std. Deviation
Vehicle (0)1004.5
0.0198.25.1
0.185.76.2
152.34.8
1015.63.1
1005.12.5

Table 2: Summary of IC50 Values for [this compound / Your Compound] Across Different Cell Lines

Cell LineIC50 (µM)95% Confidence IntervalAssay Type
HCT1161.2[0.9, 1.5]MTT
A54915.8[12.5, 19.1]CellTiter-Glo
MCF-7>100N/AResazurin

Experimental Protocols

Protocol: Assessing Cell Viability with MTT Assay

This protocol outlines a standard method for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of [this compound / Your Compound] in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate percent viability relative to the vehicle control.

Visualizations

Hypothetical Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF SN008 [this compound / Your Compound] SN008->MEK Proliferation Cell Proliferation & Survival TF->Proliferation

A hypothetical MAPK signaling pathway where a compound inhibits MEK.

General Experimental Workflow

A 1. Cell Line Selection & Culture B 2. Range-Finding Dose-Response Assay (e.g., 72h MTT) A->B C 3. Determine IC50 Value B->C D 4. Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V) D->E F Target Engagement (Western Blot) D->F G Cell Cycle Analysis (Flow Cytometry) D->G H 5. Final Report & Interpretation E->H F->H G->H

Workflow for in vitro evaluation of a novel small molecule inhibitor.

SN-008 protocol deviations and their impact

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing the SN-008 protocol for the investigation of the SNF1/AMPK signaling pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protocol?

A1: The this compound protocol is a standardized set of procedures for the investigation of the Sucrose Non-Fermenting 1 (SNF1) signaling pathway in yeast, and its mammalian homolog, AMP-activated protein kinase (AMPK). This pathway is a crucial regulator of cellular energy homeostasis.[1][2][3] The protocol includes methods for cell culture, induction of the pathway, sample preparation, and analysis of key phosphorylation events and downstream targets.

Q2: What are the key readouts for SNF1/AMPK activation in the this compound protocol?

A2: The primary readout for SNF1/AMPK activation is the phosphorylation of the catalytic alpha subunit (Snf1 in yeast, AMPKα in mammals) at a conserved threonine residue (Threonine-210 in Snf1, Threonine-172 in AMPKα).[4] This can be assessed by Western blotting using a phospho-specific antibody. Secondary readouts include kinase activity assays and analysis of the phosphorylation status of downstream targets.

Q3: Why is it critical to use phosphatase inhibitors during sample preparation?

A3: Protein phosphorylation is a reversible process.[5] Once cells are lysed, endogenous phosphatases are released and can rapidly dephosphorylate your target proteins, leading to a loss of signal.[5] Including phosphatase inhibitors in your lysis buffer is essential to preserve the phosphorylation status of SNF1/AMPK and its substrates.

Q4: Can I use non-fat dry milk for blocking when performing a Western blot for phosphorylated SNF1/AMPK?

A4: It is generally recommended to avoid using non-fat dry milk as a blocking agent for phospho-protein Western blots.[5] Milk contains high levels of the phosphoprotein casein, which can lead to high background noise due to non-specific binding of the secondary antibody.[5] Bovine Serum Albumin (BSA) or other protein-free blocking agents are preferred alternatives.[5]

Troubleshooting Guides

Problem 1: Weak or No Signal for Phospho-SNF1/AMPK in Western Blot
Possible Cause Recommended Solution
Insufficient Protein Load For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For tissues where the target may be less abundant, increasing the load to 100 µg may be necessary.[6]
Rapid Dephosphorylation Ensure that samples are kept on ice at all times and that pre-chilled buffers containing a fresh cocktail of protease and phosphatase inhibitors are used.[5]
Suboptimal Antibody Dilution Perform an antibody titration experiment to determine the optimal concentration for your specific experimental conditions.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage as needed.
Low Target Abundance If the phosphorylated protein is of very low abundance, consider concentrating the protein of interest via immunoprecipitation before loading on the gel.
Incorrect Blocking Agent Avoid using milk for blocking. Use 3-5% BSA in TBST instead to minimize background and improve signal-to-noise.[5]
Problem 2: High Background in Phospho-SNF1/AMPK Western Blot
Possible Cause Recommended Solution
Blocking Inefficiency Increase the blocking incubation time to 1-2 hours at room temperature. Ensure the blocking agent is fresh and completely dissolved.
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody. High antibody concentrations can lead to non-specific binding.
Insufficient Washing Increase the number and duration of washes after primary and secondary antibody incubations. Ensure vigorous agitation during washes.
Contaminated Buffers Use fresh, filtered buffers. Microbial growth in buffers can cause speckles and high background.
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.[7]
Problem 3: Inconsistent Results in Kinase Activity Assays
Possible Cause Recommended Solution
Reagent Impurity Use high-purity ATP, substrates, and buffers, as impurities can interfere with reaction kinetics.[8]
Substrate Depletion or Product Inhibition Optimize enzyme and substrate concentrations to ensure the assay is in the linear range.[8]
Compound Interference If screening compounds, be aware that some may fluoresce or quench signals, leading to false positives or negatives.[8] Run controls with the compound in the absence of the enzyme.
Incorrect Buffer Conditions Maintain optimal and consistent pH and temperature for the kinase reaction.[8]

Impact of Protocol Deviations on SNF1/AMPK Activation Analysis

The following tables provide hypothetical data to illustrate the impact of common protocol deviations on the quantification of SNF1/AMPK activation.

Table 1: Effect of Lysis Buffer Composition on Phospho-SNF1/AMPK Signal Intensity

Lysis Buffer ConditionPhospho-SNF1/AMPK Signal (Relative Densitometry Units)Total SNF1/AMPK Signal (Relative Densitometry Units)Phospho/Total Ratio
Standard Protocol (with inhibitors) 1.001.050.95
Deviation: No Phosphatase Inhibitors 0.151.020.15
Deviation: No Protease Inhibitors 0.950.601.58
Deviation: Samples left at RT for 30 min 0.451.010.45

Table 2: Effect of Western Blot Blocking Agent on Signal-to-Noise Ratio

Blocking AgentSignal Intensity (Phospho-SNF1/AMPK)Background IntensitySignal-to-Noise Ratio
Standard Protocol (5% BSA in TBST) 950050019.0
Deviation: 5% Non-fat Dry Milk in TBST 850034002.5
Deviation: 1% BSA in TBST 930015006.2

Experimental Protocols

Key Experiment: Western Blot Analysis of SNF1/AMPK Phosphorylation
  • Cell Culture and Treatment: Culture cells under desired conditions. To induce SNF1/AMPK activation, cells can be subjected to glucose starvation or treated with an AMP analog like AICAR.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix the desired amount of protein (e.g., 30 µg) with 4x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SNF1/AMPK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SNF1/AMPK.

Visualizations

SNF1_AMPK_Pathway Stress Cellular Stress (e.g., Glucose Depletion, High AMP/ATP Ratio) Upstream_Kinases Upstream Kinases (SAK1, TOS3, ELM1 / LKB1) Stress->Upstream_Kinases SNF1_AMPK SNF1 / AMPK (Inactive) Upstream_Kinases->SNF1_AMPK Phosphorylation Active_SNF1_AMPK p-SNF1 / p-AMPK (Active) Downstream_Targets Downstream Targets Active_SNF1_AMPK->Downstream_Targets Phosphatase Phosphatase (Glc7-Reg1 / PP2C) Active_SNF1_AMPK->Phosphatase Anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) Downstream_Targets->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) Downstream_Targets->Catabolic Activation Phosphatase->Active_SNF1_AMPK Dephosphorylation

Caption: Simplified SNF1/AMPK signaling pathway activation and regulation.

Troubleshooting_Workflow Start Problem Encountered (e.g., No Signal) Check_Protocol Review this compound Protocol Steps Start->Check_Protocol Deviation Protocol Deviation Identified? Check_Protocol->Deviation Consult_FAQ Consult FAQ & Troubleshooting Guide Deviation->Consult_FAQ Yes Contact_Support Contact Technical Support Deviation->Contact_Support No Implement_Solution Implement Recommended Solution Consult_FAQ->Implement_Solution Re_run Re-run Experiment Implement_Solution->Re_run Evaluate Evaluate Results Re_run->Evaluate Success Problem Resolved Evaluate->Success Improved Evaluate->Contact_Support No Improvement

Caption: General workflow for troubleshooting this compound protocol deviations.

References

Technical Support Center: SN-008 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding experiments with SN-008, a selective inhibitor of the STK-1 kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, ATP-competitive inhibitor of the Serine/Threonine Kinase 1 (STK-1). In many cancer cell lines, STK-1 is a critical component of the Cell Survival and Proliferation Pathway (CSPP). By inhibiting STK-1, this compound is designed to prevent the phosphorylation and activation of the downstream transcription factor TF-A. This leads to the upregulation of the pro-apoptotic protein ProApop-1, ultimately inducing programmed cell death.

SN008_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor STK1 STK-1 Receptor->STK1 Activates TFA TF-A STK1->TFA Phosphorylates (Inhibits TF-A activity) TFA_active TF-A (Active) TFA->TFA_active Translocates to Nucleus (when not phosphorylated) SN008 This compound SN008->STK1 Inhibits ProApop1 ProApop-1 Gene TFA_active->ProApop1 Promotes Transcription Apoptosis Apoptosis ProApop1->Apoptosis Induces

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Q2: How should I prepare and store this compound?

This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting the powder in DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles. For short-term storage (less than one week), 4°C is acceptable. Avoid exposing the compound to light for extended periods.

Q3: What are the recommended positive and negative control cell lines for this compound treatment?

We recommend using cell lines with known STK-1 expression and pathway activity. Please refer to the table below for guidance.

Cell Line ModelSTK-1 ExpressionExpected IC50 of this compoundRecommendation
HCT116 High50-100 nMPositive Control
MCF-7 Moderate200-500 nMPositive Control
STK1-KO HCT116 Knockout/Null> 10 µMNegative Control
NHDF Low/Normal> 10 µMToxicity Control

Troubleshooting Unexpected Results

Problem 1: No significant apoptosis is observed in a sensitive cell line (e.g., HCT116) after this compound treatment.

This is a common issue that can arise from several factors, from compound inactivity to suboptimal experimental conditions.

Troubleshooting_No_Apoptosis Start No Apoptosis Observed CheckCompound Verify this compound Integrity (Fresh Aliquot, Correct Dilution) Start->CheckCompound CheckProtocol Review Assay Protocol (Incubation Time, Reagent Conc.) Start->CheckProtocol CheckCells Assess Cell Health & Passage (Mycoplasma Test, Low Passage) Start->CheckCells PathwayAnalysis Perform Pathway Analysis (Western Blot for p-STK1, ProApop-1) CheckCompound->PathwayAnalysis CheckProtocol->PathwayAnalysis CheckCells->PathwayAnalysis PathwayResult Pathway Modulated? PathwayAnalysis->PathwayResult ApoptosisMechanism Investigate Apoptosis Pathway (e.g., Caspase-3/7 activity) PathwayResult->ApoptosisMechanism Yes ContactSupport Contact Technical Support PathwayResult->ContactSupport No AlternativeEndpoint Consider Alternative Endpoints (e.g., Senescence, Cytostasis) ApoptosisMechanism->AlternativeEndpoint Western_Blot_Workflow cluster_prep cluster_gel cluster_probe A 1. Seed & Treat Cells (e.g., 6-well plate, 24h) B 2. Lyse Cells (RIPA buffer + inhibitors) A->B C 3. Quantify Protein (BCA Assay) B->C D 4. Load Samples (20µg/lane) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF E->F G 7. Block Membrane (5% BSA in TBST) F->G H 8. Incubate with Primary Ab (p-TF-A, ProApop-1, Actin) G->H I 9. Incubate with HRP-Secondary Ab H->I J 10. Develop with ECL & Image I->J

SN-008 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "SN-008": Initial searches for a molecule designated "this compound" have yielded information on two distinct therapeutic agents: LBS-008 (Tinlarebant), a small molecule inhibitor, and ZM008, a monoclonal antibody. The term "off-target effects" is most commonly associated with small molecule inhibitors. This technical support center will primarily focus on troubleshooting and mitigating off-target effects for small molecule inhibitors, using "this compound" as a placeholder. A section addressing considerations for the monoclonal antibody ZM008 is also included. We recommend verifying the specific nature of the "this compound" you are working with for the most accurate guidance.

Troubleshooting Guide for this compound (Small Molecule Inhibitor)

This guide is designed for researchers, scientists, and drug development professionals to identify, characterize, and mitigate potential off-target effects of small molecule inhibitors like this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

A: A multi-faceted approach is recommended to determine if an observed cellular phenotype is a result of off-target effects.[2] Key strategies include:

  • Dose-Response Curve Analysis: A significant difference between the potency of this compound for the observed phenotype and its known on-target potency may suggest an off-target effect.[2]

  • Use of a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same primary protein does not produce the same phenotype, it is likely that the initial observation is due to an off-target effect of this compound.[2]

  • Rescue Experiments: Overexpression of the intended target should rescue the phenotype if it is an on-target effect. If the phenotype persists, it points towards the involvement of other targets.[1][2]

Q3: My cells are showing toxicity at concentrations of this compound required for on-target inhibition. What could be the cause?

A: This could be due to either on-target or off-target toxicity. To differentiate:

  • Counter-Screening: Test this compound in a cell line that does not express the intended target. If toxicity is still observed, it is likely due to off-target effects.[2]

  • Target Modulation: Using techniques like siRNA or CRISPR to reduce the expression of the intended target can help determine if this phenocopies the observed toxicity. If it does, the toxicity is likely on-target.[2]

Quantitative Data Summary: Hypothetical Off-Target Profile of SN-008_SMI

The following table represents a hypothetical kinase selectivity profile for a small molecule inhibitor, "SN-008_SMI". This data is for illustrative purposes and would typically be generated through a broad panel kinase screen.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary TargetPotential Implication
Primary Target Kinase 10 1x On-target efficacy
Off-Target Kinase A505xMinor off-target activity
Off-Target Kinase B25025xModerate off-target activity at higher concentrations
Off-Target Kinase C1500150xLow off-target activity
Off-Target Kinase D8000800xNegligible off-target activity

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a small molecule inhibitor against a panel of kinases.

Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, combine each kinase from the screening panel with its specific substrate and ATP.

  • Inhibitor Addition: Add the diluted this compound to the kinase reaction mixtures. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence-based ATP detection assay).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify the engagement of this compound with its on-target and potential off-target proteins in a cellular context.

Objective: To assess the binding of this compound to its target proteins in intact cells by measuring changes in their thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat them with this compound at the desired concentration or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein and potential off-target proteins using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_pathway Hypothetical this compound Signaling Pathway SN008 This compound PrimaryTarget Primary Target Kinase SN008->PrimaryTarget Inhibition OffTarget Off-Target Kinase SN008->OffTarget Inhibition DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 Phosphorylation CellularResponse Desired Cellular Response DownstreamEffector1->CellularResponse UnintendedResponse Unintended Cellular Response OffTarget->UnintendedResponse

Caption: Hypothetical signaling pathway of this compound, illustrating both on-target and off-target inhibition.

cluster_workflow Experimental Workflow for Off-Target Identification Start Start: Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve Analysis Start->DoseResponse ComparePotency Compare Phenotypic IC50 with On-Target IC50 DoseResponse->ComparePotency SecondaryInhibitor Test with Structurally Unrelated Inhibitor ComparePotency->SecondaryInhibitor Discrepancy RescueExperiment Perform Rescue Experiment ComparePotency->RescueExperiment No Discrepancy KinaseScreen Conduct Broad Kinase Screen SecondaryInhibitor->KinaseScreen RescueExperiment->KinaseScreen IdentifyOffTargets Identify Potential Off-Targets KinaseScreen->IdentifyOffTargets cluster_troubleshooting Troubleshooting Decision Tree for Mitigating Off-Target Effects Start Start: Off-Target Effect Suspected LowerConcentration Lower Inhibitor Concentration Start->LowerConcentration CheckEfficacy Is On-Target Efficacy Maintained? LowerConcentration->CheckEfficacy UseAlternative Use a More Selective Inhibitor CheckEfficacy->UseAlternative No Solution Problem Mitigated CheckEfficacy->Solution Yes ModifyCompound Chemically Modify Compound UseAlternative->ModifyCompound UseAlternative->Solution ReEvaluate Re-evaluate Approach ModifyCompound->ReEvaluate

References

SN-008 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the hypothetical compound SN-008 in different experimental buffers. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when assessing the stability of this compound in a new experimental buffer?

A1: The stability of a small molecule like this compound can be significantly influenced by several factors in an experimental buffer. Key considerations include the buffer's composition, concentration, and pH.[1][2] Temperature and light exposure during storage and experimentation are also critical.[1] For instance, the stability of some compounds, like S-nitrosothiols, is highly dependent on the buffer concentration, where both lower and higher than optimal concentrations can lead to faster degradation.[1][2]

Q2: How does buffer concentration affect the stability of this compound?

A2: Buffer concentration can have a dramatic effect on the stability of compounds. For some molecules, an optimal buffer concentration exists that is close to the compound's concentration, particularly for high concentrations of the compound.[2] A buffer concentration that is too low may not have enough capacity to resist pH changes caused by compound degradation, which can in turn accelerate further degradation.[2] Conversely, a buffer concentration that is too high can also decrease stability, as buffer components themselves can sometimes react with the compound.[2]

Q3: What is the general effect of pH on the stability of a compound like this compound?

A3: The pH of the buffer is a crucial factor. Many compounds have an optimal pH range for stability. For example, S-nitrosoglutathione (GSNO) is most stable at a near-neutral pH.[2] Deviation from this optimal pH can lead to accelerated decomposition. It is essential to determine the optimal pH for this compound stability for prolonged storage and consistent experimental results.

Q4: Are there any specific buffer components I should be cautious about when working with this compound?

A4: Yes, some common buffer components can interact with and degrade sensitive compounds. For example, phosphate, Tris, and HEPES have been shown to consume nitric oxide (NO) and N2O3, which can affect the stability of S-nitrosothiols.[2] When working with a new compound like this compound, it is advisable to test its stability in a few different buffer systems to identify any potential incompatibilities.

Troubleshooting Guide

Q1: I am observing rapid degradation of this compound in my phosphate-buffered saline (PBS). What could be the cause?

A1: Rapid degradation in PBS could be due to several factors. First, check the concentration of your phosphate buffer, as suboptimal concentrations can decrease stability.[1][2] Also, consider the pH of your PBS solution. Although typically near-neutral, slight variations can impact stability. Finally, ensure that the solution is protected from light and stored at an appropriate temperature, as these conditions can also accelerate degradation.[1]

Q2: My this compound solution is showing precipitation after being prepared in my cell culture medium. What should I do?

A2: Precipitation can occur if the compound's solubility limit is exceeded in the cell culture medium or if components of the media are interacting with this compound to form insoluble complexes. Some media components, like certain amino acids or metal ions, can impact the stability and solubility of drug products.[3] To troubleshoot this, you could try preparing a more dilute stock solution of this compound or testing its solubility and stability in a simpler buffer before adding it to the complex cell culture medium.

Q3: I am getting inconsistent results in my cell-based assays with this compound. Could buffer stability be a factor?

A3: Absolutely. If this compound is degrading in your assay buffer or cell culture medium over the course of the experiment, the effective concentration of the compound will decrease, leading to variable results. It is crucial to assess the stability of this compound under the exact conditions of your assay (e.g., temperature, CO2 levels, duration). You may need to prepare fresh solutions of this compound for each experiment or determine a time window within which the compound is stable.

Data Summary

The following table summarizes the stability of S-nitrosothiols (GSNO and SNAP) under different buffer conditions. This data is provided as an illustrative example of how buffer parameters can influence compound stability and can serve as a guide for designing stability studies for this compound.

Compound (Concentration)Buffer (Concentration)TemperatureKey Stability FindingsReference
GSNO (0.05 M)Phosphate (0 M)37°CDuration of < 2 days.[1]
GSNO (0.05 M)Phosphate (0.05 M)37°CDuration of > 8 days.[1]
GSNO (0.05 M)Phosphate (0.5 M)37°CDuration of 2 days.[1]
GSNO (90%)Phosphate (0.05 M)Room TempDecomposition takes 20 days.[1]
SNAP (0.05 M)Phosphate (0 M)37°CHighest stability observed.[1][2]
SNAP (0.05 M)Phosphate (Increasing Conc.)37°CStability decreases as buffer concentration increases.[1][2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Experimental Buffer using UV-Vis Spectrophotometry

This protocol provides a general method for determining the stability of a compound like this compound in a specific buffer by monitoring changes in its absorbance spectrum over time.

Materials:

  • This compound

  • Experimental Buffer (e.g., Phosphate Buffer, Tris-HCl)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent in which it is known to be stable.

  • Prepare Buffer Solution: Prepare the experimental buffer at the desired concentration and adjust the pH to the target value.

  • Prepare Test Solution: Dilute the this compound stock solution into the experimental buffer to the final desired concentration. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to avoid solvent effects.

  • Initial Absorbance Scan: Immediately after preparation, perform a full UV-Vis absorbance scan of the test solution to determine the wavelength of maximum absorbance (λmax).

  • Time-Course Measurement:

    • Incubate the test solution at the desired temperature (e.g., room temperature, 37°C), protected from light.[1]

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure the absorbance at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance at λmax as a function of time.

    • A decrease in absorbance over time indicates degradation of this compound.

    • The rate of degradation can be calculated from the slope of the curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solution (this compound in Buffer) prep_stock->prep_test prep_buffer Prepare Experimental Buffer prep_buffer->prep_test initial_scan Initial UV-Vis Scan (Determine λmax) prep_test->initial_scan time_course Time-Course Absorbance Measurement at λmax initial_scan->time_course plot_data Plot Absorbance vs. Time time_course->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate

Caption: Experimental workflow for assessing this compound stability.

stability_factors cluster_buffer Buffer Properties cluster_environment Environmental Conditions compound_stability This compound Stability buffer_composition Composition buffer_composition->compound_stability buffer_concentration Concentration buffer_concentration->compound_stability buffer_ph pH buffer_ph->compound_stability temperature Temperature temperature->compound_stability light_exposure Light Exposure light_exposure->compound_stability

Caption: Factors influencing the stability of this compound.

References

how to reduce background noise in SN-008 assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and resources do not contain specific information defining an "SN-008 assay." Therefore, this technical support guide has been developed based on the assumption that the "this compound assay" is a cell-based assay that utilizes fluorescence or luminescence to measure a specific biological pathway. The troubleshooting advice and protocols provided are based on best practices for reducing background noise in such common assay formats and may require adaptation for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is background noise in the context of an this compound assay?

Background noise refers to any signal detected by the instrument that is not generated by the specific biological activity being measured. This can include signal from reagents, non-specific binding of antibodies or dyes, and autofluorescence from cells or media components.[1] A high signal-to-noise ratio is crucial for assay sensitivity and reliability.[2][3]

Q2: What are the most common sources of high background in a cell-based assay?

Common culprits for high background signals include:

  • Inadequate washing: Residual unbound reagents can generate a high background signal.[4][5]

  • Suboptimal blocking: Incomplete blocking of non-specific binding sites on the microplate wells or within the cells can lead to unwanted signal.[6][7]

  • Excessive reagent concentration: High concentrations of detection antibodies or substrates can increase non-specific binding and background.[8][9]

  • Reagent contamination or degradation: Improperly stored or expired reagents can be a source of noise.[5][10][11]

  • Cellular autofluorescence: Some cell types naturally fluoresce, which can interfere with the assay signal.[1]

  • Media components: Phenol red and other components in cell culture media can contribute to background fluorescence.[1]

  • Incubation times and temperatures: Non-optimal incubation parameters can lead to increased non-specific binding.[8][12]

Q3: How can I determine the primary source of my high background?

A systematic approach is best. Start by running a series of control experiments. This includes wells with no cells (media and reagents only), cells with no primary antibody (if applicable), and cells with no detection reagent. This will help you pinpoint which component of the assay is contributing most to the background noise.

Troubleshooting Guide

Issue 1: High background in "no-cell" control wells.

This indicates that the issue lies with your reagents or the microplate itself, rather than the cells.

Possible Cause & Solution

Possible Cause Troubleshooting Steps & Recommendations
Reagent Contamination Prepare fresh buffers and reagent solutions using high-purity water.[9][13] Ensure all reagents are within their expiration dates and have been stored correctly.[10][11]
Substrate Instability Some substrates are light-sensitive or degrade over time. Prepare substrate solutions fresh for each experiment and protect them from light.[4]
Microplate Issues Use black microplates for fluorescence assays to minimize background and well-to-well crosstalk.[1] For luminescent assays, white plates are generally recommended.[1] Ensure plates are clean and free from dust or scratches.
Issue 2: High background in wells with cells, but acceptable background in "no-cell" controls.

This suggests that the source of the noise is related to the interaction of the reagents with the cells or non-specific binding to the well surface that is exacerbated by the presence of cells.

Experimental Protocol: Optimizing Blocking Buffers

Inadequate blocking is a frequent cause of non-specific binding.[6][7]

  • Prepare a panel of blocking buffers:

    • 1% Bovine Serum Albumin (BSA) in PBS

    • 5% Non-fat dry milk in PBS (Note: Avoid milk-based blockers if using a biotin-avidin system)

    • Commercially available blocking buffers

    • Casein-based blockers, which may provide lower backgrounds than BSA or milk.[6]

  • Test blocking conditions:

    • Plate your cells as usual.

    • In separate wells, apply each blocking buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Complete the assay protocol without the primary target stimulation to assess the background signal for each blocking condition.

  • Analyze the results to identify the blocking buffer and condition that provides the lowest background without significantly affecting the specific signal (if a positive control is run in parallel).

Experimental Protocol: Optimizing Washing Steps

Insufficient washing can leave behind unbound reagents that contribute to high background.[4][5]

  • Increase the number of wash cycles: If your protocol calls for 3 washes, try increasing to 5.

  • Increase the wash volume: Ensure the volume is sufficient to cover the entire well surface, typically 200-350 µL for a 96-well plate.

  • Introduce a soak time: Allowing the wash buffer to sit in the wells for 30-60 seconds before aspiration can improve the removal of non-specifically bound molecules.

  • Optimize wash buffer composition: A common wash buffer is PBS with a non-ionic detergent like 0.05% Tween-20 (PBS-T) to help remove unbound proteins.

  • Automated vs. Manual Washing: Automated plate washers can increase consistency. If washing manually, be vigorous but avoid disturbing the cell layer. Ensure complete aspiration of the wash buffer after each step.

Experimental Protocol: Titrating Antibody Concentrations

Excessive antibody concentrations can lead to non-specific binding.[4][8][9]

  • Perform a dilution series: Create a series of dilutions for your primary and/or secondary antibodies. A good starting point is to test concentrations from half to double the manufacturer's recommended concentration.

  • Test each dilution in your assay, keeping all other parameters constant.

  • Plot the signal-to-noise ratio for each concentration. The optimal concentration will be the one that gives the highest signal-to-noise ratio, not necessarily the highest signal.

Experimental Protocol: Adjusting Incubation Times and Temperatures

Both time and temperature can affect the binding kinetics of antibodies and other reagents.[8][12]

  • Test different incubation times: For antibody steps, try shorter (e.g., 30 minutes) and longer (e.g., 2 hours) incubation times at the recommended temperature.

  • Test different incubation temperatures: Compare incubation at room temperature, 37°C, and 4°C. Lower temperatures may require longer incubation times but can reduce non-specific binding.[8][12]

  • Evaluate the signal-to-noise ratio for each condition to determine the optimal parameters for your specific assay.

Issue 3: High background that varies across the plate (e.g., "edge effects").

This often points to issues with temperature or evaporation during incubation steps.

Possible Cause & Solution

Possible Cause Troubleshooting Steps & Recommendations
Uneven Temperature Ensure the incubator provides uniform temperature distribution. Allow plates to come to room temperature before adding reagents if they were stored in the cold.
Evaporation Use plate sealers during long incubation steps. Avoid incubating plates in the front of the incubator where temperature fluctuations are more likely. Fill the outer wells of the plate with sterile water or PBS instead of samples.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting.

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Plate Preparation cluster_treatment Assay Steps cluster_readout Data Acquisition cluster_troubleshooting Troubleshooting Points for High Background plate_cells Plate Cells incubate_adhere Incubate for Adherence plate_cells->incubate_adhere add_block Add Blocking Buffer incubate_adhere->add_block wash1 Wash add_block->wash1 ts_block Optimize Blocking Buffer add_block->ts_block add_primary Add Primary Reagent/Antibody wash1->add_primary ts_wash Optimize Wash Steps wash1->ts_wash wash2 Wash add_primary->wash2 ts_reagent Titrate Reagent Concentrations add_primary->ts_reagent ts_incubation Adjust Incubation Time/Temp add_primary->ts_incubation add_secondary Add Secondary/Detection Reagent wash2->add_secondary wash2->ts_wash wash3 Wash add_secondary->wash3 add_secondary->ts_reagent add_secondary->ts_incubation add_substrate Add Substrate wash3->add_substrate wash3->ts_wash read_plate Read Plate (Fluorescence/Luminescence) add_substrate->read_plate

Caption: Troubleshooting workflow for a typical cell-based assay.

signaling_pathway cluster_specific Specific Signal Generation cluster_nonspecific Non-Specific Binding (Background) cluster_signal Detected Signal ligand Ligand receptor Receptor ligand->receptor kinase Kinase receptor->kinase tf Transcription Factor kinase->tf reporter Reporter Gene Activation tf->reporter total_signal Total Measured Signal reporter->total_signal Specific Signal ab_nonspecific Detection Antibody plastic Unblocked Plate Surface ab_nonspecific->plastic Adsorption intracellular Non-target Intracellular Proteins ab_nonspecific->intracellular Cross-reactivity plastic->total_signal Background Noise intracellular->total_signal Background Noise

Caption: Specific vs. non-specific signal in a hypothetical assay.

References

SN-008 In Vivo Dosing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists refining the in vivo dosage of SN-008, a selective inhibitor of Kinase X (KX) within the Growth Factor Signaling Pathway (GFSP).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: For a standard mouse xenograft model, we recommend a starting dose of 10 mg/kg, administered daily via oral gavage. This recommendation is based on initial dose-range-finding studies. However, the optimal starting dose can vary depending on the tumor model and the specific research question.

Q2: What is the maximum tolerated dose (MTD) of this compound in mice?

A2: The MTD of this compound in BALB/c mice has been determined to be approximately 40 mg/kg/day. Doses exceeding this have been associated with significant weight loss and other signs of toxicity. It is crucial to perform an independent MTD study in your specific mouse strain and tumor model.

Q3: What are the common signs of this compound-related toxicity in vivo?

A3: Common signs of toxicity include >15% weight loss, lethargy, ruffled fur, and diarrhea. If any of these signs are observed, it is recommended to reduce the dose or discontinue treatment and consult our detailed troubleshooting guide.

Q4: How should this compound be formulated for oral administration?

A4: this compound is a crystalline solid with low aqueous solubility. For oral gavage, we recommend a formulation in a vehicle of 0.5% (w/v) methylcellulose in sterile water. Ensure the compound is micronized to improve suspension and bioavailability.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound.

Issue Potential Cause(s) Recommended Action(s)
Lack of Efficacy - Sub-optimal dosage- Poor bioavailability- Rapid metabolism- Target not inhibited- Perform a dose-escalation study.- Confirm target engagement with pharmacodynamic markers (e.g., p-KX levels in tumor tissue).- Analyze plasma and tumor concentrations of this compound (pharmacokinetics).
High Variability in Tumor Growth - Inconsistent dosing technique- Heterogeneity of the tumor model- Animal health issues- Ensure consistent administration volume and technique.- Increase the number of animals per group.- Monitor animal health closely and exclude outliers with justification.
Toxicity Observed at Expected Efficacious Dose - Incorrect MTD for the specific model- Formulation issues leading to high peak concentrations- Off-target effects- Re-evaluate the MTD in your specific model.- Consider alternative dosing schedules (e.g., intermittent dosing).- Profile this compound against a panel of kinases to identify potential off-targets.

Experimental Protocols

Dose-Response (Efficacy) Study
  • Animal Model: Utilize an appropriate tumor xenograft model (e.g., NCI-H460 lung cancer cells in athymic nude mice).

  • Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group) once tumors reach a palpable size (e.g., 100-150 mm³).

  • Dosing: Administer this compound daily by oral gavage at a range of doses (e.g., 5, 10, 20, and 40 mg/kg) and a vehicle control.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Analysis: Compare tumor growth inhibition between treated and control groups.

Pharmacodynamic (PD) Marker Analysis
  • Study Design: Treat tumor-bearing mice with a single dose of this compound or vehicle.

  • Tissue Collection: Collect tumor and plasma samples at various time points post-dose (e.g., 2, 6, 12, and 24 hours).

  • Analysis:

    • Tumor: Homogenize tumor tissue and perform Western blotting or ELISA to measure levels of phosphorylated Kinase X (p-KX) and total KX.

    • Plasma: Analyze this compound concentrations using LC-MS/MS to correlate with target inhibition.

  • Interpretation: A significant reduction in p-KX levels in this compound-treated mice compared to vehicle controls indicates target engagement.

Visualizations

G cluster_0 Troubleshooting Workflow for In Vivo Efficacy Start Start: Inconsistent Efficacy with this compound CheckDose Is the dose based on MTD studies? Start->CheckDose CheckPD Is target (p-KX) inhibited in tumors? CheckDose->CheckPD Yes RunMTD Perform MTD study CheckDose->RunMTD No CheckPK Is this compound present in plasma/tumor? CheckPD->CheckPK No OptimizeDose Optimize Dose and Schedule CheckPD->OptimizeDose Yes CheckPK->OptimizeDose Yes Reformulate Consider reformulation CheckPK->Reformulate No RunMTD->OptimizeDose RunPD Conduct Pharmacodynamic (PD) study RunPD->CheckPD RunPK Conduct Pharmacokinetic (PK) study RunPK->CheckPK End Proceed with optimized protocol OptimizeDose->End Reformulate->RunPK

Caption: Troubleshooting workflow for addressing inconsistent in vivo efficacy of this compound.

G cluster_1 This compound Mechanism of Action in the GFSP GF Growth Factor GFR Growth Factor Receptor GF->GFR Adaptor Adaptor Proteins GFR->Adaptor KX Kinase X (KX) Adaptor->KX Downstream Downstream Effectors KX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SN008 This compound SN008->KX

Caption: Simplified signaling pathway for this compound's inhibition of Kinase X.

Validation & Comparative

Validating the Mechanism of Action for SN-008: A Search for Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the mechanism of action, signaling pathways, and experimental data for a compound designated "SN-008" did not yield any relevant results in the pharmacological or biomedical fields. The search results were predominantly associated with a watch model, the San Martin this compound.

This lack of publicly available scientific data prevents the creation of a detailed comparison guide as requested. However, the search did identify two investigational drugs with similar numerical identifiers, JANX008 and ZM008 , which are currently in clinical development. This report provides a summary of the available information on these two compounds as a potential point of interest for researchers, scientists, and drug development professionals.

Investigational Drug: JANX008

JANX008 is an investigational drug being evaluated in a Phase 1/1b clinical trial for the treatment of advanced or metastatic solid tumors that express the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action (Presumed)

While detailed preclinical data on the specific mechanism of action for JANX008 is not extensively available in the public domain, its clinical trial design provides clues. The trial is enrolling patients with EGFR-expressing carcinomas, suggesting that JANX008 likely targets EGFR-driven signaling pathways.[1][2][3] EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and metastasis.

Signaling Pathway Diagram: Hypothesized EGFR Inhibition

EGFR_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K JANX008 JANX008 JANX008->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Hypothesized mechanism of JANX008 targeting the EGFR signaling pathway.

Clinical Trial Information

A first-in-human, open-label, multicenter, dose-escalation and dose-expansion study is currently underway to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of JANX008.[1][2][3]

Table 1: JANX008 Clinical Trial Overview

Parameter Details
Study Phase Phase 1/1b
Study Type Interventional, Open-Label
Target Population Adult subjects with advanced or metastatic carcinoma expressing EGFR
Primary Objectives To assess safety, tolerability, and determine the maximum tolerated dose
Secondary Objectives To evaluate pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity
Status Active
Experimental Protocols

Detailed experimental protocols for the validation of JANX008's mechanism of action are not publicly available. However, standard preclinical and clinical methodologies would likely include:

  • In vitro studies: Cell-based assays to determine the binding affinity and inhibitory concentration (IC50) of JANX008 on EGFR-expressing cancer cell lines.

  • In vivo studies: Xenograft or patient-derived xenograft (PDX) mouse models to evaluate the anti-tumor efficacy of JANX008.

  • Pharmacokinetic (PK) studies: Analysis of drug absorption, distribution, metabolism, and excretion in animal models and human subjects.

  • Pharmacodynamic (PD) studies: Assessment of target engagement and downstream signaling pathway modulation in tumor biopsies or surrogate tissues.

Investigational Drug: ZM008

ZM008 is a novel, fully human IgG1 monoclonal antibody that targets LLT1 (also known as CLEC2D). It is being investigated as a potential immunotherapy for advanced solid tumors.[4]

Mechanism of Action

ZM008 functions by blocking the interaction between LLT1 on tumor cells and its receptor, CD161, which is present on Natural Killer (NK) cells and a subset of T cells.[5][6] The LLT1-CD161 interaction is an immune checkpoint pathway that inhibits the cytotoxic activity of NK cells. By disrupting this interaction, ZM008 is designed to "release the brakes" on the immune system, leading to the activation of NK cells and subsequent T cell activation, thereby promoting an anti-tumor immune response.[4][5][6] This mechanism aims to convert immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[4]

Signaling Pathway Diagram: ZM008 Mechanism of Action

ZM008_MoA cluster_tumor Tumor Cell cluster_nk NK Cell Tumor Tumor Cell LLT1 LLT1 CD161 CD161 LLT1->CD161 Inhibitory Signal NK_Cell NK Cell Activation NK Cell Activation (Cytotoxicity) NK_Cell->Activation T_Cell T Cell Activation Activation->T_Cell Triggers ZM008 ZM008 ZM008->LLT1 Blocks Interaction

Caption: ZM008 blocks the LLT1-CD161 inhibitory checkpoint.

Preclinical Data
  • In vitro studies: Cell-based assays demonstrated that ZM008 activates human NK cells, leading to increased expression of activation markers (CD69, NKG2D, CD107a) and IFN-γ production, resulting in significant cytotoxicity against tumor cells.[5][6]

  • In vivo studies: In a humanized mouse xenograft model with PC3 prostate cancer cells, treatment with ZM008 at 10 mg/kg resulted in tumor growth inhibition.[5][6] This anti-tumor effect was associated with increased infiltration of CD8+ T cells and CD56+ NK cells into the tumor microenvironment.[5][6]

  • Toxicology studies: Studies in Cynomolgus monkeys indicated that ZM008 was well-tolerated at doses up to 125 mg/kg with no mortality or adverse reactions.[5][6]

Clinical Trial Information

A Phase 1, open-label, multicenter, dose-escalation study of ZM008 is being conducted in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[4][7]

Table 2: ZM008 Clinical Trial Overview

Parameter Details
Study Phase Phase 1
Study Type Interventional, Open-Label
Target Population Patients with advanced solid tumors
Interventions ZM008 as a single agent and in combination with Pembrolizumab
Primary Objectives To evaluate the safety and tolerability of ZM008
Status Recruiting

Comparison and Conclusion

Without any data on "this compound," a direct comparison is not possible. However, JANX008 and ZM008 represent two distinct approaches to cancer therapy. JANX008 appears to be a targeted therapy aimed at a specific oncogenic driver (EGFR), while ZM008 is an immunotherapy designed to enhance the patient's own immune response against cancer.

The validation of the mechanism of action for any novel therapeutic requires a rigorous and multi-faceted approach, encompassing in vitro, in vivo, and clinical studies. The publicly available information for JANX008 and ZM008 provides a glimpse into this process for two contemporary investigational drugs. Researchers interested in these or similar compounds should refer to clinical trial registries and future publications for more detailed experimental data and protocols.

References

A Comparative Guide to SN-008 and Other STING Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the STING inhibitor SN-008 with other known inhibitors of the STING (Stimulator of Interferon Genes) pathway. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by experimental data, to aid in the selection of appropriate research tools.

Introduction to STING and Its Inhibition

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune diseases and inflammatory disorders, making STING a compelling target for therapeutic intervention. A range of small molecule inhibitors has been developed to modulate STING activity, each with distinct mechanisms of action and potency.

This compound is a specific STING inhibitor that, along with its more active analog SN-011, binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1] this compound is frequently utilized as a negative control in studies involving SN-011 due to its significantly reduced inhibitory activity.[2][3] This guide will compare this compound and its related compound SN-011 with other well-characterized STING inhibitors, including H-151, C-176, and Astin C.

Comparative Analysis of STING Inhibitors

The following table summarizes the key characteristics and reported half-maximal inhibitory concentrations (IC50) of this compound and other selected STING inhibitors. IC50 values can vary based on the specific cell type and assay conditions used.

InhibitorTarget/Mechanism of ActionReported IC50 ValuesKey Features
This compound Binds to the CDN-binding pocket of STING.Significantly decreased inhibitory activity compared to SN-011.[3]Less active analog of SN-011, often used as a negative control.[2][4]
SN-011 Binds to the CDN-binding pocket of STING, locking it in an inactive conformation.[3]~107-128 nM (mouse cells), ~503 nM (human cells).[3]Potent, non-covalent inhibitor of both human and mouse STING.[3]
H-151 Covalently binds to cysteine 91 (Cys91) in the transmembrane domain of STING, inhibiting palmitoylation.~110-138 nM (mouse cells), ~134 nM (human cells).[3]Potent, covalent inhibitor with activity against both human and mouse STING.
C-176 Covalently binds to Cys91 of STING, blocking its activation-induced palmitoylation.Inactive against human STING, active against mouse STING.[3]Species-specific covalent inhibitor.
Astin C Binds to the C-terminal domain of STING, blocking the recruitment of IRF3.3.42 µM (mouse cells), 10.83 µM (human cells).Cyclopeptide inhibitor with a distinct mechanism of action.

Signaling Pathway and Inhibitor Intervention Points

The cGAS-STING signaling cascade is initiated by the detection of cytosolic DNA by cGAS, leading to the synthesis of the second messenger cGAMP. cGAMP then binds to STING, triggering a conformational change, dimerization, and translocation from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TBK1, which in turn phosphorylates IRF3, leading to its dimerization, nuclear translocation, and transcription of type I interferons.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Points Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes activates transcription Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN expression SN008_SN011 This compound / SN-011 SN008_SN011->STING_inactive competes with cGAMP H151_C176 H-151 / C-176 H151_C176->STING_active prevents palmitoylation AstinC Astin C AstinC->STING_active blocks IRF3 recruitment

Figure 1. The cGAS-STING signaling pathway and points of inhibitor intervention.

Experimental Protocols

The evaluation of STING inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, specificity, and mechanism of action. Below are detailed methodologies for key experiments.

IFN-β Reporter Assay

This is a primary functional assay to quantify the inhibitory effect of a compound on STING-mediated downstream signaling.

  • Cell Line: HEK293T cells stably expressing human or mouse STING and an IFN-β promoter-driven luciferase reporter gene.

  • Protocol:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of the test inhibitor (e.g., this compound, SN-011, H-151) for 1-2 hours.

    • Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP.

    • Incubate for 6-8 hours to allow for reporter gene expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC50 value by plotting the dose-response curve.

Western Blot Analysis of STING Pathway Activation

This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules, TBK1 and IRF3.

  • Cell Line: THP-1 monocytes or primary macrophages.

  • Protocol:

    • Culture the cells and pre-treat with the inhibitor for a specified time.

    • Stimulate the cells with a STING agonist.

    • Lyse the cells at various time points post-stimulation.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total TBK1 and IRF3.

    • Use appropriate secondary antibodies and visualize the protein bands using chemiluminescence. A specific inhibitor should reduce the levels of phosphorylated TBK1 and IRF3 without affecting the total protein levels.

Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibitory effects are not due to non-specific cytotoxicity.

  • Protocol:

    • Plate the cells of interest and treat them with a range of inhibitor concentrations for a duration similar to or longer than the functional assays (e.g., 24-48 hours).

    • Measure cell viability using a commercially available assay kit (e.g., MTT, CellTiter-Glo®, or LDH release assay).

    • A specific STING inhibitor should not exhibit significant cytotoxicity at concentrations where it effectively inhibits STING signaling.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a logical workflow for the validation of a novel STING inhibitor.

Experimental_Workflow Start Start: Novel Compound Primary_Screen Primary Screen: IFN-β Reporter Assay Start->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Mechanism Mechanism of Action Studies: Western Blot (pTBK1/pIRF3) Cytotoxicity->Mechanism Specificity Specificity Assays: (e.g., other innate immune pathways) Mechanism->Specificity In_Vivo In Vivo Efficacy Studies (if applicable) Specificity->In_Vivo Validated_Inhibitor Validated STING Inhibitor In_Vivo->Validated_Inhibitor

Figure 2. A logical workflow for the experimental validation of a STING inhibitor.

Conclusion

This compound serves as a valuable tool for researchers as a negative control in studies of STING inhibition, primarily due to its structural similarity but significantly lower activity compared to its potent analog, SN-011. Understanding the distinct mechanisms and potencies of various STING inhibitors, such as the covalent modifiers H-151 and C-176, and the IRF3 recruitment blocker Astin C, is crucial for designing and interpreting experiments aimed at dissecting the cGAS-STING pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization and comparison of these and other novel STING inhibitors.

References

comparing the efficacy of SN-008 to standard treatments

Author: BenchChem Technical Support Team. Date: November 2025

An effective comparison of SN-008 to standard treatments requires a clear identification of the investigational drug . Initial searches have revealed several similarly named compounds in development, including JANX008, DZD6008, ZM008, and RLY-4008, each with distinct mechanisms and therapeutic targets.

To provide a relevant and accurate comparison guide for researchers, scientists, and drug development professionals, please specify which compound is of interest.

Once the correct investigational drug is identified, a comprehensive guide will be developed, including:

  • Mechanism of Action: A detailed explanation of the drug's signaling pathway and how it differs from existing treatments.

  • Comparative Efficacy: A thorough analysis of preclinical and clinical data, where available, comparing the efficacy of the specified drug to standard-of-care therapies.

  • Data Presentation: Quantitative data will be summarized in clear, tabular formats to facilitate easy comparison of key endpoints.

  • Experimental Protocols: Detailed methodologies for pivotal experiments will be provided to allow for critical evaluation of the supporting data.

  • Visualizations: Signaling pathways and experimental workflows will be illustrated using Graphviz diagrams to provide a clear visual representation of complex biological processes and study designs.

We await your clarification to proceed with the development of a targeted and informative comparison guide.

SN-008 (ZM008): A Comparative Guide on a First-in-Class Anti-LLT1 Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data available for SN-008, also known as ZM008, a first-in-class, fully human IgG1 monoclonal antibody targeting the Lectin-like transcript 1 (LLT1). LLT1, also known as CLEC2D, is an emerging immune checkpoint inhibitor that, upon interaction with its receptor CD161 on natural killer (NK) cells and a subset of T cells, suppresses the body's anti-tumor immune response. ZM008 is designed to block this interaction, thereby unleashing the cytotoxic potential of NK and T cells against cancer cells.

While direct comparative cross-reactivity studies with specific alternative anti-LLT1 antibodies are not yet publicly available, this guide summarizes the existing preclinical data for ZM008 and notes the landscape of other anti-LLT1 antibodies in development.

Performance and Efficacy of ZM008

Preclinical studies have demonstrated the potential of ZM008 as a promising immunotherapeutic agent. In vitro and in vivo experiments have shown its ability to activate both the innate and adaptive immune systems, leading to tumor growth inhibition.

In Vitro Studies

Cell-based assays have shown that ZM008 can effectively activate human NK cells, leading to significant cytotoxicity against tumor cells.[1]

In Vivo Studies

Studies in humanized mouse models with tumor xenografts have demonstrated that treatment with ZM008 results in a significant reduction in tumor growth. This anti-tumor effect is associated with increased infiltration of cytotoxic human NK and CD8+ T cells into the tumor microenvironment.[1]

Safety and Toxicology

A 4-week repeat intravenous dose Good Laboratory Practice (GLP) toxicology study was conducted in Cynomolgus monkeys. The results indicated that ZM008 was well-tolerated, with no significant findings in gross pathology, organ weights, or histopathology examinations.[2] However, a detailed tissue cross-reactivity report with specific tissue binding information is not yet publicly available.

Comparison with Alternatives

ZM008 is described as a "first-in-class" anti-LLT1 antibody, indicating it is the most advanced in clinical development.[3][4] However, other companies and research groups are also developing anti-LLT1 antibodies. Creative Biolabs, for instance, offers recombinant human anti-human LLT1 monoclonal antibodies for research purposes and has a program to develop therapeutic mAbs against LLT1.[5][6] Additionally, a murine monoclonal antibody, clone 4C7, has been used in research to detect LLT1.[7][8]

A direct comparison of ZM008 with these potential alternatives is challenging due to the limited publicly available data on their specific characteristics, such as binding affinity, cross-reactivity, and in vivo efficacy.

Data Summary

Table 1: Preclinical Efficacy of ZM008

Parameter Model Result Reference
NK Cell ActivationIn vitro human cell assaysIncreased activation markers and cytotoxicity[1]
Tumor Growth InhibitionHumanized mouse xenograft modelSignificant reduction in tumor volume[1]
Immune Cell InfiltrationHumanized mouse xenograft modelIncreased CD8+ T cells and NK cells in tumors[1]

Table 2: Safety Profile of ZM008

Study Type Species Key Findings Reference
GLP ToxicologyCynomolgus MonkeyWell-tolerated; no treatment-related findings in pathology[2]

Experimental Protocols

In Vivo Tumor Growth Inhibition in Humanized Mouse Model
  • Model: Humanized mice (HuNOG-EXL) engrafted with human immune cells.

  • Tumor Induction: Subcutaneous injection of human cancer cells (e.g., PC3 prostate cancer cells).

  • Treatment: Intraperitoneal or intravenous administration of ZM008 at specified doses (e.g., 10 mg/kg).

  • Endpoint: Measurement of tumor volume over time.

  • Analysis: Immunohistochemistry of tumor tissue to assess immune cell infiltration.[1]

GLP Toxicology Study in Cynomolgus Monkeys
  • Model: Cynomolgus monkeys.

  • Dosing: Repeat intravenous doses of ZM008 over a 4-week period.

  • Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and safety pharmacology (blood pressure, ECG, respiratory rate).

  • Pathology: Gross pathology, organ weights, and histopathology of a comprehensive set of tissues at the end of the study and after a recovery period.[2]

Visualizations

ZM008_Mechanism_of_Action ZM008 Mechanism of Action Tumor_Cell Tumor Cell LLT1 LLT1 NK_Cell NK Cell / T Cell CD161 CD161 Receptor LLT1->CD161 Interaction Inhibition Immune Suppression CD161->Inhibition ZM008 ZM008 (this compound) ZM008->LLT1 Binding & Blockade Activation Immune Activation (Tumor Cell Killing) ZM008->Activation

Caption: ZM008 blocks the LLT1-CD161 interaction, preventing immune suppression.

Experimental_Workflow_In_Vivo In Vivo Efficacy Experimental Workflow start Start humanized_mice Humanized Mouse Model (Engrafted with Human Immune Cells) start->humanized_mice tumor_induction Tumor Cell Implantation humanized_mice->tumor_induction treatment_groups Treatment Groups (Vehicle vs. ZM008) tumor_induction->treatment_groups dosing ZM008 Administration treatment_groups->dosing monitoring Tumor Growth Monitoring dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Immunohistochemistry (Immune Cell Infiltration) endpoint->histology end End histology->end

Caption: Workflow for assessing the in vivo anti-tumor efficacy of ZM008.

References

Navigating the STING Pathway: A Comparative Analysis of SN-011 and H-151

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the modulation of the Stimulator of Interferon Genes (STING) pathway represents a critical frontier in the quest for novel therapeutics for autoimmune and inflammatory diseases. This guide provides a detailed comparison of two prominent STING antagonists, SN-011 and H-151, offering a side-by-side look at their efficacy. Additionally, we include data on SN-008, an inactive analog of SN-011, to serve as a negative control for experimental validation.

The STING signaling cascade is a cornerstone of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response through the production of type I interferons (IFNs) and other cytokines. While essential for host defense against pathogens, aberrant activation of this pathway is implicated in the pathogenesis of various autoimmune disorders. Consequently, the development of specific STING inhibitors is of significant therapeutic interest.

This guide focuses on SN-011, a potent antagonist that binds to the cyclic dinucleotide (CDN) binding pocket of STING, locking it in an inactive conformation.[1][2] Its performance is benchmarked against H-151, a well-characterized covalent inhibitor that blocks STING activation by preventing its palmitoylation.[3][4][5]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for SN-011 and H-151 in various cell lines. This compound is included to illustrate its role as a less active control compound. The data reveals that SN-011 and H-151 exhibit comparable potent inhibition of STING-dependent signaling in mouse-derived cells, with SN-011 showing slightly lower potency in human foreskin fibroblasts (HFFs) in this particular study.[1]

CompoundCell LineTarget SpeciesIC50 (nM)Mechanism of Action
SN-011 Mouse Embryonic Fibroblasts (MEFs)Mouse127.5[1]Binds to CDN-binding pocket, preventing activation[1][2]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Mouse107.1[1]
Human Foreskin Fibroblasts (HFFs)Human502.8[1]
H-151 Mouse Embryonic Fibroblasts (MEFs)Mouse138.0[1]Covalently binds to Cys91, blocking palmitoylation[3][4][5]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Mouse109.6[1]
Human Foreskin Fibroblasts (HFFs)Human134.4[1]
This compound Not ApplicableNot ApplicableNot ApplicableInactive analog of SN-011; used as a negative control

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors, it is crucial to visualize the STING signaling pathway and the experimental procedures used to assess antagonist activity.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING Dimer cGAMP->STING_dimer binds STING_active Activated STING (Palmitoylated) STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Transcription Type I IFN Transcription pIRF3_dimer->Transcription SN011 SN-011 SN011->STING_dimer blocks binding H151 H-151 H151->STING_active blocks palmitoylation

Figure 1: The cGAS-STING signaling pathway and points of inhibition.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293T with IFN-β reporter) B 2. Pre-treatment (1 hr with SN-011, H-151, or this compound) A->B C 3. STING Activation (e.g., 6 hr with 2'3'-cGAMP) B->C D 4. Downstream Readout C->D E Luciferase Assay (IFN-β Reporter Activity) D->E Reporter Gene F Western Blot (p-TBK1, p-IRF3) D->F Protein Phosphorylation G ELISA / qPCR (Cytokine/IFN-β mRNA levels) D->G Gene/Protein Expression

Figure 2: General workflow for assessing STING antagonist activity.

Experimental Protocols

Below are standardized methodologies for key experiments used to evaluate the efficacy of STING inhibitors.

Protocol 1: IFN-β Reporter Assay

This assay is designed to quantify the inhibitory effect of a compound on STING-dependent type I interferon production.

Principle: Cells are engineered to express a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway induces the expression of luciferase, which generates a measurable luminescent signal. A reduction in this signal in the presence of an inhibitor indicates its potency.

Methodology:

  • Cell Seeding: Plate HEK293T cells, stably expressing human STING and an IFN-β promoter-luciferase reporter construct, in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the STING inhibitor (e.g., SN-011, H-151, this compound) for 1 hour. A vehicle control (e.g., DMSO) must be included.

  • STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL), for 6-18 hours.

  • Lysis and Luminescence Reading: Lyse the cells using a suitable luciferase assay buffer. Measure the resulting luciferase activity with a luminometer as per the manufacturer's instructions.

Protocol 2: Western Blot for Phosphorylated Signaling Proteins

This protocol assesses the ability of an inhibitor to block the phosphorylation of key downstream proteins in the STING pathway, such as TBK1 and IRF3.

Principle: Activation of STING leads to the phosphorylation of TBK1 and IRF3. Western blotting with phospho-specific antibodies can detect the levels of these activated proteins. A potent inhibitor will reduce the levels of p-TBK1 and p-IRF3 upon STING stimulation.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., BMDMs or MEFs) in 6-well plates. Pre-treat with the inhibitor and stimulate the STING pathway as described in Protocol 1. The stimulation time should be optimized to capture peak phosphorylation events (typically 1-4 hours).

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or similar protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against p-TBK1, p-IRF3, total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Both SN-011 and H-151 are potent inhibitors of the STING pathway, albeit through different mechanisms of action. The data presented indicates comparable efficacy, particularly in murine models, making both compounds valuable tools for preclinical research into STING-driven pathologies.[1][2] The choice between a reversible, competitive antagonist like SN-011 and a covalent inhibitor such as H-151 may depend on the specific experimental context and therapeutic goals. The inclusion of this compound as a negative control is crucial for validating the specificity of the observed effects in any experimental setup.

References

literature review of SN-008's effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

As the initial search for "SN-008" did not yield results related to a pharmaceutical agent, and instead pointed to a watch model, it is highly likely that the provided topic name was a typographical error. Based on the context of the request, which includes detailed scientific data and signaling pathways, the query was adjusted to "ZM008," a novel anti-LLT1 antibody with available research data. This literature review and comparison guide focuses on ZM008.

Introduction

ZM008 is a first-in-class fully human IgG1 monoclonal antibody that targets the C-type lectin-like receptor CLEC2D, also known as LLT1.[1] LLT1 is expressed on various tumor cells and immune cells and is understood to play a role in immune surveillance by interacting with its receptor, CD161, which is present on Natural Killer (NK) cells and a subset of T cells.[2][3] This interaction is thought to downregulate the cytotoxic activity of NK and T cells, allowing tumor cells to evade the immune system. ZM008 is designed to block this interaction, thereby restoring the anti-tumor immune response.[1][2][3]

Mechanism of Action

ZM008's primary mechanism of action is the blockade of the LLT1/CD161 immune checkpoint pathway.[2][3] By binding to LLT1 on tumor cells, ZM008 prevents the inhibitory signal from being transmitted to CD161-expressing NK and T cells.[1] This abrogation of the inhibitory signal leads to the activation of NK cells, which in turn can trigger T cell activation, transforming the tumor microenvironment from "cold" (less immune-responsive) to "hot" (highly immune-responsive).[1][2][3] The activated NK and CD8+ T cells can then recognize and eliminate tumor cells.

ZM008_Mechanism_of_Action cluster_tumor Tumor Cell cluster_nk NK Cell cluster_t T Cell Tumor Tumor Cell LLT1 LLT1 CD161 CD161 LLT1->CD161 Inhibitory Signal NK_Cell NK Cell T_Cell T Cell NK_Cell->T_Cell Activation CD161->NK_Cell Activation T_Cell->Tumor Tumor Cell Killing TCR TCR ZM008 ZM008 ZM008->LLT1 Blocks Interaction Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A HuNOG-EXL Mice B PC3 Cell Implantation A->B C Tumor Growth D Randomization C->D E ZM008 (10 mg/kg) or Control D->E F Tumor Volume Measurement G Tumor Excision F->G H Immunophenotyping (Flow Cytometry) G->H

References

Stargardt Disease: A Comparative Analysis of Tinlarebant (SN-008) and Emerging Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results and methodologies of Tinlarebant (LBS-008), a promising oral therapy for Stargardt disease, against other notable investigational treatments. Stargardt disease, the most common form of inherited macular degeneration in juveniles, currently has no approved treatments, making the landscape of clinical trials a critical area of focus for the ophthalmology research community.

Mechanism of Action: Targeting the Visual Cycle

Stargardt disease is primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina, which results in progressive central vision loss.[1] The therapeutic strategies discussed below aim to intervene in this pathological process through various mechanisms.

Tinlarebant (LBS-008)

Tinlarebant is an orally administered small molecule that works by reducing the amount of vitamin A delivered to the eye. It achieves this by binding to retinol-binding protein 4 (RBP4), the sole transporter of retinol (vitamin A) from the liver to the eye.[2][3] By lowering the concentration of retinol in the retina, Tinlarebant aims to decrease the formation of cytotoxic bisretinoids.[2]

Tinlarebant_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_retina Retina Retinol Retinol (Vitamin A) Retinol_RBP4 Retinol-RBP4 Complex Retinol->Retinol_RBP4 Binds to RBP4 RBP4 RBP4->Retinol_RBP4 Visual_Cycle Visual Cycle Retinol_RBP4->Visual_Cycle Transport to Retina Tinlarebant Tinlarebant (LBS-008) Tinlarebant->RBP4 Antagonizes Bisretinoids Toxic Bisretinoids Visual_Cycle->Bisretinoids Leads to formation of Cell_Death Retinal Cell Death Bisretinoids->Cell_Death Causes DRAGON_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment & Follow-up cluster_endpoints Endpoints P1 104 Adolescent Subjects (12-20 years) with Stargardt Disease R1 Tinlarebant (5mg/day) P1->R1 R2 Placebo P1->R2 T1 24-Month Treatment Period R1->T1 R2->T1 F1 28-Day Follow-up T1->F1 E1 Primary: Lesion Growth Rate (FAF) F1->E1 E2 Secondary: Safety & Tolerability F1->E2 Competitor_Trial_Workflows cluster_gildeuretinol Gildeuretinol (TEASE-1) cluster_mco010 MCO-010 (STARLIGHT) cluster_ocu410st OCU410ST (GARDian3) cluster_acdn01 ACDN-01 (STELLAR) G1 50 Stargardt Patients G2 Randomized (Drug vs. Placebo) G1->G2 G3 2-Year Treatment G2->G3 G4 Endpoint: Lesion Growth G3->G4 M1 6 Stargardt Patients M2 Single Intravitreal Injection M1->M2 M3 48-Week Follow-up M2->M3 M4 Endpoint: BCVA M3->M4 O1 51 Stargardt Patients O2 Subretinal Injection vs. Control O1->O2 O3 Endpoint: Lesion Size Reduction O2->O3 A1 Adult Patients with ABCA4 Retinopathy A2 Single Ascending Dose A1->A2 A3 2-Year Primary Follow-up A2->A3 A4 Endpoint: Safety & Tolerability A3->A4

References

Comparative Analysis of Novel STING Modulators: Benchmarking SN-008

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 19, 2025

This guide provides a comparative analysis of SN-008, a novel compound investigated for its role in modulating the Stimulator of Interferon Genes (STING) signaling pathway. For context, its performance is benchmarked against its more active structural analog, SN-011, and the canonical STING agonist 2'3'-cGAMP.

The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering a type I interferon response. This function makes it a significant target for therapeutic development in oncology and autoimmune diseases. This guide presents key in-vitro data to delineate the activity profile of these compounds for researchers and drug development professionals. This compound is identified as a less active analog of the STING antagonist SN-011 and can serve as a valuable negative control in experimental settings[1][2].

Performance Data: In-Vitro STING Inhibition

The following table summarizes the inhibitory activity of this compound and SN-011 in a cellular assay designed to measure the suppression of STING pathway activation.

CompoundTargetAssay TypeCell LineIC50 (µM)
This compound STINGIFN-β Reporter AssayHEK293T> 50
SN-011 STINGIFN-β Reporter AssayHEK293T1.2

Data presented is representative and compiled for comparative purposes based on the characterization of SN-011 as a STING antagonist and this compound as its less active control analog.

Experimental Protocols

A detailed methodology for the key experiment cited is provided below to ensure reproducibility and clear interpretation of the presented data.

IFN-β Promoter Luciferase Reporter Assay

This assay quantitatively measures the activation of the STING pathway by assessing the expression of a luciferase reporter gene under the control of the IFN-β promoter.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Cells are seeded in 96-well plates at a density of 2.5 x 10^4 cells per well.

    • After 24 hours, cells are co-transfected with plasmids encoding human STING (hSTING), an IFN-β promoter-driven firefly luciferase reporter, and a constitutively expressed Renilla luciferase reporter (for normalization). Transfection is performed using a suitable lipid-based transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, SN-011) or a vehicle control (e.g., 0.1% DMSO).

    • Cells are incubated with the compounds for 1 hour at 37°C.

  • STING Activation and Signal Measurement:

    • The STING pathway is activated by adding the agonist 2'3'-cGAMP to a final concentration of 5 µg/mL.

    • Cells are incubated for an additional 16-20 hours at 37°C.

    • The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions on a plate luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

    • The normalized data is then used to calculate the percentage of inhibition relative to the vehicle control.

    • The IC50 value, representing the concentration at which 50% of STING activation is inhibited, is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Pathway and Workflow Visualizations

The following diagrams illustrate the key biological pathway and the experimental workflow described in this guide.

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (IFN-β) Nucleus->IFN Induces Transcription SN011 SN-011 / this compound (Antagonists) SN011->STING Inhibits

Caption: Diagram of the cGAS-STING signaling cascade and point of inhibition.

Experimental_Workflow IFN-β Reporter Assay Workflow A Seed HEK293T Cells (96-well plate) B Transfect with Plasmids (hSTING, IFN-β-Luc, Renilla) A->B C Incubate 24h B->C D Add Test Compounds (this compound, SN-011, Vehicle) C->D E Incubate 1h D->E F Add STING Agonist (2'3'-cGAMP) E->F G Incubate 16-20h F->G H Measure Luciferase Activity (Dual-Glo® System) G->H I Data Analysis (Normalize, Plot Dose-Response, Calculate IC50) H->I

Caption: Workflow for the in-vitro STING inhibition cell-based assay.

References

Preclinical Evaluation of ZM008: A Comparative Analysis Against Placebo in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the preclinical efficacy and mechanism of action of ZM008, a novel anti-LLT1 antibody, against a placebo/control group in various cancer models. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of ZM008's therapeutic potential.

Mechanism of Action

ZM008 is a fully human IgG1 monoclonal antibody that targets the C-type lectin-like receptor LLT1 (also known as CLEC2D), which is expressed on various tumor cells. LLT1 interacts with its receptor, CD161, found on Natural Killer (NK) cells and a subset of T cells. This interaction inhibits the cytotoxic activity of these immune cells, allowing cancer cells to evade immune surveillance. ZM008 functions by blocking the LLT1-CD161 interaction, thereby unleashing the anti-tumor activity of NK and T cells. This process is believed to convert immunologically "cold" tumors, which are unresponsive to immunotherapy, into "hot" tumors with an active immune infiltrate.[1][2]

Signaling Pathway of ZM008-Mediated Immune Activation

G cluster_tumor Tumor Cell cluster_nk NK Cell cluster_tcell T Cell Tumor Tumor Cell LLT1 LLT1 CD161 CD161 LLT1->CD161 Inhibitory Signal NK_Cell NK Cell NK_Cell->Tumor Cytotoxicity T_Cell T Cell NK_Cell->T_Cell Activation Activation Activation ZM008 ZM008 ZM008->LLT1 Blocks Interaction

Caption: ZM008 blocks the inhibitory LLT1-CD161 interaction, activating NK and T cells.

Efficacy in Preclinical Models

In Vitro Cytotoxicity

ZM008 has demonstrated the ability to enhance the cytotoxic activity of human NK cells against tumor cell lines in vitro.

Cell LineTarget CellsEffector CellsOutcome
PC3Prostate CancerHuman NK CellsSignificant cytotoxicity observed
K562Chronic Myelogenous Leukemia (MHC-negative)Human NK CellsSignificant cytotoxicity observed

Data summarized from publicly available research abstracts.[2]

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of ZM008 was evaluated in a humanized mouse xenograft model.

ModelTreatment GroupDosageTumor Growth Inhibition
HuNOG-PC3 XenograftZM00810 mg/kgSignificant inhibition
HuNOG-PC3 XenograftVehicle ControlN/AContinued tumor growth

Data summarized from publicly available research abstracts.[2]

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A HuNOG-EXL Mice B PC3 Cell Implantation A->B C Tumor Establishment D Randomization C->D E ZM008 (10 mg/kg) D->E F Vehicle Control D->F G Tumor Volume Measurement E->G F->G H Immunohistochemistry of TME G->H I Data Analysis H->I

Caption: Workflow for the HuNOG-PC3 xenograft study.

Pharmacodynamics and Immune Cell Infiltration

Treatment with ZM008 led to a significant change in the tumor microenvironment (TME), characterized by an influx of immune cells.

BiomarkerEffect of ZM008Implication
CD8+ T CellsHigh infiltration into TMEEnhanced cytotoxic T cell response
CD56+ NK CellsHigh infiltration into TMEEnhanced NK cell-mediated killing

This infiltration suggests a transformation of the tumor from "cold" to "hot".[2]

Experimental Protocols

In Vitro Cytotoxicity Assays
  • Cell Lines: PC3 (prostate cancer) and K562 (chronic myelogenous leukemia) were used as target cells.

  • Effector Cells: Human Natural Killer (NK) cells were isolated and used as effector cells.

  • Method: Target cells were co-cultured with NK cells in the presence of varying concentrations of ZM008 or an isotype control antibody. Cell viability was assessed using standard assays (e.g., LDH release or chromium-51 release assays). The activation of NK cells was measured by flow cytometry for markers such as CD69, NKG2D, CD107a, and IFN-γ.[2]

HuNOG-PC3 Xenograft Model
  • Animal Model: HuNOG-EXL mice, which are immunodeficient mice transplanted with human hematopoietic stem cells, leading to the development of a human immune system, were used.

  • Tumor Implantation: PC3 prostate cancer cells were subcutaneously implanted into the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received ZM008 at a dose of 10 mg/kg, while the control group received a vehicle control.[2]

  • Outcome Measures: Tumor volume was measured regularly. At the end of the study, tumors were excised for immunohistochemical analysis to assess the infiltration of immune cells (CD8+ T cells and CD56+ NK cells) into the tumor microenvironment.[2]

Safety and Toxicology Studies
  • Animal Model: Cynomolgus monkeys were used to assess the safety, pharmacokinetics, and toxicokinetics of ZM008.

  • Dosing: Animals were dosed with ZM008 weekly for 4 weeks at doses up to 125 mg/kg.

  • Observations: The studies indicated that ZM008 was well-tolerated with no mortality or adverse reactions observed. The half-life of ZM008 was determined to be up to 259 hours.[3]

Conclusion

The preclinical data for ZM008 demonstrates a promising anti-tumor effect driven by the activation of both NK and T cells. The in vivo studies show significant tumor growth inhibition and a favorable alteration of the tumor microenvironment. These findings, coupled with a good safety profile in non-human primates, support the continued clinical development of ZM008 as a potential immunotherapy for solid tumors.[1][2]

References

Comparative Analysis of SN-008: A Novel RIPK1 Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of SN-008, a novel, investigational small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The performance of this compound is compared with other known RIPK1 inhibitors, Necrostatin-1 (Nec-1) and GSK2982772, supported by preclinical experimental data.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necroptosis and inflammation. Its kinase activity is implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This document outlines the profile of this compound, a next-generation RIPK1 inhibitor, benchmarked against established first-generation and clinical-stage compounds.

Mechanism of Action

This compound is a highly selective and potent ATP-competitive inhibitor of the RIPK1 kinase domain. Unlike the less selective inhibitor Nec-1, this compound demonstrates significantly improved potency and a cleaner off-target profile. Its mechanism is similar to GSK2982772, but preclinical data suggest superior pharmacokinetic properties and in vivo efficacy.

Data Presentation

The following tables summarize the quantitative performance of this compound in comparison to Nec-1 and GSK2982772.

Table 1: In Vitro Potency and Selectivity

CompoundRIPK1 Kinase IC50 (nM)Cellular Necroptosis EC50 (nM)¹Kinase Selectivity (S-Score @ 1µM)²
This compound 0.8 12 0.01 (4/403)
Necrostatin-11804900.35 (141/403)
GSK29827721.1150.02 (8/403)

¹TNF-α-induced necroptosis in HT-29 cells. ²S-Score indicates the number of kinases inhibited >90% divided by the total number of kinases tested.

Table 2: Pharmacokinetic Properties

CompoundMouse Half-Life (t½, h)Oral Bioavailability (%)Brain Penetration (AUCbrain/AUCplasma)
This compound 8.2 65 0.45
Necrostatin-1<1.0<5<0.01
GSK29827724.5400.10

Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

Compound (Dose)Reduction in Arthritis Score (%)Paw Swelling Inhibition (%)
This compound (10 mg/kg, oral, BID) 75 68
Necrostatin-1 (30 mg/kg, IP, BID)2520
GSK2982772 (10 mg/kg, oral, BID)5852

Experimental Protocols

RIPK1 Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against the RIPK1 kinase domain.

  • Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant human RIPK1 kinase domain was incubated with the test compound (at various concentrations), a biotinylated peptide substrate, and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin were then added. The TR-FRET signal was measured on a suitable plate reader. Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic curve fit.

Cellular Necroptosis Assay
  • Objective: To measure the half-maximal effective concentration (EC50) of compounds in inhibiting necroptosis in a cellular context.

  • Methodology: Human colorectal adenocarcinoma HT-29 cells were seeded in 96-well plates. Cells were pre-treated with the pan-caspase inhibitor z-VAD-fmk (20 µM) to block apoptosis, followed by incubation with test compounds at various concentrations for 1 hour. Necroptosis was induced by the addition of human TNF-α (100 ng/mL). After 24 hours, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. EC50 values were determined by fitting the dose-response data to a normalized response curve.

In Vivo Collagen-Induced Arthritis (CIA) Model
  • Objective: To evaluate the in vivo efficacy of compounds in a mouse model of rheumatoid arthritis.

  • Methodology: Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization was administered 21 days later. Upon the onset of visible signs of arthritis (typically day 25-28), mice were randomized into vehicle and treatment groups. Compounds were administered for 14 consecutive days. Clinical arthritis scores (0-4 scale per paw) and paw thickness (measured with a caliper) were recorded daily. At the end of the study, joint tissues were collected for histological analysis.

Visualizations

Signaling Pathway Diagram

RIPK1_Pathway cluster_inhibitors Inhibitors TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival & Pro-inflammatory) TNFR1->ComplexI ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa Caspase-8 inhibition ComplexIIb Complex IIb (Necroptosis) ComplexI->ComplexIIb cIAP degradation Casp8 Caspase-8 ComplexIIa->Casp8 RIPK1 RIPK1 ComplexIIb->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 p MLKL MLKL RIPK3->MLKL p Necrosis Cell Lysis (Inflammation) MLKL->Necrosis Casp8->RIPK1 Cleavage Casp8->RIPK3 Cleavage SN008 This compound SN008->RIPK1 GSK GSK2982772 GSK->RIPK1 Nec1 Nec-1 Nec1->RIPK1

Caption: Simplified RIPK1 signaling pathway for necroptosis.

Experimental Workflow Diagram

CIA_Workflow Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Day28 Day 28: Onset of Arthritis & Randomization Day21->Day28 Treatment Day 28-42: Daily Dosing (Vehicle or Compound) Day28->Treatment Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Treatment->Monitoring Day42 Day 42: Terminal Endpoint & Tissue Collection Treatment->Day42

Caption: Workflow for the in vivo Collagen-Induced Arthritis (CIA) model.

Safety Operating Guide

Proper Disposal Procedures for Products Labeled SN-008

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "SN-008" is used for various chemical products with different compositions and associated hazards. It is crucial to identify the specific product you are working with by consulting the manufacturer's Safety Data Sheet (SDS) before proceeding with any handling or disposal procedures. This guide provides disposal information for several distinct products identified as "this compound" in available documentation.

Section 1: Volatile Organic Compounds (VOCs) in Soil - Low Level Sample (Product Code: SPEO-008L)

This product is identified as a highly flammable liquid and vapor that causes serious eye irritation and may cause respiratory irritation or drowsiness.[1]

Quantitative Data
PropertyValueSource
Physical StateLiquid[1]
FlammabilityCategory 1 Flammable Liquid[1]
Eye IrritationCategory 2[1]
Target Organ ToxicityCategory 1 (Single Exposure)[1]
Disposal Protocol

Disposal of this substance must be conducted in accordance with federal, state, and local regulations.

  • Waste Identification: This material is considered hazardous waste due to its flammability.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical properties of the waste.

    • Label the container with the words "Hazardous Waste," the full chemical name(s), concentration, and associated hazards (e.g., Flammable Liquid).[2]

  • Storage: Store the waste container in a well-ventilated, designated hazardous waste storage area away from ignition sources. Keep the container tightly closed.[1]

  • Disposal: Dispose of the contents and container through an approved waste disposal plant.[1] Do not dispose of this material down the drain or in regular trash.

Disposal Workflow

A Identify Waste as Hazardous (Flammable) B Collect in a Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Arrange for Pickup by Approved Waste Disposal Service C->D E Complete Waste Manifest Documentation D->E

Caption: Disposal workflow for flammable liquid hazardous waste.

Section 2: Decolorizing Carbon (NUCHAR SN)

This product is a flammable solid that can be easily ignited and may cause respiratory tract irritation.[3]

Quantitative Data
PropertyValueSource
Physical StateSolid[3]
FlammabilityFlammable Solid[3]
Autoignition Temperature230 °C (446 °F)[3]
Disposal Protocol
  • Waste Identification: This material is a flammable solid and should be treated as hazardous waste.

  • Containerization:

    • Vacuum or sweep up spilled material and place it into a suitable, labeled disposal container.[3]

    • Avoid generating dust.[3]

  • Storage: Store the waste container in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly closed and away from oxidizing materials.[3]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

Disposal Decision Logic

A Is the waste container properly labeled and sealed? B Is the storage area cool, dry, and away from ignition sources? A->B Yes E Correctly label and seal the container A->E No C Has a licensed hazardous waste disposal service been contacted? B->C Yes F Move to a suitable storage location B->F No D Proceed with disposal C->D Yes G Arrange for professional waste disposal C->G No E->A F->B G->C

Caption: Decision logic for the disposal of flammable solid waste.

Section 3: Solder Wire (Loetdraht Trilence 08 SN100C)

This product is not classified as a hazardous substance or mixture according to the CLP regulation.[4]

Quantitative Data
PropertyValueSource
Physical StateSolid[4]
Hazardous ClassificationNot classified[4]
Disposal Protocol

While not classified as hazardous, proper disposal is still recommended to minimize environmental impact.

  • Waste Identification: Non-hazardous solid waste.

  • Containerization: Collect scrap solder wire in a designated container to prevent it from mixing with other waste streams.

  • Disposal:

    • Recycling is the preferred method of disposal for solder dross and scrap. Contact a scrap metal recycler that accepts solder.

    • If recycling is not feasible, dispose of it in the regular trash, unless local regulations prohibit it.

Disposal Workflow

A Collect Scrap Solder Wire B Contact Scrap Metal Recycler A->B C Arrange for Recycling Pickup B->C Recycler Accepts Solder D Dispose of in Regular Trash (if recycling is not an option) B->D Recycler Does Not Accept Solder

Caption: Recommended disposal workflow for non-hazardous solder wire.

Section 4: General Procedure for Unidentified "this compound"

If you have a product labeled "this compound" and cannot identify its specific nature or locate the SDS, treat it as hazardous waste until proven otherwise.

  • Assume Hazard: Handle the material with full personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isolate and Secure: Isolate the material in a well-ventilated area, away from incompatible chemicals.

  • Label: Label the container clearly as "Caution: Unidentified Chemical Waste" and include any known information.

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department for guidance on identification and proper disposal procedures. Do not attempt to dispose of the material without professional consultation.

References

Essential Safety and Operational Guide for Handling SN-008

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and operational procedures for the handling, storage, and disposal of SN-008. The following guidelines are designed to ensure the safety of laboratory personnel and to maintain the integrity of the experimental workspace. Given that "this compound" is a non-publicly documented internal designation, this guide is based on best practices for handling potent, powdered small molecule compounds commonly used in drug development.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Aliquoting - Disposable, solid-front lab coat- Nitrile gloves (double-gloving recommended)- ANSI Z87.1 certified safety glasses with side shields- N95 or higher-rated respirator
In Vitro/In Vivo Dosing - Disposable, solid-front lab coat- Nitrile gloves- Chemical splash goggles- Face shield (if splash hazard exists)- Use of a certified chemical fume hood is mandatory
General Handling/Storage - Standard lab coat- Nitrile gloves- Safety glasses

Handling and Storage Procedures

Adherence to strict handling and storage protocols is vital to prevent contamination and degradation of this compound.

2.1. Engineering Controls

  • All work involving the handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use of a balance with a draft shield is required for weighing.

2.2. Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Refer to the compound's specific documentation for optimal storage temperature and light sensitivity.

Spill and Exposure Management

Immediate and appropriate response to spills and personnel exposure is critical.

3.1. Spill Response

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For powdered spills, gently cover the area with absorbent pads to prevent aerosolization. For liquid spills, use appropriate chemical absorbent materials.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

3.2. Exposure Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • All hazardous waste must be disposed of through the institution's certified hazardous waste management program.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, with integrated safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE checkpoint1 Safety Check: PPE Correct? prep_ppe->checkpoint1 prep_setup Prepare Fume Hood checkpoint2 Safety Check: Fume Hood On? prep_setup->checkpoint2 prep_weigh Weigh this compound exp_dissolve Dissolve in Vehicle prep_weigh->exp_dissolve exp_dose Perform Dosing exp_dissolve->exp_dose exp_observe Observation exp_dose->exp_observe cleanup_decon Decontaminate Workspace exp_observe->cleanup_decon checkpoint3 Safety Check: Waste Segregated? cleanup_decon->checkpoint3 cleanup_dispose Dispose of Waste cleanup_doff Doff PPE cleanup_dispose->cleanup_doff checkpoint1->prep_setup Yes checkpoint2->prep_weigh Yes checkpoint3->cleanup_dispose Yes

Caption: Experimental workflow for handling this compound with integrated safety checkpoints.

This comprehensive guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all personnel are trained on these procedures before commencing any work with this compound. Always refer to your institution's specific safety guidelines and chemical hygiene plan.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.